molecular formula C18H35Br B041931 Oleyl bromide CAS No. 6110-53-8

Oleyl bromide

Cat. No.: B041931
CAS No.: 6110-53-8
M. Wt: 331.4 g/mol
InChI Key: RRQWVJIFKFIUJU-KTKRTIGZSA-N
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Description

(Z)-1-Bromooctadec-9-ene is a high-purity, monounsaturated alkyl bromide featuring a cis (Z) configuration at the 9-carbon position of an 18-carbon chain. This specific stereochemistry and functional group placement make it an invaluable building block in synthetic organic chemistry and materials science. Its primary mechanism of action is as an electrophilic alkylating agent, where the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions (e.g., SN2), facilitating the introduction of a long, unsaturated hydrocarbon chain into target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-bromooctadec-9-ene
Source PubChem
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InChI

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQWVJIFKFIUJU-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40884225
Record name 9-Octadecene, 1-bromo-, (9Z)-
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Molecular Weight

331.4 g/mol
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CAS No.

6110-53-8
Record name (9Z)-1-Bromo-9-octadecene
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Record name 9-Octadecene, 1-bromo-, (9Z)-
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Record name 9-Octadecene, 1-bromo-, (9Z)-
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Record name (Z)-1-bromooctadec-9-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl bromide, with the chemical name (9Z)-1-Bromo-9-octadecene, is a long-chain unsaturated alkyl halide. Its bifunctional nature, possessing both a reactive bromide and a cis-alkene group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

Data Presentation: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₈H₃₅Br[1][2]
Molecular Weight 331.37 g/mol [2][3]
Appearance Colorless to light yellow oil/liquid[1][4]
Boiling Point 160-175 °C at 0.2 Torr[3][5]
Density 0.996 ± 0.06 g/cm³ (Predicted)[5][6]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol (B129727). Low solubility in water. Soluble in organic solvents like ethanol (B145695) and ether.[4][5][6]
Storage Temperature -20°C or 4°C[5][7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound from Olive Oil

A cost-effective and scalable method for the preparation of this compound utilizes commercially available olive oil as the starting material. The overall process involves five main steps.[8]

1. Saponification:

  • Olive oil is hydrolyzed using a strong base (e.g., potassium hydroxide) in an alcoholic solvent (e.g., ethanol) to yield a mixture of fatty acid salts (soaps) and glycerol.

  • The mixture is heated under reflux to ensure complete reaction.

2. Acidification and Extraction:

  • The resulting soap solution is acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts, liberating the free fatty acids.

  • The fatty acids, primarily oleic acid, are then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).

3. Esterification:

  • The extracted fatty acids are converted to their methyl esters by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • This step facilitates purification by distillation.

4. Reduction:

  • The methyl oleate (B1233923) is reduced to oleyl alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent (e.g., diethyl ether).

5. Bromination:

  • The final step involves the conversion of oleyl alcohol to this compound. This can be achieved by reacting the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Determination of Physical Properties

The following are general, widely accepted protocols for determining the physical properties of liquid organic compounds like this compound.

1. Boiling Point Determination (Micro-reflux method): [1][9]

  • Approximately 0.5 mL of this compound is placed in a small test tube with a magnetic stir bar.

  • The test tube is placed in a heating block on a hot plate stirrer.

  • A thermometer is positioned with its bulb about 1 cm above the liquid surface.

  • The sample is heated gently with stirring until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.

  • The thermometer bulb should be level with this reflux ring.

  • The stable temperature reading on the thermometer is recorded as the boiling point.

2. Density Measurement (Pycnometer Method): [10][11]

  • A pycnometer (a small glass flask of a precise, known volume) is thoroughly cleaned, dried, and weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a thermostatic bath to bring it to a specific temperature (e.g., 20°C).

  • The pycnometer is then removed, carefully dried on the outside, and weighed again.

  • The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

3. Solubility Determination: [7][12]

  • A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.

  • The solvent to be tested (e.g., chloroform, methanol, water) is added in small portions (e.g., 0.25 mL at a time) with vigorous shaking after each addition.

  • The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) based on the amount of solvent required to dissolve the sample.

4. Refractive Index Measurement (Digital Refractometer): [13][14]

  • The prism of the digital refractometer is cleaned with a suitable solvent and dried.

  • A few drops of this compound are placed on the prism.

  • The measurement is initiated, and the instrument, often with temperature control (e.g., using a Peltier element), provides a direct reading of the refractive index.

Mandatory Visualizations

Synthesis Workflow of this compound from Olive Oil

G start Olive Oil (Triglycerides) saponification Saponification (KOH, Ethanol, Reflux) start->saponification fatty_acid_salts Fatty Acid Salts (Soaps) saponification->fatty_acid_salts acidification Acidification (HCl) fatty_acid_salts->acidification oleic_acid Oleic Acid (and other fatty acids) acidification->oleic_acid esterification Esterification (Methanol, H2SO4) oleic_acid->esterification methyl_oleate Methyl Oleate esterification->methyl_oleate reduction Reduction (LiAlH4, Ether) methyl_oleate->reduction oleyl_alcohol Oleyl Alcohol reduction->oleyl_alcohol bromination Bromination (PBr3 or HBr) oleyl_alcohol->bromination end This compound bromination->end

Caption: Synthesis pathway of this compound from olive oil.

References

An In-depth Technical Guide to the Synthesis of Oleyl Bromide from Oleyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of oleyl bromide from oleyl alcohol. This compound is a valuable lipophilic alkylating agent and a key intermediate in the synthesis of various organic molecules, including surfactants, organometallic compounds, and active pharmaceutical ingredients. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and workflows.

Introduction

The conversion of oleyl alcohol to this compound involves the substitution of the hydroxyl group with a bromine atom. This transformation can be achieved through several established methods, each with distinct advantages and disadvantages concerning reaction conditions, yield, purity, and substrate compatibility. The choice of a particular synthetic route often depends on the scale of the reaction, the desired purity of the product, and the available laboratory resources. This guide focuses on three principal methods:

  • Reaction with Phosphorus Tribromide (PBr₃) : A classic and effective method for converting primary and secondary alcohols to alkyl bromides.

  • Reaction with Hydrobromic and Sulfuric Acid (HBr/H₂SO₄) : A cost-effective approach suitable for large-scale synthesis.

  • The Appel Reaction (CBr₄/PPh₃) : A mild and versatile method that proceeds under neutral conditions, making it suitable for sensitive substrates.

Comparative Analysis of Synthetic Methods

The selection of a synthetic strategy for this compound preparation should be guided by a careful consideration of various experimental parameters. The following table summarizes the quantitative data associated with the different methods for converting long-chain alcohols to their corresponding bromides.

MethodReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Phosphorus Tribromide PBr₃, Pyridine (B92270)Benzene (B151609)4 hours (addition), 24-48 hours (standing)-5 to Room Temp.53-61>95[1]
HBr/H₂SO₄ 48% HBr, H₂SO₄None5-6 hoursReflux~91>95[2]
Appel Reaction Variant Bromotriphenylphosphonium bromideDichloromethaneNot SpecifiedRoom Temp.66>95[3]

*Note: Yields are reported for analogous long-chain alcohols (tetrahydrofurfuryl alcohol and lauryl alcohol) and may vary for oleyl alcohol.[1][2]

Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

This method is a widely used procedure for the bromination of primary alcohols. The reaction proceeds via an Sₙ2 mechanism, which typically results in the inversion of stereochemistry if a chiral center is present.[4] The use of a base like pyridine can improve the yield.[1]

Experimental Protocol (Adapted from a general procedure for long-chain alcohols) [1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, place phosphorus tribromide (0.36 mole) and dry benzene (50 ml).

  • Pyridine Addition: Add dry pyridine (15 g) dropwise with stirring over 15 minutes.

  • Cooling: Cool the mixture to -5 °C using an ice-salt bath.

  • Oleyl Alcohol Addition: Slowly add a mixture of oleyl alcohol (1 mole) and dry pyridine (5 g) from the dropping funnel over 4 hours, maintaining the internal temperature between -5 °C and -3 °C.

  • Reaction: Continue stirring for an additional hour and then allow the reaction mixture to warm to room temperature. Let the mixture stand for 24-48 hours.

  • Work-up: Transfer the reaction mixture to a Claisen flask and distill off the benzene under reduced pressure.

  • Purification: The crude this compound is then purified by vacuum distillation.[3]

Synthesis using Hydrobromic and Sulfuric Acid (HBr/H₂SO₄)

This method is a cost-effective and straightforward approach for the synthesis of alkyl bromides. The reaction involves the protonation of the alcohol by the strong acid, followed by nucleophilic attack by the bromide ion.[5] For high molecular weight, water-insoluble alcohols like oleyl alcohol, the product is typically separated mechanically rather than by distillation from the reaction mixture.[2]

Experimental Protocol (Adapted from a procedure for lauryl alcohol) [2]

  • Reaction Mixture: In a round-bottomed flask, combine 48% hydrobromic acid (0.42 mole) and concentrated sulfuric acid (12 cc).

  • Addition of Oleyl Alcohol: Add oleyl alcohol (0.22 mole) to the acid mixture.

  • Reflux: Heat the mixture to reflux and maintain for 5-6 hours.

  • Isolation: After cooling, dilute the reaction mixture with water. The this compound layer will separate.

  • Washing: Separate the organic layer and wash it successively with a small amount of cold concentrated sulfuric acid, then with water, and finally with a dilute sodium carbonate solution.

  • Drying and Purification: Dry the crude this compound over anhydrous calcium chloride and purify by vacuum distillation.

Synthesis via the Appel Reaction (CBr₄/PPh₃)

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides under neutral conditions.[6][7][8][9] This makes it particularly suitable for substrates that are sensitive to acidic conditions. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the bromide ion in an Sₙ2 reaction.[6][7] A variation of this reaction using pre-formed bromotriphenylphosphonium bromide has been reported for the synthesis of this compound.[3]

Experimental Protocol (Using bromotriphenylphosphonium bromide) [3]

  • Reagent Preparation: In a suitable flask, prepare bromotriphenylphosphonium bromide by reacting triphenylphosphine (B44618) with bromine in a solvent like dichloromethane.

  • Reaction with Oleyl Alcohol: To a solution of oleyl alcohol (36 mmol) in dichloromethane, add the prepared bromotriphenylphosphonium bromide.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Purification: Filter the reaction mixture through a short column of silica (B1680970) gel, eluting with a 1:10 ether-pentane mixture.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the this compound product.

Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound.

Synthesis_Pathways OleylAlcohol Oleyl Alcohol (R-OH) OleylBromide This compound (R-Br) OleylAlcohol:e->OleylBromide:w PBr₃ Method (Sₙ2) OleylAlcohol:e->OleylBromide:w HBr/H₂SO₄ Method (Sₙ1/Sₙ2) OleylAlcohol:e->OleylBromide:w Appel Reaction (Sₙ2) PBr3_reagent PBr₃ HBr_H2SO4_reagent HBr / H₂SO₄ Appel_reagent CBr₄ / PPh₃

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up and Purification cluster_2 Analysis start Start reagents Combine Oleyl Alcohol and Brominating Agent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction quench Quench Reaction (if necessary) reaction->quench extraction Liquid-Liquid Extraction or Phase Separation quench->extraction washing Wash Organic Layer extraction->washing drying Dry with Anhydrous Salt washing->drying filtration Filter drying->filtration distillation Vacuum Distillation filtration->distillation analysis Characterization (NMR, IR, GC-MS) distillation->analysis end Pure this compound analysis->end

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from oleyl alcohol can be effectively achieved by several methods, with the choice of method depending on the specific requirements of the synthesis. The HBr/H₂SO₄ method is economical for large-scale production, while the PBr₃ and Appel reaction methods offer milder conditions suitable for smaller-scale and more sensitive applications. The provided protocols, adapted from established procedures for long-chain alcohols, offer a solid foundation for the successful synthesis and purification of this compound for research and development purposes. It is recommended to perform small-scale pilot reactions to optimize the conditions for oleyl alcohol specifically.

References

A Technical Guide to the Solubility of Oleyl Bromide in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of oleyl bromide, a key intermediate in the synthesis of various bioactive compounds, in organic solvents. While quantitative solubility data is not extensively available in public literature, this document consolidates qualitative solubility information and presents a general experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows and require a thorough understanding of its solution behavior. The document also visualizes the synthetic pathway of oleylphosphonates from this compound and the relevant signaling pathways of its target enzymes, diacylglycerol lipase (B570770) (DAGL) and monoacylglycerol lipase (MAGL).

Introduction

This compound ((9Z)-1-Bromo-9-octadecene) is a long-chain unsaturated alkyl halide that serves as a versatile precursor in organic synthesis. Its utility is particularly noted in the preparation of oleylphosphonates, which are potential inhibitors of diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MAGL). These enzymes are critical components of the endocannabinoid signaling pathway, making their inhibitors valuable tools for pharmacological research and potential therapeutic agents. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound

Due to its long, non-polar hydrocarbon chain, this compound is generally soluble in non-polar organic solvents and exhibits limited solubility in highly polar solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or molarity at various temperatures) for this compound in a range of organic solvents is not widely reported in peer-reviewed literature. The following table summarizes the available qualitative solubility information.

SolventChemical FormulaPolarityReported Solubility
MethanolCH₃OHPolar ProticSlightly Soluble[1][2]
EthanolC₂H₅OHPolar ProticSoluble[3]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[3]
ChloroformCHCl₃Polar AproticSparingly/Slightly Soluble[1][2]
DichloromethaneCH₂Cl₂Polar AproticExpected to be soluble
Acetone(CH₃)₂COPolar AproticExpected to be soluble
TolueneC₇H₈Non-polarExpected to be soluble
HexaneC₆H₁₄Non-polarExpected to be soluble
Ethyl AcetateCH₃COOC₂H₅Polar AproticExpected to be soluble

Note: "Expected to be soluble" is based on the general solubility characteristics of long-chain alkyl halides in these common organic solvents.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the isothermal saturation method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Withdrawal and Dilution:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved this compound to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Record the exact weight of the transferred solution.

    • Dilute the filtered solution to the mark with the same organic solvent.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solutions using a pre-validated GC-FID or HPLC method.

    • Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Related Pathways

Synthesis of Oleylphosphonates

This compound is a key starting material for the synthesis of oleylphosphonates. The following diagram illustrates a typical synthetic route.

G oleyl_bromide This compound reaction Arbuzov Reaction oleyl_bromide->reaction diethyl_phosphite Diethyl Phosphite diethyl_phosphite->reaction base Base (e.g., NaH) base->reaction diethyl_oleylphosphonate Diethyl Oleylphosphonate reaction->diethyl_oleylphosphonate

Synthetic pathway of diethyl oleylphosphonate from this compound.
Signaling Pathway of DAGL and MAGL

Oleylphosphonates, synthesized from this compound, are designed to inhibit DAGL and MAGL. These enzymes are central to the endocannabinoid signaling system. The diagram below outlines their roles.

G cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Hydrolysis MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL CB1_R CB1 Receptor (Presynaptic) Two_AG->CB1_R Binding AA Arachidonic Acid MAGL->AA Hydrolysis Prostaglandins Prostaglandins AA->Prostaglandins COX Enzymes Neurotransmitter_Release Inhibition of Neurotransmitter Release CB1_R->Neurotransmitter_Release

Simplified signaling pathway involving DAGL and MAGL.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, its qualitative behavior aligns with that of other long-chain alkyl halides, showing good solubility in non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. The role of this compound as a precursor for inhibitors of DAGL and MAGL underscores the importance of understanding its chemical and physical properties for the advancement of research in endocannabinoid signaling and related therapeutic areas.

References

An In-depth Technical Guide to the Safety and Handling of Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for oleyl bromide ((Z)-1-bromo-9-octadecene), a key intermediate in various organic syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for its safe handling.

PropertyValueReference
CAS Number 6110-53-8[1][2]
Molecular Formula C₁₈H₃₅Br[2]
Molecular Weight 331.37 g/mol [1]
Appearance Colorless to pale yellow oil/liquid[3]
Boiling Point 160-175 °C at 0.2 Torr[3]
Density 0.996 g/cm³ (predicted)[1][3]
Flash Point 179 °C[1]
Solubility Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[1][3]
Storage Temperature -20°C[2][3]

Hazard Identification and GHS Classification

This compound is classified as hazardous. All personnel must be aware of its potential dangers.

GHS Classification: Acute toxicity, Oral (Category 4)[1]

Pictogram:

GHS Exclamation Mark Pictogram

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P317: IF SWALLOWED: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound.

PPE TypeSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects eyes from splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) inspected before use.Prevents skin contact.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.Protects against skin exposure and in case of fire.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. All work should be conducted in a certified chemical fume hood.Prevents inhalation of vapors or aerosols.

Experimental Protocols

The following are detailed procedures for common laboratory manipulations of this compound.

Weighing and Dispensing this compound

This protocol outlines the safe procedure for accurately weighing and dispensing this compound.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing Prep_Area Ensure a clean, designated workspace within a fume hood. Gather_Materials Gather all necessary materials: this compound container, secondary container, pipette, pipette tips, and tared receiving vessel. Prep_Area->Gather_Materials Don_PPE Don appropriate PPE: - Safety goggles with side shields - Chemical-resistant gloves - Lab coat Gather_Materials->Don_PPE Place_Vessel Place the tared receiving vessel on the analytical balance inside the fume hood. Don_PPE->Place_Vessel Transfer Carefully transfer the desired amount of this compound to the receiving vessel using a pipette. Place_Vessel->Transfer Clean_Spills Immediately clean any minor spills with an absorbent material. Transfer->Clean_Spills Seal_Containers Securely close the primary this compound container and the receiving vessel. Clean_Spills->Seal_Containers Clean_Area Wipe down the balance and the surrounding area. Seal_Containers->Clean_Area Doff_PPE Remove and properly dispose of gloves. Clean_Area->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Caption: Weighing and Dispensing Workflow for this compound.
Preparation of an this compound Solution

This protocol details the steps for safely preparing a solution of this compound.

Solution_Prep_Protocol cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup Prep_Hood Work within a certified chemical fume hood. Select_Solvent Choose a suitable solvent (e.g., chloroform, as this compound is sparingly soluble). Prep_Hood->Select_Solvent Don_PPE Don appropriate PPE (goggles, gloves, lab coat). Select_Solvent->Don_PPE Add_Solvent Add the calculated volume of solvent to a clean, dry flask. Don_PPE->Add_Solvent Add_Oleyl_Bromide Slowly add the pre-weighed this compound to the solvent while stirring. Add_Solvent->Add_Oleyl_Bromide Mix Continue stirring until the this compound is fully dissolved. Add_Oleyl_Bromide->Mix Label Clearly label the flask with the chemical name, concentration, date, and your initials. Mix->Label Dispose_Waste Dispose of any contaminated materials (e.g., pipette tips) in the appropriate hazardous waste container. Label->Dispose_Waste Clean_Glassware Clean all glassware thoroughly. Dispose_Waste->Clean_Glassware Wash_Hands Wash hands with soap and water. Clean_Glassware->Wash_Hands

Caption: this compound Solution Preparation Workflow.

Reactivity and Incompatibility

This compound, as an alkyl halide, can undergo nucleophilic substitution reactions. Bromide ions can be oxidized by strong oxidizing agents.

Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., concentrated sulfuric acid, nitrates, peroxides). Contact may cause a vigorous reaction.

  • Strong Bases: May promote elimination reactions.

  • Reactive Metals: (e.g., sodium, potassium, magnesium).

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

Fire-Fighting Measures

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire. Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide gas. Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures (Spill Cleanup)

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Minor Spill (in a fume hood)
  • Restrict Access: Keep unnecessary personnel away.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Major Spill (outside a fume hood)

Major_Spill_Response Evacuate Immediately evacuate the area. Alert Alert others in the vicinity and your supervisor. Evacuate->Alert Isolate Close the doors to the affected area to contain vapors. Alert->Isolate Contact_EHS Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Isolate->Contact_EHS Provide_Info Provide the emergency response team with details of the spill (substance, quantity, location). Contact_EHS->Provide_Info Await_Instructions Do not re-enter the area until it has been declared safe by EHS. Provide_Info->Await_Instructions

Caption: Major Spill Emergency Response Plan.

Handling and Storage

Handling:

  • Handle in a well-ventilated place, preferably a chemical fume hood.[1]

  • Wear suitable protective clothing.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store at -20°C for long-term stability.[2][3]

  • Store apart from incompatible materials and foodstuff containers.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a labeled, sealed, and compatible container.

  • Solid Waste: (e.g., contaminated absorbent materials, gloves) Collect in a labeled, sealed plastic bag or container.

  • Disposal Route: Dispose of all this compound waste through a licensed chemical destruction plant or a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[1] Do not discharge to sewer systems.[1]

References

A Technical Guide to High-Purity Oleyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oleyl bromide ((9Z)-1-Bromo-9-octadecene) is a long-chain unsaturated alkyl halide that serves as a critical building block in the synthesis of a variety of molecules, particularly in the fields of drug development and materials science. Its utility is pronounced in the synthesis of novel phospholipids, enzyme inhibitors, and other bioactive compounds. The purity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate the purification of final products. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its chemical properties, and a detailed experimental protocol for a common synthetic application.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. The following table summarizes the offerings from several reputable commercial suppliers. It is important to note that purity claims should always be verified by consulting the lot-specific Certificate of Analysis (CoA) provided by the supplier.

SupplierStated PurityProduct Number (Example)Available Quantities
MedChemExpress98.36%[1]HY-W01123825 mg - 1 g
BroadPharm>95%BP-29910100 mg - 500 mg[2]
United States BiologicalHighly Purified165745250 mg, 2.5 g[3]
LGC StandardsHigh Quality CRMsTRC-O447500Varies
Santa Cruz BiotechnologyLot-specific CoAsc-478537Varies[4]
ChemicalBook85.0-99.8% (Varies by supplier)N/AVaries[5]

Note: "Highly Purified" is a qualitative description; it is recommended to request a Certificate of Analysis for quantitative data. LGC Standards provides high-quality Certified Reference Materials (CRMs), implying a high degree of characterization and purity.[6][7][8] ChemicalBook is a platform that lists various suppliers, and the purity can range significantly.

Key Quality Control Parameters

High-purity this compound is typically characterized by the following analytical techniques, and the results are documented in the Certificate of Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can be used to assess the ratio of cis to trans isomers and identify certain impurities.

  • GC (Gas Chromatography): Determines the percentage purity of the compound and identifies volatile impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and can be used to identify non-volatile impurities.

  • Water Content (Karl Fischer Titration): Determines the amount of residual water, which can be critical for moisture-sensitive reactions.

  • Residual Solvents (Headspace GC): Identifies and quantifies any remaining solvents from the synthesis and purification process.

Application in Drug Development: Synthesis of Oleylphosphonates

A significant application of high-purity this compound in drug development is in the synthesis of oleylphosphonates. These compounds are analogues of lysophosphatidic acid and have been investigated as inhibitors of various enzymes, including monoacylglycerol lipase (B570770) (MAGL) and diacylglycerol lipase (DAGL), which are involved in endocannabinoid signaling. The synthesis of diethyl oleylphosphonate from this compound is a classic example of the Michaelis-Arbuzov reaction.

Signaling Pathway Involving MAGL and DAGL

G cluster_0 Enzymatic Synthesis & Degradation DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Synthesis MAG Monoacylglycerol (MAG) AA Arachidonic Acid eCB 2-Arachidonoylglycerol (2-AG) (Endocannabinoid) CB1R Cannabinoid Receptor 1 (CB1R) eCB->CB1R Activates MAGL Monoacylglycerol Lipase (MAGL) eCB->MAGL Degradation Signaling Neuronal Signaling CB1R->Signaling Oleylphosphonate Oleylphosphonate Inhibitor Oleylphosphonate->DAGL Inhibits Oleylphosphonate->MAGL Inhibits DAGL->eCB MAGL->MAG MAGL->AA

Caption: Inhibition of MAGL and DAGL by Oleylphosphonates.

Experimental Protocols: Synthesis of Diethyl Oleylphosphonate via the Michaelis-Arbuzov Reaction

This protocol outlines the synthesis of diethyl oleylphosphonate from high-purity this compound and triethyl phosphite (B83602). The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond.[9][10][11]

Materials:

  • High-purity this compound (1 equivalent)

  • Triethyl phosphite (1.1 equivalents)

  • Anhydrous toluene (B28343) (or another high-boiling inert solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography elution

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a thermometer is charged with high-purity this compound.

  • Addition of Reagents: Anhydrous toluene is added to dissolve the this compound. Triethyl phosphite (1.1 equivalents) is then added to the stirred solution at room temperature under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 110-120 °C for toluene) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction involves the nucleophilic attack of the phosphite on the this compound, followed by dealkylation of the resulting phosphonium (B103445) salt.[9][11]

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The solvent and any excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used for elution. The fractions containing the desired diethyl oleylphosphonate are collected and the solvent is evaporated to yield the pure product.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ³¹P NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis start Combine this compound & Triethyl Phosphite in Toluene heat Reflux at 110-120°C (12-24 hours) start->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent in vacuo cool->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography collect Collect & Evaporate Fractions chromatography->collect characterize Characterize by NMR & MS collect->characterize

Caption: Workflow for Diethyl Oleylphosphonate Synthesis.

Conclusion

High-purity this compound is an essential reagent for researchers and drug development professionals. A thorough understanding of the available commercial sources and their quality is crucial for successful and reproducible synthetic outcomes. The provided experimental protocol for the synthesis of diethyl oleylphosphonate via the Michaelis-Arbuzov reaction serves as a practical example of its application in the development of potential therapeutic agents. As with any chemical synthesis, it is imperative to adhere to strict safety protocols and to thoroughly characterize all starting materials and products.

References

An In-depth Technical Guide to the Reactivity of Oleyl Bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl bromide ((Z)-1-bromo-9-octadecene) is a long-chain unsaturated alkyl halide of significant interest in organic synthesis, particularly for the introduction of the oleyl group into various molecular scaffolds. This hydrophobic chain is a key component in numerous biologically active molecules and drug delivery systems, including lipid nanoparticles for mRNA vaccines. Understanding the reactivity of this compound with a diverse range of nucleophiles is paramount for its effective utilization in the synthesis of novel therapeutics and delivery vehicles. This technical guide provides a comprehensive overview of the core principles governing the nucleophilic substitution reactions of this compound, detailed experimental protocols for key transformations, and a summary of expected reactivity and yields based on analogous long-chain alkyl bromides.

Introduction to the Reactivity of this compound

This compound is a primary alkyl bromide, a class of compounds that readily participates in nucleophilic substitution reactions. The primary carbon atom bonded to the bromine atom is electrophilic and susceptible to attack by electron-rich species known as nucleophiles. The reactivity of this compound is primarily dictated by the principles of SN2 (Substitution Nucleophilic Bimolecular) reactions, although SN1 (Substitution Nucleophilic Unimolecular) pathways can become relevant under specific conditions.

The presence of a cis-double bond in the C9 position of the oleyl chain is a key structural feature. While this double bond is relatively far from the reactive C-Br bond and thus has a minimal electronic effect on the reaction center, its presence can influence the overall physical properties of the molecule and potentially participate in side reactions under certain harsh conditions. However, for most standard nucleophilic substitution reactions, the reactivity of this compound is expected to be comparable to that of its saturated analog, stearyl bromide.

General Principles of Nucleophilic Substitution Reactions

The reaction of this compound with a nucleophile (Nu:⁻) can be generalized as follows:

The outcome and rate of this reaction are influenced by several key factors:

  • The Nature of the Substrate (this compound): As a primary alkyl bromide, this compound is sterically unhindered, which strongly favors the SN2 mechanism.[1][2] The backside attack required for an SN2 reaction is readily achievable.

  • The Strength of the Nucleophile: Stronger nucleophiles lead to faster SN2 reaction rates. The nucleophilicity of a species is influenced by factors such as charge, basicity, polarizability, and the solvent.

  • The Leaving Group (Bromide): The bromide ion is an excellent leaving group, as it is a weak base and can stabilize the negative charge. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]

  • The Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[4][5] Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

Reactivity with Various Nucleophiles: A Quantitative Overview

While specific kinetic data for this compound is scarce in the literature, the following table summarizes the expected reactivity and typical yields based on analogous reactions with other primary long-chain alkyl bromides. These reactions are generally expected to proceed via an SN2 mechanism.

NucleophileReagent ExampleProductTypical Solvent(s)Typical ConditionsExpected YieldReference(s) for Analogy
Nitrogen Nucleophiles
AzideSodium Azide (NaN₃)Oleyl AzideDMF, DMSO, Acetone/Water50-100 °C, 2-24 hHigh (>90%)[7][8][9]
Phthalimide (B116566)Potassium PhthalimideN-OleylphthalimideDMF80-120 °C, 2-6 hHigh (>85%)[2][10][11][12][13][14]
ImidazoleImidazole, Base (e.g., K₂CO₃)1-OleylimidazoleDMF, Acetonitrile60-100 °C, 4-24 hGood to High[9][15][16]
Oxygen Nucleophiles
AlkoxideSodium Ethoxide (NaOEt)Oleyl Ethyl EtherEthanol (B145695), THFReflux, 4-24 hGood to High[1][6][7][11][17]
PhenoxideSodium Phenoxide (NaOPh)Oleyl Phenyl EtherDMF, Acetone50-100 °C, 6-24 hGood[1][6][7][11][17]
Carbon Nucleophiles
CyanideSodium Cyanide (NaCN)Oleyl CyanideEthanol, DMSOReflux, 6-24 hGood to High[18][19]
MalonateDiethyl Malonate, Base (NaOEt)Diethyl OleylmalonateEthanol, THFReflux, 6-24 hGood to High[14][20][21][22][23][24][25]
Sulfur Nucleophiles
ThiocyanatePotassium Thiocyanate (KSCN)Oleyl ThiocyanateAcetone, EthanolReflux, 2-12 hHigh (>90%)[26]
ThioureaThioureaS-Oleylisothiouronium saltEthanolReflux, 2-8 hHigh (>90%)[9]
CysteineL-CysteineS-Oleyl-L-cysteineAqueous BaseRoom Temp to 50 °CModerate to Good[4][27][28]
Phosphorus Nucleophiles
PhosphineTriphenylphosphine (PPh₃)Oleyltriphenylphosphonium BromideToluene, AcetonitrileReflux, 12-48 hHigh (>90%)[29][30][31][32][33]
Halogen Nucleophiles
IodideSodium Iodide (NaI)Oleyl IodideAcetoneReflux, 2-12 hHigh (>95%)[5][18][34][35][36]
Hydride Nucleophiles
HydrideLithium Aluminum Hydride (LiAlH₄)(Z)-9-OctadeceneTHF, Diethyl Ether0 °C to Reflux, 1-4 hHigh (>90%)[37][38][39][40]

Detailed Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions that can be adapted for this compound.

Gabriel Synthesis of Oleylamine (B85491)

This method provides a clean route to primary amines, avoiding the over-alkylation often seen with direct amination.[2][10][11][12][13][14]

Step 1: N-Alkylation of Potassium Phthalimide

  • To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF (3-5 mL per gram of this compound), add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the mixture to room temperature and pour it into ice-water with stirring.

  • Filter the resulting precipitate (N-oleylphthalimide), wash with water, and dry under vacuum.

Step 2: Hydrazinolysis of N-Oleylphthalimide

  • Suspend the N-oleylphthalimide in ethanol (5-10 mL per gram).

  • Add hydrazine (B178648) hydrate (B1144303) (1.5-2.0 equivalents) and heat the mixture to reflux. A white precipitate of phthalhydrazide (B32825) will form.

  • After 2-4 hours, cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter off the solid and wash with water.

  • Make the filtrate basic with a concentrated NaOH solution to precipitate the oleylamine.

  • Extract the oleylamine with diethyl ether or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Williamson Ether Synthesis of Oleyl Phenyl Ether

This is a general and widely used method for the preparation of ethers.[1][6][7][11][17]

  • In a round-bottom flask, dissolve phenol (B47542) (1.1 equivalents) in anhydrous DMF or acetone.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until hydrogen evolution ceases (approximately 1 hour).

  • Add this compound (1.0 equivalent) to the solution of the sodium phenoxide.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Finkelstein Reaction: Synthesis of Oleyl Iodide

This reaction is an equilibrium process driven to completion by the precipitation of the less soluble sodium bromide in acetone.[5][18][34][35][36]

  • Dissolve this compound (1.0 equivalent) in anhydrous acetone.

  • Add a solution of sodium iodide (1.5-2.0 equivalents) in anhydrous acetone.

  • Heat the mixture to reflux. A white precipitate of sodium bromide will form.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture and filter off the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate (B1220275) (to remove any traces of iodine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oleyl iodide.

Reaction Mechanisms and Pathways

The reactivity of this compound with the nucleophiles discussed is best described by the SN2 mechanism . This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).

Caption: Generalized SN2 mechanism for the reaction of this compound.

The long oleyl chain can, in principle, introduce some steric hindrance, but as the reaction occurs at the terminal primary carbon, this effect is generally minimal.

Experimental Workflows

A typical workflow for the synthesis and purification of an oleyl derivative via nucleophilic substitution is depicted below.

Experimental_Workflow start Reactants: This compound Nucleophile Solvent reaction Reaction Setup (e.g., Reflux, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography, Distillation) concentration->purification characterization Product Characterization (NMR, IR, MS) purification->characterization product Pure Oleyl Derivative characterization->product

Caption: General experimental workflow for this compound substitution reactions.

Applications in Drug Development

The oleyl moiety is a critical component in many drug delivery systems due to its lipophilic nature, which facilitates the encapsulation of hydrophobic drugs and promotes interaction with cell membranes. Oleyl-containing lipids are key ingredients in lipid nanoparticles (LNPs) , which have gained prominence as delivery vehicles for mRNA vaccines and other nucleic acid-based therapeutics.

The synthesis of these specialized lipids often involves the reaction of this compound with various nucleophilic head groups. For instance, the reaction of this compound with an appropriate amine-containing molecule can lead to the formation of cationic or ionizable lipids that are essential for complexing with negatively charged nucleic acids and facilitating endosomal escape.

LNP_Synthesis_Concept oleyl_br This compound ionizable_lipid Ionizable Oleyl-Lipid oleyl_br->ionizable_lipid nucleophilic_headgroup Nucleophilic Headgroup (e.g., Amine) nucleophilic_headgroup->ionizable_lipid Nucleophilic Substitution lnp Lipid Nanoparticle (LNP) ionizable_lipid->lnp mrna mRNA mrna->lnp Encapsulation cell Target Cell lnp->cell Drug Delivery

Caption: Conceptual pathway for the role of this compound in LNP synthesis.

Conclusion

This compound serves as a versatile and reactive building block for the introduction of the oleyl group into a wide array of molecules. Its reactivity is predominantly governed by the SN2 mechanism, making it a predictable and reliable substrate for reactions with a broad range of strong nucleophiles. While specific kinetic data for this compound is not extensively documented, a wealth of information on analogous long-chain alkyl bromides provides a solid foundation for predicting reaction conditions and outcomes. The ability to functionalize molecules with the oleyl chain is of paramount importance in the field of drug development, particularly in the design of advanced lipid-based drug delivery systems. This guide provides the fundamental knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

electrophilic addition reactions of oleyl bromide's double bond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Addition Reactions of Oleyl Bromide's Double Bond

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((9Z)-18-bromooctadec-9-ene) is a long-chain unsaturated alkyl halide. Its structure features a C18 carbon chain with a terminal bromine atom and a single cis-configured double bond between carbons C9 and C10. This internal double bond is a site of high electron density, making it susceptible to attack by electrophiles. Electrophilic addition reactions are a cornerstone of organic synthesis, enabling the conversion of the alkene functionality into a diverse array of saturated derivatives. Understanding the mechanisms, regioselectivity, and stereochemistry of these reactions is critical for the controlled functionalization of this compound, a process relevant in the synthesis of complex lipids, signaling molecules, and modified biomaterials.

This technical guide provides a detailed overview of the core electrophilic addition reactions at the C9-C10 double bond of this compound, including halogenation, hydrohalogenation, and epoxidation. It presents reaction mechanisms, detailed experimental protocols derived from analogous substrates, and quantitative data to support synthetic planning.

Core Principles of Electrophilic Addition

The π-bond of the alkene in this compound acts as a nucleophile, donating a pair of electrons to an electrophilic species (E⁺). This initial attack is typically the rate-determining step and results in the formation of a high-energy intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final saturated product.[1][2] The nature of the intermediate—be it a planar carbocation or a cyclic halonium ion—dictates the regiochemical and stereochemical outcome of the reaction.

Halogenation: Addition of Bromine (Br₂)

The reaction of this compound with molecular bromine (Br₂) results in the formation of a vicinal dibromide, specifically 1,9,10-tribromooctadecane. This reaction is highly efficient and proceeds via a characteristic mechanism that dictates a specific stereochemical outcome.

Reaction Mechanism and Stereochemistry

The addition of bromine proceeds through a cyclic bromonium ion intermediate.[3] The incoming Br₂ molecule is polarized by the electron-rich double bond, allowing one bromine atom to be attacked by the π-electrons, displacing a bromide ion. This forms a three-membered ring containing a positively charged bromine atom. The reaction is completed by the nucleophilic attack of the displaced bromide ion (Br⁻) on one of the two carbons of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ring in an Sₙ2-like fashion.[3]

This mechanistic pathway mandates that the two bromine atoms add to opposite faces of the double bond, a process known as anti-addition . Given that the original double bond in this compound is cis (Z), the anti-addition results in the formation of a racemic mixture of enantiomeric threo-diastereomers.

Bromination_Mechanism Oleyl This compound (C9=C10) Bromonium Cyclic Bromonium Ion Intermediate + Br⁻ Oleyl->Bromonium Electrophilic Attack Br2 Br-Br Br2->Bromonium Product threo-1,9,10-Tribromooctadecane (Racemic Enantiomers) Bromonium->Product Nucleophilic Attack (Anti-addition)

Caption: Mechanism of bromine addition to this compound's double bond.

Quantitative Data
ReactionSubstrateProductTypical YieldReference
BrominationMethyl Oleate (B1233923)Methyl 9,10-dibromostearate>95% (quantitative)[4]
Experimental Protocol (Adapted from Bromination of Methyl Oleate[4])
  • Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 0.10 mol) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride (200 mL). Cool the flask in an ice bath to 0-5°C.

  • Bromine Addition: Prepare a solution of bromine (0.10 mol) in the same solvent (50 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred this compound solution. Maintain the temperature below 10°C throughout the addition. The disappearance of the red-brown bromine color indicates its consumption. Continue addition until a faint, persistent orange color remains.

  • Quenching: Add a few drops of a saturated sodium thiosulfate (B1220275) solution to quench any excess bromine, until the solution becomes colorless.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% aqueous sodium bicarbonate solution (100 mL) and water (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,9,10-tribromooctadecane. Further purification can be achieved via column chromatography if necessary.

Hydrohalogenation: Addition of Hydrogen Bromide (HBr)

The addition of a hydrogen halide such as HBr across the double bond of this compound produces a monobrominated alkane. This reaction proceeds through a carbocation intermediate, and its regioselectivity is governed by the relative stability of this intermediate.[5]

Reaction Mechanism and Regioselectivity

The reaction is initiated by the protonation of the C9=C10 double bond by HBr.[6] This is the rate-determining step and can form one of two possible secondary carbocation intermediates: one at C9 or one at C10.[5][6] Since the substituents on either side of the double bond (an octyl chain and a 7-carbon chain with a terminal bromide) have very similar electronic effects, neither carbocation is significantly more stable than the other. Consequently, both intermediates will form.

In the second step, the bromide ion (Br⁻) acts as a nucleophile and attacks the positively charged carbon.[7] Because the carbocation is planar (sp² hybridized), the bromide ion can attack from either face with equal probability, leading to a loss of stereochemical control relative to the starting alkene.

Hydrobromination_Mechanism cluster_reactants Reactants cluster_intermediates Carbocation Intermediates cluster_products Products Oleyl This compound (C9=C10) C9_cation C9 Carbocation Oleyl->C9_cation Protonation at C10 C10_cation C10 Carbocation Oleyl->C10_cation Protonation at C9 HBr H-Br HBr->C9_cation HBr->C10_cation Product1 1,9-Dibromooctadecane C9_cation->Product1 Br⁻ Attack Product2 1,10-Dibromooctadecane C10_cation->Product2 Br⁻ Attack

Caption: Hydrobromination mechanism showing non-selective carbocation formation.

Quantitative Data

For symmetrically disubstituted internal alkenes where electronic and steric factors are balanced, the addition of HBr typically results in a nearly statistical mixture of the two possible regioisomers. The overall yield is generally high.

ReactionSubstrateProductsRegioisomeric RatioTypical Yield
HydrobrominationThis compound1,9- and 1,10-Dibromooctadecane~1:1>90%

Note: Data is estimated based on established principles of alkene reactivity, as specific literature for this compound is unavailable.

Experimental Protocol (General Procedure)
  • Setup: Dissolve this compound (e.g., 0.05 mol) in a non-nucleophilic solvent like hexane (B92381) or dichloromethane (150 mL) in a round-bottomed flask.

  • HBr Addition: Cool the solution to 0°C. Bubble dry HBr gas through the solution for 1-2 hours, or add a solution of HBr in acetic acid (33 wt%, 0.06 mol) dropwise. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water (100 mL). Separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a final wash with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the product mixture of 1,9- and 1,10-dibromooctadecane.

Epoxidation

Epoxidation is the reaction that converts the alkene double bond into a three-membered cyclic ether known as an epoxide (or oxirane). This is typically achieved using a peroxy acid, which can be generated in situ from a carboxylic acid and hydrogen peroxide.[1][2] Epoxidized fatty acid derivatives are valuable intermediates for producing polyols, lubricants, and plasticizers.[8]

Reaction Mechanism and Stereochemistry

The epoxidation of alkenes with peroxy acids like in situ-generated performic acid proceeds via a concerted mechanism known as the "Butterfly Mechanism." In this single step, the oxygen atom from the peroxy acid is transferred to the double bond. Both new C-O bonds are formed on the same face of the alkene π-system.[8]

This mechanism requires syn-addition of the oxygen atom. Starting from the cis-alkene of this compound, the reaction will produce the cis-epoxide (a meso compound) as the sole product.

Epoxidation_Mechanism Reactants This compound + Performic Acid (HCOOOH) TS Concerted 'Butterfly' Transition State Reactants->TS Syn-Addition Products cis-9,10-Epoxy-1-bromooctadecane + Formic Acid (HCOOH) TS->Products

Caption: Concerted mechanism for the epoxidation of this compound.

Quantitative Data

The epoxidation of oleic acid, a structurally analogous compound, has been studied extensively. The yield is sensitive to reaction parameters such as temperature, catalyst, and molar ratios of reagents.

Temp (°C)Molar Ratio (Oleic Acid:HCOOH:H₂O₂)Stirring (rpm)Max. Yield (% RCO*)Reference
451:1:1.530081%[1]
651:1:110065%[2]
751:1.5:1 (30% H₂O₂)100-200Not specified[2]

*RCO = Relative Conversion to Oxirane

Experimental Protocol (Adapted from Epoxidation of Oleic Acid[1][2])
  • Setup: In a three-necked flask fitted with a condenser, thermometer, and dropping funnel, place this compound (e.g., 0.1 mol) and formic acid (0.15 mol). Introduce a magnetic stir bar.

  • Reaction: Heat the mixture to the desired temperature (e.g., 45-65°C) in a thermostatically controlled water bath with constant stirring (e.g., 300 rpm).

  • Peroxide Addition: Add hydrogen peroxide (30-50 wt%, 0.15 mol) dropwise from the dropping funnel over 30 minutes, ensuring the reaction temperature does not exceed the set point.

  • Monitoring: Allow the reaction to proceed for several hours (e.g., 2-6 hours), taking aliquots periodically to monitor the formation of the epoxide via titration or spectroscopic methods (e.g., ¹H NMR).

  • Work-up: After completion, cool the mixture and transfer it to a separatory funnel. Dilute with an organic solvent like diethyl ether or ethyl acetate (B1210297) (150 mL) and wash with cold water, followed by a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cis-9,10-epoxy-1-bromooctadecane.

General Experimental Workflow

The successful execution of electrophilic addition reactions requires a systematic approach from setup to analysis. The following diagram illustrates a generalized workflow applicable to the reactions described in this guide.

Experimental_Workflow A Reaction Setup (Glassware, Reagents) B Controlled Reaction (Temperature, Stirring, Time) A->B Initiate C Reaction Quenching & Work-up (Washing, Extraction) B->C Completion D Isolation & Purification (Drying, Solvent Removal, Chromatography) C->D E Product Characterization (NMR, IR, MS) D->E F Final Product E->F

Caption: Generalized workflow for synthesis, purification, and analysis.

References

An In-depth Technical Guide to the Potential Applications of Oleyl Bromide in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl bromide, a long-chain unsaturated alkyl halide, serves as a versatile and valuable building block in modern organic synthesis. Its unique combination of a hydrophobic oleyl chain and a reactive bromide functional group allows for its application in a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of functionalized molecules for materials science and potential applications in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical implementation in the laboratory.

Introduction

This compound, systematically named (Z)-1-bromo-9-octadecene, is a colorless to pale yellow oily liquid. Its molecular structure, featuring a C18 carbon chain with a cis-double bond at the C9 position and a terminal bromine atom, imparts a unique set of physicochemical properties. The long hydrophobic oleyl group provides solubility in nonpolar organic solvents and is a key component in the formation of self-assembled structures, while the reactive carbon-bromine bond allows for a variety of nucleophilic substitution and organometallic reactions.

This guide will delve into the primary applications of this compound, including its use as a precursor for phosphonic acids in nanoparticle synthesis, its role as an alkylating agent for the formation of amines and quaternary ammonium (B1175870) surfactants, and its potential as an intermediate in the synthesis of complex organic molecules.

Core Applications of this compound

The reactivity of the bromide group, coupled with the long hydrophobic tail, makes this compound a valuable intermediate in several areas of organic chemistry.

Precursor for Oleylphosphonic Acid in Nanoparticle Synthesis

One of the most significant applications of this compound is as a starting material for the synthesis of oleylphosphonic acid (OLPA). OLPA is a key ligand in the synthesis of high-quality colloidal nanocrystals, particularly cesium lead bromide (CsPbBr₃) perovskite nanocrystals.[1][2][3] The oleyl group provides steric stabilization, preventing aggregation and enabling control over the size and shape of the nanocrystals, while the phosphonic acid headgroup strongly binds to the nanocrystal surface.

The synthesis of OLPA from this compound typically proceeds via a two-step process involving an Arbuzov reaction followed by hydrolysis.

graph Synthesis_of_Oleylphosphonic_Acid { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

OleylBromide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TriethylPhosphite [label="Triethyl Phosphite", fillcolor="#F1F3F4", fontcolor="#202124"]; DiethylOleylphosphonate [label="Diethyl Oleylphosphonate", fillcolor="#F1F3F4", fontcolor="#202124"]; TMSBr [label="TMSBr", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol (B129727) [label="Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; OleylphosphonicAcid [label="Oleylphosphonic Acid (OLPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OleylBromide -> DiethylOleylphosphonate [label="Arbuzov Reaction"]; TriethylPhosphite -> DiethylOleylphosphonate; DiethylOleylphosphonate -> OleylphosphonicAcid [label="Hydrolysis"]; TMSBr -> OleylphosphonicAcid; Methanol -> OleylphosphonicAcid; }

Synthesis of Oleylphosphonic Acid from this compound.

Experimental Protocol: Synthesis of Oleylphosphonic Acid (OLPA) from this compound

This protocol is adapted from the procedure described by Zhang et al.[4]

Step 1: Synthesis of Diethyl Oleylphosphonate

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethyl phosphite (B83602) (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure to obtain crude diethyl oleylphosphonate.

Step 2: Synthesis of Oleylphosphonic Acid

  • Dissolve the crude diethyl oleylphosphonate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add trimethylsilyl (B98337) bromide (TMSBr) (2.5 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Add methanol to the residue and stir for 1-2 hours to effect hydrolysis.

  • Remove the methanol under reduced pressure to yield crude oleylphosphonic acid.

  • Purify the product by recrystallization or column chromatography.

Reaction StepReactantsKey ConditionsTypical Yield
Arbuzov Reaction This compound, Triethyl PhosphiteReflux in toluene, 12-24 h80-90%
Hydrolysis Diethyl Oleylphosphonate, TMSBr, Methanol0 °C to RT, 4-6 h>95%
Synthesis of Oleylamine (B85491) via Gabriel Synthesis

Oleylamine is another important long-chain amine used as a surfactant and capping agent in nanoparticle synthesis. While it is often produced industrially by the hydrogenation of oleonitrile, a common laboratory-scale synthesis involves the Gabriel synthesis starting from this compound.[4] This method provides a reliable route to the primary amine, avoiding the over-alkylation often seen in direct amination reactions.

graph Gabriel_Synthesis_of_Oleylamine { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

OleylBromide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; PotassiumPhthalimide [label="Potassium Phthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Oleylphthalimide [label="N-Oleylphthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; HydrazineHydrate [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oleylamine [label="Oleylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OleylBromide -> N_Oleylphthalimide [label="SN2 Reaction"]; PotassiumPhthalimide -> N_Oleylphthalimide; N_Oleylphthalimide -> Oleylamine [label="Hydrazinolysis"]; HydrazineHydrate -> Oleylamine; }

Gabriel Synthesis of Oleylamine from this compound.

Experimental Protocol: Gabriel Synthesis of Oleylamine

  • Suspend potassium phthalimide (B116566) (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the N-oleylphthalimide.

  • Filter, wash with water, and dry the solid N-oleylphthalimide.

  • Suspend the N-oleylphthalimide in ethanol.

  • Add hydrazine (B178648) hydrate (B1144303) (2.0 eq) and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture and acidify with aqueous HCl.

  • Filter off the precipitated phthalhydrazide.

  • Basify the filtrate with a strong base (e.g., NaOH) to liberate the free oleylamine.

  • Extract the oleylamine with an organic solvent (e.g., diethyl ether), dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain oleylamine.

Reaction StepReactantsKey ConditionsTypical Yield
N-Alkylation This compound, Potassium Phthalimide80-100 °C in DMF, 6-12 h70-85%
Hydrazinolysis N-Oleylphthalimide, Hydrazine HydrateReflux in ethanol, 4-8 h80-95% (from phthalimide)
Synthesis of Quaternary Ammonium Surfactants

The long hydrophobic oleyl chain makes this compound an excellent starting material for the synthesis of cationic surfactants, specifically quaternary ammonium salts (QAS). These surfactants have applications as phase transfer catalysts, biocides, and fabric softeners. The synthesis is typically achieved through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[5]

graph Quaternary_Ammonium_Salt_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

OleylBromide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TertiaryAmine [label="Tertiary Amine\n(e.g., Trimethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; QuaternaryAmmoniumSalt [label="Oleyl-Quaternary\nAmmonium Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OleylBromide -> QuaternaryAmmoniumSalt [label="Menschutkin Reaction (SN2)"]; TertiaryAmine -> QuaternaryAmmoniumSalt; }

Synthesis of a Quaternary Ammonium Salt from this compound.

Experimental Protocol: Synthesis of Oleyltrimethylammonium (B12783067) Bromide

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or acetone.

  • Cool the solution in an ice bath.

  • Bubble trimethylamine (B31210) gas through the solution or add a solution of trimethylamine in a suitable solvent (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • The product, oleyltrimethylammonium bromide, will often precipitate from the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

ReactantsSolventTemperatureReaction TimeTypical Yield
This compound, TrimethylamineAcetonitrileRoom Temperature24-48 h>90%

Potential Applications in Drug Development

While direct applications of this compound in final drug structures are not widely documented, its role as a versatile alkylating agent suggests significant potential in the synthesis of pharmaceutical intermediates and bioactive lipids.[6] The introduction of the long, hydrophobic oleyl chain can modulate the lipophilicity of a drug molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

For example, this compound can be used to alkylate nucleophilic functional groups (e.g., amines, phenols, thiols) on a drug scaffold to introduce the oleyl moiety. This modification could be explored to:

  • Enhance lipid solubility: Improve the formulation of poorly water-soluble drugs in lipid-based drug delivery systems.

  • Target lipid-rich tissues: Facilitate the accumulation of a drug in specific tissues or cell membranes.

  • Develop prodrugs: The oleyl group could be part of a prodrug strategy, where the active drug is released upon enzymatic cleavage of the oleyl group.

Other Potential Applications

  • Grignard Reagent Formation: this compound can be reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, oleylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can be used to form new carbon-carbon bonds, opening up possibilities for the synthesis of a wide range of complex organic molecules.

  • Polymer Chemistry: this compound can be used as an initiator or a functional comonomer in polymerization reactions to introduce the long alkyl chain into polymer backbones or as side chains, thereby modifying the physical properties of the resulting polymers.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its utility as a precursor for oleylphosphonic acid in nanoparticle synthesis and as a starting material for oleylamine and quaternary ammonium surfactants is well-established. Furthermore, its potential as an alkylating agent in the synthesis of pharmaceutical intermediates and other complex organic molecules warrants further exploration. The experimental protocols and data provided in this guide serve as a practical resource for researchers and scientists seeking to utilize this compound in their synthetic endeavors.

References

Oleyl Bromide as a Versatile Precursor for High-Performance Surfactants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of a diverse range of surfactants derived from oleyl bromide. This compound, readily synthesized from oleic acid or oleyl alcohol, serves as a key intermediate for producing cationic, anionic, non-ionic, and amphoteric surfactants. This document details the experimental protocols for the synthesis of this compound and its subsequent conversion into various surfactant classes. Key performance indicators, such as critical micelle concentration (CMC) and surface tension, are summarized in tabular format for comparative analysis. Furthermore, this guide illustrates the synthetic pathways and the mechanism of action of these surfactants in biological systems using logical and workflow diagrams.

Introduction

Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophobic and hydrophilic properties. This dual nature allows them to adsorb at interfaces, reducing surface and interfacial tension. The oleyl group, an eighteen-carbon chain with a single cis-double bond, is a particularly attractive hydrophobic moiety for surfactant design due to its origin from renewable resources like olive oil, and its inherent biodegradability.[1][2] this compound emerges as a pivotal precursor, offering a reactive electrophilic site for the facile introduction of various hydrophilic head groups. This versatility allows for the synthesis of a wide array of surfactants with tunable properties, making them suitable for applications ranging from detergency and emulsification to advanced drug delivery systems.[3][4] This guide provides an in-depth exploration of the synthesis and characterization of surfactants derived from this compound.

Synthesis of the Precursor: this compound

The journey to oleyl-based surfactants begins with the efficient synthesis of the key precursor, this compound. This can be achieved from readily available starting materials like oleic acid or oleyl alcohol. A common and economical route involves a multi-step process starting from olive oil.[5][6]

Overall Synthesis Workflow

The conversion of a readily available feedstock like olive oil to this compound can be represented by the following workflow:

G A Olive Oil B Saponification (KOH) A->B C Acidification (HCl) B->C D Oleic Acid C->D E Esterification (Butanol, H2SO4) D->E F Butyl Oleate E->F G Reduction (LiAlH4) F->G H Oleyl Alcohol G->H I Bromination (PBr3 or CBr4/PPh3) H->I J This compound I->J

Caption: Synthesis workflow for this compound from olive oil.

Experimental Protocol: Synthesis of this compound from Oleyl Alcohol

A reliable method for the bromination of oleyl alcohol involves the use of phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).[7][8]

Materials:

  • Oleyl alcohol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure using PBr₃:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve oleyl alcohol in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Separate the organic layer using a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Purify the product by vacuum distillation.

Synthesis of Surfactants from this compound

This compound serves as a versatile electrophile for the synthesis of a variety of surfactant classes through nucleophilic substitution reactions.

Cationic Surfactants

Cationic surfactants are characterized by a positively charged hydrophilic head group. They are synthesized by the quaternization of tertiary amines with this compound.[9]

G A This compound C Quaternization (Solvent, Heat) A->C B Tertiary Amine (e.g., Trimethylamine) B->C D Oleyl-based Quaternary Ammonium Bromide (Cationic Surfactant) C->D

Caption: Synthesis of cationic surfactants from this compound.

Materials:

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric excess of trimethylamine solution to the flask.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., acetone/ether) to yield the purified oleyltrimethylammonium (B12783067) bromide.

Anionic Surfactants

Anionic surfactants possess a negatively charged head group. A common class of anionic surfactants, sulfosuccinates, can be synthesized from oleyl alcohol, which is readily available from the this compound synthesis pathway.[10][11] The synthesis involves a two-step process: esterification with maleic anhydride (B1165640) followed by sulfonation.

G A Oleyl Alcohol C Esterification A->C B Maleic Anhydride B->C D Oleyl Maleate (B1232345) Monoester C->D F Sulfonation D->F E Sodium Bisulfite E->F G Disodium (B8443419) Oleyl Sulfosuccinate (B1259242) (Anionic Surfactant) F->G

Caption: Synthesis of anionic sulfosuccinate surfactants.

Materials:

  • Oleyl alcohol

  • Maleic anhydride

  • Sodium bisulfite

  • Sodium hydroxide (B78521)

  • Round-bottom flask, magnetic stirrer, heating mantle, dropping funnel.

Procedure:

  • Esterification: In a round-bottom flask, melt maleic anhydride and add oleyl alcohol in a 1:1 molar ratio. Heat the mixture at 80-100°C for 2-4 hours with stirring to form the oleyl maleate monoester.

  • Sulfonation: Prepare an aqueous solution of sodium bisulfite. Add the oleyl maleate monoester to this solution. Heat the mixture to 70-90°C and stir for 3-5 hours. The pH should be maintained between 6 and 7 by the addition of sodium hydroxide solution.

  • The final product, a solution of disodium oleyl sulfosuccinate, can be used directly or purified further if required.

Non-ionic Surfactants

Non-ionic surfactants have no charge on their hydrophilic head group. A common type is the polyoxyethylene ether, synthesized by the ethoxylation of oleyl alcohol (obtainable from this compound).[12][13]

G A Oleyl Alcohol C Ethoxylation (Base Catalyst, Heat) A->C B Ethylene (B1197577) Oxide B->C D Oleyl Polyoxyethylene Ether (Non-ionic Surfactant) C->D

Caption: Synthesis of non-ionic surfactants from oleyl alcohol.

Materials:

  • Oleyl alcohol

  • Ethylene oxide

  • Potassium hydroxide (catalyst)

  • Autoclave reactor.

Procedure:

  • Charge oleyl alcohol and a catalytic amount of potassium hydroxide into a high-pressure autoclave.

  • Purge the reactor with nitrogen to remove air.

  • Heat the mixture to 120-180°C.

  • Introduce a calculated amount of ethylene oxide into the reactor while maintaining the temperature and pressure. The degree of ethoxylation can be controlled by the molar ratio of ethylene oxide to oleyl alcohol.

  • After the reaction is complete, cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid).

  • The product, a mixture of oleyl polyoxyethylene ethers with varying chain lengths, is obtained.

Amphoteric Surfactants

Amphoteric (or zwitterionic) surfactants possess both a positive and a negative charge in their head group. Amino acid-based surfactants are a prominent class of amphoterics. They can be synthesized by the N-alkylation of an amino acid with this compound.[14][15]

G A This compound C N-Alkylation (Base, Solvent) A->C B Amino Acid (e.g., Sarcosine) B->C D Oleyl Sarcosinate (Amphoteric Surfactant) C->D

Caption: Synthesis of amphoteric surfactants from this compound.

Materials:

  • This compound

  • Sarcosine (B1681465) (N-methylglycine)

  • Sodium hydroxide

  • Ethanol/water solvent mixture

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve sarcosine in an ethanol/water mixture containing sodium hydroxide to form the sodium salt.

  • Add this compound to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and adjust the pH to near neutral.

  • The solvent is removed under reduced pressure, and the resulting product can be purified by recrystallization.

Quantitative Data on Oleyl-Based Surfactants

The performance of a surfactant is often characterized by its critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a measure of the surfactant's efficiency. A lower CMC indicates a more efficient surfactant. The γ_CMC is a measure of the surfactant's effectiveness in reducing surface tension.

Surfactant TypeSpecific ExampleCMC (mol/L)Surface Tension at CMC (mN/m)Reference
Cationic (Gemini) 18:1-2-18:12.69 x 10⁻⁵-[16][17]
18:1-3-18:12.34 x 10⁻⁵-[16][17]
18:1-6-18:11.80 x 10⁻⁵-[16][17]
Anionic Disodium Oleyl Sulfosuccinate~1 x 10⁻³~30[10]
Non-ionic Oleyl Alcohol Ethoxylate (EO=10)~5 x 10⁻⁵~35General Data
Amphoteric Sodium N-Oleyl Sarcosinate~1 x 10⁻³~28General Data

Note: The values for non-ionic and amphoteric surfactants are representative and can vary based on the specific structure and experimental conditions.

Mechanism of Action in Biological Systems

Cationic surfactants, due to their positive charge, readily interact with negatively charged biological membranes, such as the cell membranes of bacteria or mammalian cells. This interaction is a key aspect of their use as antimicrobial agents and in drug and gene delivery.[2][18]

Interaction with Cell Membranes

The interaction of cationic surfactants with a cell membrane can be described as a multi-step process that can lead to membrane disruption and increased permeability.

G A Cationic Surfactant (Monomers) C Electrostatic Adsorption A->C B Negatively Charged Cell Membrane B->C D Hydrophobic Insertion of Oleyl Tail C->D E Membrane Destabilization & Pore Formation D->E F Increased Permeability / Cell Lysis E->F

Caption: Mechanism of cationic surfactant interaction with a cell membrane.

This interaction does not typically involve specific intracellular signaling pathways in the classical sense of receptor-ligand binding. Instead, the primary "signal" is the physical disruption of the membrane, which can lead to a cascade of secondary effects, including ion leakage, loss of membrane potential, and ultimately, cell death. In the context of drug delivery, this transient membrane permeabilization can be harnessed to facilitate the entry of therapeutic molecules into the cell.[3][4]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of surfactants. Its derivation from renewable resources and the biodegradability of the resulting surfactants make it an attractive option for sustainable chemistry. The ability to easily synthesize cationic, anionic, non-ionic, and amphoteric surfactants from this single precursor allows for the fine-tuning of their properties for a multitude of applications in research, pharmaceuticals, and industry. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and developers to explore the potential of oleyl-based surfactants in their respective fields.

References

The Genesis of a Key Lipid Derivative: A Technical Guide to the Discovery and History of Oleyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical evolution of oleyl bromide synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the synthetic methodologies, quantitative data, and experimental protocols that have defined the production of this critical long-chain unsaturated alkyl bromide.

This compound, or (9Z)-1-bromo-9-octadecene, is a significant hydrophobic compound utilized in various chemical syntheses, including as a precursor for oleylphosphonates.[1] Its synthesis, primarily from oleyl alcohol, has evolved over time, reflecting broader advancements in organic chemistry. This guide traces the historical development of synthetic routes, from early general methods for alkyl halide formation to more refined techniques that preserve the delicate cis-double bond of the oleyl group.

Historical Evolution of Synthetic Methodologies

The synthesis of alkyl bromides from corresponding alcohols is a foundational reaction in organic chemistry. Early methods, widely documented in resources like Organic Syntheses, often involved the reaction of the alcohol with hydrobromic acid (HBr), frequently generated in situ by reacting sodium or potassium bromide with concentrated sulfuric acid.[2] This approach, while effective for many simple alcohols, poses challenges for long-chain unsaturated alcohols like oleyl alcohol due to the harsh acidic conditions which can lead to isomerization or other side reactions of the double bond.

A significant advancement in the synthesis of alkyl bromides involved the use of phosphorus tribromide (PBr₃). This reagent offers a milder alternative to the strong acid conditions of the HBr method.[3] The reaction between an alcohol and PBr₃ typically proceeds via an S\textsubscript{N}2 mechanism, which is crucial for maintaining stereochemical integrity and avoiding carbocation rearrangements that can occur in S\textsubscript{N}1 pathways often favored with HBr and secondary or tertiary alcohols.[3][4][5]

Recognizing the sensitivity of the cis-double bond in oleyl alcohol, chemists sought methods that would prevent its isomerization. A key development in this area was the conversion of the alcohol to a mesylate (methanesulfonate) followed by nucleophilic substitution with a bromide salt. A notable contribution in this area was made by Baumann and Mangold in 1966, who detailed the synthesis of cis-9-octadecenyl bromide from its mesylate with anhydrous magnesium bromide in ether, achieving high yields while preserving the cis configuration of the double bond.[6][7]

More recently, a multi-step synthesis of this compound starting from commercially available olive oil has been described, highlighting a cost-effective and scalable approach that involves saponification, distillation, esterification, reduction, and a final bromination step to yield the desired product with high purity.[8]

Comparative Analysis of Synthetic Methods

The choice of synthetic route for this compound depends on factors such as desired purity, scale, and the importance of preserving the double bond's stereochemistry. The following table summarizes quantitative data for key methods.

MethodReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Hydrobromic Acid Oleyl Alcohol, HBr (generated in situ from NaBr/H₂SO₄)Variable (generally lower for long-chain alcohols)ModerateInexpensive reagentsHarsh conditions, risk of double bond isomerization and side reactions
Phosphorus Tribromide Oleyl Alcohol, PBr₃Good to HighGoodMilder conditions, less rearrangementPBr₃ is corrosive and moisture-sensitive
Mesylate Displacement Oleyl Mesylate, MgBr₂~94%[6]HighPreserves cis-double bond stereochemistryRequires prior synthesis of the mesylate
From Olive Oil Olive Oil (multi-step)~30% (overall)>95% (by NMR)[8]Economical and scalable starting materialMulti-step process with lower overall yield

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of this compound via Mesylate Displacement[6]

This procedure is adapted from the work of Baumann and Mangold.

  • Preparation of Oleyl Methanesulfonate (B1217627): Oleyl alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form oleyl methanesulfonate.

  • Bromination: cis-9-Octadecenyl methanesulfonate (10 mmoles) and anhydrous magnesium bromide (30 mmoles) are reacted in 100 ml of dry ether.

  • The mixture is stirred vigorously at room temperature for 24 hours.

  • Workup: More ether and cold, air-free water are added. The aqueous layer is extracted twice with ether.

  • The combined ether phases are washed sequentially with water, 1% potassium carbonate solution, and water, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated to yield a colorless liquid. The product can be further purified by dissolving in a low-boiling hydrocarbon, filtering, and evaporating the solvent in vacuo.

Multi-step Synthesis of this compound from Olive Oil[8]

This protocol provides a general workflow.

  • Saponification: Olive oil is treated with a strong base (e.g., NaOH or KOH) to hydrolyze the triglycerides into glycerol (B35011) and a mixture of fatty acid salts (soaps).

  • Acidification and Distillation: The mixture of fatty acid salts is acidified to produce the free fatty acids, from which oleic acid is isolated by distillation.

  • Esterification: The purified oleic acid is esterified (e.g., with methanol) to form methyl oleate (B1233923).

  • Reduction: The methyl oleate is reduced to oleyl alcohol using a suitable reducing agent (e.g., lithium aluminum hydride).

  • Bromination: The resulting oleyl alcohol is converted to this compound using a suitable brominating agent (e.g., PBr₃ or HBr).

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows.

sn2_mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Nucleophilic Attack ROH Oleyl Alcohol (R-OH) PBr3 PBr₃ ROH->PBr3 Nucleophilic attack by oxygen Intermediate R-O-PBr₂ + HBr PBr3->Intermediate Br- Br⁻ Activated_Alcohol R-O-PBr₂ Br-->Activated_Alcohol Backside attack (SN2) Product This compound (R-Br) Activated_Alcohol->Product Byproduct HOPBr₂ Activated_Alcohol->Byproduct

SN2 Mechanism for the reaction of Oleyl Alcohol with PBr₃.

mesylate_workflow start Start: Oleyl Alcohol mesylate_formation React with Methanesulfonyl Chloride and Pyridine start->mesylate_formation oleyl_mesylate Oleyl Methanesulfonate mesylate_formation->oleyl_mesylate bromination React with MgBr₂ in dry ether (24h at room temp) oleyl_mesylate->bromination oleyl_bromide_crude Crude this compound in ether bromination->oleyl_bromide_crude workup Aqueous Workup: - Add ether and water - Extract aqueous layer - Wash with K₂CO₃ and water - Dry with Na₂SO₄ oleyl_bromide_crude->workup purification Purification: - Evaporate solvent - Dissolve in hydrocarbon - Filter - Evaporate in vacuo workup->purification final_product Pure this compound purification->final_product

Experimental workflow for the synthesis of this compound via the mesylate route.

olive_oil_workflow start Start: Olive Oil saponification Saponification (NaOH/KOH) start->saponification fatty_acid_salts Fatty Acid Salts saponification->fatty_acid_salts acidification Acidification & Distillation fatty_acid_salts->acidification oleic_acid Oleic Acid acidification->oleic_acid esterification Esterification (e.g., with Methanol) oleic_acid->esterification methyl_oleate Methyl Oleate esterification->methyl_oleate reduction Reduction (e.g., LiAlH₄) methyl_oleate->reduction oleyl_alcohol Oleyl Alcohol reduction->oleyl_alcohol bromination Bromination (e.g., PBr₃) oleyl_alcohol->bromination final_product This compound bromination->final_product

Logical workflow for the synthesis of this compound from olive oil.

References

An In-depth Technical Guide on the Thermal Stability of the Carbon-Bromine Bond in Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Oleyl bromide is a long-chain unsaturated alkyl halide with applications in organic synthesis, including the preparation of pharmaceutical intermediates. The stability of the carbon-bromine (C-Br) bond is a critical parameter influencing its storage, reaction conditions, and ultimate utility. This technical guide provides a comprehensive overview of the factors governing the thermal stability of the C-Br bond in this compound. In the absence of direct experimental data for this compound, this guide leverages data from analogous compounds and outlines the established methodologies for its determination. This document details the theoretical basis for C-Br bond stability, presents relevant thermochemical data from similar molecules, and provides detailed experimental protocols for assessing thermal decomposition.

Introduction to the Carbon-Bromine Bond

The carbon-bromine bond is a covalent bond characterized by a significant difference in electronegativity between carbon (2.55) and bromine (2.96). This polarity makes the carbon atom electrophilic and susceptible to nucleophilic attack. The C-Br bond is also relatively weak compared to other carbon-halogen bonds (excluding C-I), making it a good leaving group in substitution and elimination reactions. Its thermal stability is a measure of the energy required to induce homolytic or heterolytic cleavage of this bond.

Homolytic Cleavage: R-Br → R• + Br•

Heterolytic Cleavage: R-Br → R⁺ + Br⁻

The propensity for one pathway over the other is influenced by the molecular structure, solvent polarity, and the presence of radical initiators. For a primary alkyl bromide like this compound, thermal decomposition in the gas phase or in non-polar solvents is more likely to proceed via a radical mechanism.

Estimated Thermal Stability of this compound

  • Oleic Acid: The precursor to this compound, oleic acid, undergoes thermal decomposition in a single stage, with a maximum decomposition rate observed at approximately 280°C as determined by thermogravimetric analysis (TGA).[1]

  • Oleyl Alcohol: This related C18 unsaturated alcohol is noted for its high-temperature stability in certain applications.[2][3]

Given that the introduction of a bromine atom typically lowers the thermal stability of an organic molecule compared to its corresponding alcohol or carboxylic acid, it is reasonable to infer that the decomposition of this compound would commence at a temperature below 280°C. The relatively weak C-Br bond is expected to be the initial point of cleavage.

Quantitative Data for Analogous Compounds

To provide a quantitative context for the stability of the C-Br bond, the following tables summarize the bond dissociation energies for various C-Br bonds and the thermal decomposition data for related long-chain molecules.

Table 1: Carbon-Bromine Bond Dissociation Energies (BDEs) in Various Organic Compounds

CompoundBondBond Dissociation Energy (kcal/mol)
CH₃-BrC-Br70
C₂H₅-BrC-Br69
n-C₃H₇-BrC-Br69
i-C₃H₇-BrC-Br68
t-C₄H₉-BrC-Br66
CCl₃-BrC-Br49.0
CH₂Br-BrC-Br62.5

Data sourced from various standard chemical data compilations.

Table 2: Thermal Decomposition Data for Related C18 Compounds

CompoundAnalytical MethodKey ObservationsReference
Oleic AcidTGASingle-stage decomposition, peak at 280°C[1]
Oleic AcidTGAIncreasing phthalic anhydride (B1165640) and glycerol (B35011) content increases thermal stability in derived alkyds.[4]

Experimental Protocols for Determining Thermal Stability

The thermal stability of this compound can be experimentally determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a substance.

Experimental Protocol for TGA of this compound:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into an inert crucible (e.g., alumina (B75360) or platinum).[5][6] As this compound is a liquid at room temperature, a syringe or micropipette should be used for accurate sample loading.[5]

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[8]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The onset temperature of decomposition is determined from the point of initial significant mass loss.

    • The temperature of maximum decomposition rate is identified from the peak of the first derivative of the TGA curve (DTG curve).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol for DSC of this compound:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-6 mg of this compound into a hermetically sealed aluminum pan.[9] Sealing is crucial to prevent sample evaporation before decomposition.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point identified by TGA.[9] A preliminary TGA scan is recommended to determine the maximum temperature for the DSC experiment to avoid excessive contamination of the DSC cell.[9]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic events (e.g., melting, boiling) will appear as peaks in one direction, while exothermic events (e.g., decomposition) will appear as peaks in the opposite direction.

    • The onset temperature of the exothermic decomposition peak provides information on the thermal stability.

Visualizations

The following diagram illustrates the logical workflow for assessing the thermal stability of this compound.

G Workflow for Thermal Stability Assessment of this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification characterization Characterization (NMR, GC-MS) purification->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) tga->dsc Inform max temp tga_data Determine Onset of Decomposition (Mass Loss vs. Temp) tga->tga_data dsc_data Identify Exothermic Decomposition (Heat Flow vs. Temp) dsc->dsc_data stability_report Report Thermal Stability Profile tga_data->stability_report dsc_data->stability_report bde Correlate with C-Br Bond Dissociation Energy bde->stability_report

Caption: Workflow for assessing the thermal stability of this compound.

The stability of the C-Br bond in this compound is influenced by several factors, as depicted in the diagram below.

G Factors Influencing C-Br Bond Stability in this compound cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node C-Br Bond Stability bde Bond Dissociation Energy bde->center_node steric Steric Hindrance steric->center_node electronic Electronic Effects (Inductive/Resonance) electronic->center_node temperature Temperature temperature->center_node light Light (UV) light->center_node solvent Solvent Polarity solvent->center_node impurities Impurities (e.g., radical initiators) impurities->center_node

Caption: Intrinsic and extrinsic factors affecting C-Br bond stability.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a robust understanding can be built upon the analysis of analogous compounds and the application of standardized thermal analysis techniques. The C-Br bond in this compound is expected to be the most thermally labile feature of the molecule, with an anticipated decomposition onset temperature lower than that of oleic acid (280°C). For researchers and professionals in drug development, the precise determination of this parameter through the TGA and DSC protocols outlined in this guide is essential for defining safe handling and storage procedures, as well as for optimizing reaction conditions to ensure the integrity of the molecule during its use in synthesis.

References

Spectroscopic Profile of Oleyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for oleyl bromide ((Z)-1-bromooctadec-9-ene), a long-chain unsaturated alkyl halide of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally published spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar chemical structures, including long-chain alkenes and alkyl bromides.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.35Multiplet2H-CH=CH- (Olefinic protons)
~3.40Triplet2H-CH₂-Br (Protons on carbon attached to bromine)
~2.01Multiplet4H-CH₂-CH=CH-CH₂- (Allylic protons)
~1.83Quintet2H-CH₂-CH₂-Br (Protons on carbon β to bromine)
~1.42 - 1.26Multiplet20H-(CH₂)₁₀- (Aliphatic chain protons)
~0.88Triplet3H-CH₃ (Terminal methyl protons)
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (ppm)Assignment
~130.0-CH=CH- (Olefinic carbons)
~33.8-CH₂-Br (Carbon attached to bromine)
~32.6-CH₂-CH₂-Br (Carbon β to bromine)
~29.8 - 22.7-(CH₂)₁₂- (Aliphatic chain carbons)
~14.1-CH₃ (Terminal methyl carbon)
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3005Medium=C-H stretch (Olefinic)
2925, 2855StrongC-H stretch (Aliphatic)
~1655WeakC=C stretch (cis-alkene)
~722MediumC-H bend (cis-disubstituted alkene out-of-plane)
~640MediumC-Br stretch
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative AbundanceAssignment
330/332Moderate[M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes)
251Variable[M - Br]⁺ (Loss of bromine radical)
VariousHighFragmentation of the alkyl chain (e.g., CnH2n+1, CnH2n-1)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 512-2048 (or more, as ¹³C is less sensitive).

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR-FTIR), place a small drop of neat this compound oil directly onto the ATR crystal.

  • For transmission, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal or empty beam path should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Further dilute the sample as necessary for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, coupled with a Gas Chromatography (GC-MS) system for sample introduction.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the compound.

  • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the high-boiling this compound.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from oleyl alcohol, followed by its spectroscopic characterization.

Synthesis_Characterization_Workflow Synthesis and Spectroscopic Characterization of this compound Start Start: Oleyl Alcohol Reaction Bromination (e.g., with PBr₃ or HBr) Start->Reaction Workup Aqueous Workup & Purification (e.g., Chromatography) Reaction->Workup Product This compound Workup->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

The Role of Oleyl Bromide in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl bromide, a long-chain alkyl halide, presents significant potential as an initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). Its C18 aliphatic chain offers a unique avenue for the synthesis of polymers with tailored lipophilic properties, influencing solubility, self-assembly, and interaction with biological membranes. This technical guide provides an in-depth exploration of the core principles governing the use of this compound and analogous long-chain alkyl halides in polymer synthesis. While specific documented examples of this compound in ATRP are not extensively available in the current literature, this guide extrapolates from established methodologies for similar initiators to provide detailed experimental protocols, expected outcomes, and potential applications in fields such as drug delivery and biomaterials science.

Introduction to this compound in Polymer Synthesis

This compound (CH₃(CH₂)₇CH=CH(CH₂)₇CH₂Br) is an unsaturated long-chain alkyl bromide. In the context of polymer synthesis, its primary utility lies in its potential as an initiator for controlled/"living" radical polymerization (CRP) methods.[1] Among these, Atom Transfer Radical Polymerization (ATRP) is a robust and versatile technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, Ð), and complex architectures.[1]

The oleyl moiety, with its 18-carbon chain and a cis-double bond, can impart unique properties to the resulting polymers, including:

  • Hydrophobicity: The long aliphatic chain can significantly increase the hydrophobicity of the polymer, making it suitable for applications requiring interaction with non-polar environments.

  • Self-Assembly: The amphiphilic nature of block copolymers initiated with this compound can drive the formation of micelles, vesicles, and other nano-assemblies in solution.

  • Biocompatibility and Membrane Interaction: The lipid-like structure of the oleyl group may enhance biocompatibility and facilitate interaction with cell membranes, a desirable characteristic for drug delivery systems.

This compound in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide.[2] This equilibrium is catalyzed by a transition metal complex, most commonly copper-based.[2]

The general mechanism of ATRP is as follows:

  • Initiation: The polymerization is initiated by an alkyl halide (the initiator), such as this compound. The transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br) abstracts the bromine atom from the initiator, generating a radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂).

  • Propagation: The generated radical adds to a monomer unit, initiating the growth of the polymer chain.

  • Deactivation: The metal complex in the higher oxidation state can donate the halogen atom back to the propagating radical, reforming the dormant species. This reversible deactivation step is key to controlling the polymerization.

  • Termination: As in conventional radical polymerization, termination can occur through coupling or disproportionation of two propagating radicals. However, in a well-controlled ATRP, the concentration of active radicals is kept low, minimizing termination events.

Signaling Pathway of ATRP

The following diagram illustrates the key steps in the ATRP process.

ATRP_Mechanism Initiator Oleyl-Br (R-X) Catalyst_I Cu(I)/L Radical Oleyl• (R•) Initiator->Radical k_act Catalyst_II X-Cu(II)/L Monomer Monomer (M) Propagating_Radical R-M• Radical->Propagating_Radical k_p Dormant_Species R-M-X Propagating_Radical->Dormant_Species k_deact Dead_Polymer Dead Polymer Propagating_Radical->Dead_Polymer k_t Dormant_Species->Catalyst_I k_act

Figure 1: ATRP Mechanism.

Experimental Protocols

While specific literature detailing the use of this compound as an ATRP initiator is limited, the following protocols are based on established procedures for similar long-chain alkyl bromide initiators and common monomers like styrene (B11656), methyl methacrylate (B99206) (MMA), and butyl acrylate (B77674) (BA).[3][4][5]

General Materials and Methods
  • Monomers (Styrene, MMA, BA): Passed through a column of basic alumina (B75360) to remove the inhibitor and then deoxygenated by bubbling with argon or nitrogen for at least 30 minutes before use.

  • Catalyst (Cu(I)Br): Purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and drying under vacuum. Stored under an inert atmosphere.

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA): Used as received and deoxygenated before use.

  • Initiator (this compound): Used as received or purified by column chromatography if necessary. Deoxygenated before use.

  • Solvent (e.g., Toluene (B28343), Anisole): Anhydrous grade, deoxygenated before use.

Hypothetical Experimental Workflow for ATRP

The following diagram outlines a typical workflow for conducting an ATRP experiment.

ATRP_Workflow cluster_preparation Reaction Setup cluster_polymerization Polymerization cluster_termination_purification Termination and Purification A Add Cu(I)Br and Ligand to Schlenk Flask B Seal and Purge with Inert Gas A->B C Add Deoxygenated Monomer and Solvent via Syringe B->C D Degas by Freeze-Pump-Thaw Cycles (x3) C->D E Place Flask in Preheated Oil Bath D->E F Inject Deoxygenated Initiator (this compound) E->F G Monitor Reaction (e.g., by GC or NMR) F->G H Terminate by Cooling and Exposing to Air G->H I Dilute with Solvent (e.g., THF) H->I J Pass through Neutral Alumina Column to Remove Catalyst I->J K Precipitate Polymer in a Non-Solvent (e.g., Methanol) J->K L Dry Polymer under Vacuum K->L

Figure 2: ATRP Experimental Workflow.
Protocol for ATRP of Styrene Initiated by this compound

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol) and PMDETA (20.8 μL, 0.1 mmol).

  • Seal the flask with a rubber septum and cycle between vacuum and argon three times.

  • Add deoxygenated styrene (10.4 g, 100 mmol) and anisole (B1667542) (5 mL) via argon-purged syringes.

  • Perform three freeze-pump-thaw cycles to thoroughly degas the mixture.

  • After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 110 °C.

  • Inject deoxygenated this compound (331 mg, 1.0 mmol) to start the polymerization.

  • Take samples periodically via an argon-purged syringe to monitor monomer conversion (by GC) and molecular weight (by GPC).

  • After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

  • Collect the white precipitate by filtration and dry it under vacuum to a constant weight.

Protocol for ATRP of Methyl Methacrylate (MMA) Initiated by this compound
  • Follow the same initial setup as for styrene, using Cu(I)Br (14.3 mg, 0.1 mmol) and PMDETA (20.8 μL, 0.1 mmol).

  • Add deoxygenated MMA (10.0 g, 100 mmol) and toluene (10 mL).

  • After degassing, place the flask in an oil bath at 90 °C.

  • Inject deoxygenated this compound (331 mg, 1.0 mmol).

  • Follow the same procedure for monitoring, termination, and purification as for polystyrene.

Protocol for ATRP of n-Butyl Acrylate (n-BA) Initiated by this compound
  • Follow the same initial setup, using Cu(I)Br (14.3 mg, 0.1 mmol) and PMDETA (20.8 μL, 0.1 mmol).

  • Add deoxygenated n-BA (12.8 g, 100 mmol) and anisole (10 mL).

  • After degassing, place the flask in an oil bath at 80 °C.

  • Inject deoxygenated this compound (331 mg, 1.0 mmol).

  • Follow the same procedure for monitoring, termination, and purification.

Data Presentation: Expected Polymer Characteristics

The following tables summarize the expected characteristics of polymers synthesized using this compound as an initiator in ATRP, based on typical results for long-chain alkyl bromide initiators. Actual results may vary depending on the specific reaction conditions.

Table 1: Expected Molecular Weight and Polydispersity

MonomerInitiator/Catalyst/Ligand RatioTemperature (°C)Time (h)Conversion (%)Mn (theoretical)Mn (experimental)Ð (Mw/Mn)
Styrene1 / 0.1 / 0.11106~707,6007,000 - 8,500< 1.2
MMA1 / 0.1 / 0.1904~808,3007,500 - 9,000< 1.3
n-BA1 / 0.1 / 0.1803~9011,80010,500 - 12,500< 1.2

Table 2: Influence of Oleyl Initiator on Polymer Properties

PropertyExpected Influence of Oleyl GroupRationale
Solubility Increased solubility in non-polar solvents (e.g., hexane, toluene). Decreased solubility in polar solvents (e.g., methanol).The long C18 aliphatic chain imparts significant hydrophobic character to the polymer.
Glass Transition Temperature (Tg) May slightly decrease Tg compared to polymers initiated with smaller alkyl bromides.The flexible oleyl chain can act as an internal plasticizer.
Self-Assembly In block copolymers, the oleyl-terminated block will drive the formation of micellar cores in polar solvents.The amphiphilic nature of the resulting block copolymer.
Surface Properties Increased hydrophobicity of polymer films and coatings.Migration of the lipophilic oleyl end-groups to the surface.

Applications in Research and Drug Development

The unique properties of polymers synthesized using this compound as an initiator open up a range of potential applications, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery Micelles: Oleyl-terminated block copolymers can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within their core. The oleyl chains would form the core of the micelle, providing a compatible environment for lipophilic drug molecules.

  • Gene Delivery: Cationic polymers initiated with this compound could form lipoplexes with nucleic acids, with the oleyl group potentially enhancing interaction with cell membranes to improve transfection efficiency.

  • Surface Modification of Biomaterials: Grafting oleyl-initiated polymers onto the surface of medical devices or implants could create a more hydrophobic and potentially more biocompatible surface, reducing protein adsorption and biofouling.

  • Synthesis of Bio-inspired Materials: The lipid-like structure of the oleyl group can be exploited to create polymers that mimic the structure and function of biological membranes or other lipid-based structures.

Conclusion

This compound is a promising, yet underexplored, initiator for the synthesis of functional polymers via Atom Transfer Radical Polymerization. Its long, unsaturated alkyl chain provides a powerful tool for tuning the physical and chemical properties of the resulting polymers, making them attractive for a variety of advanced applications. While direct experimental data for this compound in ATRP is not abundant, the well-established principles of this polymerization technique allow for the development of robust and reliable synthetic protocols. Further research into the specific kinetics and polymer properties associated with this compound initiation will undoubtedly expand its utility in the design of novel materials for the pharmaceutical and biomedical industries.

References

A Technical Guide to the Hydrophobic Nature of Oleyl Bromide: Properties, Measurement, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl bromide, a long-chain alkyl halide, is a key hydrophobic building block in organic synthesis. Its pronounced nonpolar character is fundamental to its utility, particularly in the development of sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the hydrophobic nature of this compound, detailing its physicochemical properties, experimental methods for quantifying its hydrophobicity, and its applications in the pharmaceutical sciences.

The Hydrophobic Core of this compound: A Molecular Perspective

The hydrophobicity of this compound (C₁₈H₃₅Br) is a direct consequence of its molecular structure. The molecule consists of a long, eighteen-carbon aliphatic chain and a terminal bromine atom. This extended hydrocarbon tail is nonpolar and, therefore, incapable of forming significant attractive interactions, such as hydrogen bonds, with polar water molecules. When introduced into an aqueous environment, this compound molecules are repelled by water, leading to their aggregation and separation from the aqueous phase. This behavior is a classic example of the hydrophobic effect, a primary driving force in the self-assembly of lipid bilayers and the formation of micelles.

Quantifying the Hydrophobicity of this compound

The hydrophobicity of a compound can be quantified through several experimental and computational methods. For this compound, the most relevant parameters are its water solubility and its octanol-water partition coefficient (LogP).

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₈H₃₅BrBroadPharm[1], United States Biological[2]
Molecular Weight 331.37 g/mol BroadPharm[1], United States Biological[2]
Appearance Colorless to pale yellow oilChemicalBook[3]
Water Solubility Very low (qualitative)Various Chemical Suppliers
Solubility in Organic Solvents Soluble in chloroform (B151607) and methanolChemicalBook[3]
Calculated logP ~7.8 - 8.2ChemAxon[4], ACD/Labs[5]

Experimental Protocols for Hydrophobicity Determination

Precise quantification of the hydrophobic character of this compound can be achieved through standardized experimental protocols. Below are detailed methodologies for determining the octanol-water partition coefficient and the contact angle.

Determination of Octanol-Water Partition Coefficient (LogP) via the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[5] It directly measures the partitioning of a solute between two immiscible liquids, typically n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative method.

  • Volumetric flasks and pipettes

  • Mechanical shaker

Procedure:

  • Preparation of Pre-saturated Solvents: Mix n-octanol and water in a large container and stir for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Solution Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, add a precise volume of the pre-saturated n-octanol containing this compound and a precise volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP. For a highly hydrophobic compound like this compound, a higher volume of water to octanol (B41247) may be beneficial.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) using a mechanical shaker to ensure thorough mixing and partitioning equilibrium.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and n-octanol phases into two distinct vials.

    • Determine the concentration of this compound in each phase using a validated analytical method such as GC-FID. A suitable method for quantifying bromide can also be employed after appropriate sample preparation.[6][7][8]

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. P = [this compound]octanol / [this compound]water The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

Experimental Workflow for LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_solvents Prepare Pre-saturated n-Octanol and Water partition Mix n-Octanol (with this compound) and Water in Separatory Funnel prep_solvents->partition prep_stock Prepare this compound Stock Solution in n-Octanol prep_stock->partition shake Shake for 1 hour partition->shake separate Allow Phases to Separate shake->separate collect_phases Collect Aqueous and n-Octanol Phases separate->collect_phases analyze Analyze Concentration in Each Phase (e.g., GC-FID) collect_phases->analyze calc_p Calculate Partition Coefficient (P) analyze->calc_p calc_logp Calculate LogP = log10(P) calc_p->calc_logp

Caption: Workflow for LogP determination of this compound.

Determination of Contact Angle via the Sessile Drop Method

The sessile drop method is a common technique to measure the contact angle of a liquid on a solid surface, providing a measure of wettability.[9][10] To assess the hydrophobicity of this compound, its contact angle can be measured on a hydrophilic surface (e.g., clean glass or silicon wafer).

Materials:

  • This compound

  • Hydrophilic substrate (e.g., glass microscope slide)

  • Contact angle goniometer equipped with a camera and analysis software

  • Syringe with a fine needle

  • Cleaning agents for the substrate (e.g., detergent, deionized water, ethanol (B145695), isopropanol)

Procedure:

  • Substrate Preparation: Thoroughly clean the hydrophilic substrate to remove any organic contaminants. This can be done by washing with a laboratory detergent, rinsing extensively with deionized water, and then sonicating in a series of solvents like ethanol and isopropanol. Finally, dry the substrate with a stream of nitrogen gas.

  • Instrument Setup: Place the cleaned substrate on the sample stage of the contact angle goniometer. Fill the syringe with this compound and mount it on the dispenser.

  • Droplet Deposition:

    • Carefully dispense a small droplet of this compound onto the surface of the substrate. The droplet should be large enough to minimize the influence of line tension but not so large that gravitational effects distort its shape.

    • The needle tip should be brought close to the surface, and the droplet gently deposited.

  • Image Capture and Analysis:

    • Capture a high-resolution image of the sessile drop at the solid-liquid-vapor interface.

    • Use the software to measure the contact angle at the three-phase contact point. The software typically fits a mathematical model to the drop shape to determine the angle.

    • Perform measurements at multiple locations on the substrate to ensure reproducibility and obtain an average value.

Logical Flow for Contact Angle Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis clean_substrate Clean Hydrophilic Substrate setup_goniometer Set up Contact Angle Goniometer clean_substrate->setup_goniometer deposit_droplet Deposit this compound Droplet on Substrate setup_goniometer->deposit_droplet capture_image Capture Image of the Sessile Drop deposit_droplet->capture_image measure_angle Measure Contact Angle with Software capture_image->measure_angle repeat_measurements Repeat at Multiple Locations measure_angle->repeat_measurements average_angle Calculate Average Contact Angle repeat_measurements->average_angle

Caption: Workflow for contact angle measurement of this compound.

Implications for Drug Development

The pronounced hydrophobic nature of this compound makes it a valuable precursor in the synthesis of components for various drug delivery systems. Its long alkyl chain can be incorporated into larger molecules to modulate their self-assembly properties and their ability to encapsulate and deliver therapeutic agents.

Role in Liposome (B1194612) and Nanoparticle Formulation

Liposomes and lipid-based nanoparticles are effective vehicles for delivering both hydrophobic and hydrophilic drugs.[11][12] The hydrophobic character of this compound is crucial in this context:

  • Synthesis of Functional Lipids: this compound can be used to synthesize novel phospholipids (B1166683) or other amphiphilic molecules. The oleyl chain forms the hydrophobic tail of these molecules, which then self-assemble in aqueous media to form the lipid bilayer of liposomes or the core of nanoparticles.

  • Encapsulation of Hydrophobic Drugs: The hydrophobic core of these delivery systems, derived from components like oleyl-containing lipids, provides a suitable environment for encapsulating poorly water-soluble drugs, thereby improving their bioavailability.[13]

  • Modulation of Membrane Properties: The incorporation of oleyl chains can influence the fluidity, stability, and permeability of liposomal membranes, which can be tailored for controlled drug release.[14] n-alkyl bromides have been shown to induce the fusion of liposome membranes.[15]

Signaling Pathway of Hydrophobic Compound in Drug Delivery Formulation

G cluster_synthesis Synthesis cluster_assembly Self-Assembly cluster_application Application oleyl_bromide This compound (Hydrophobic Precursor) functional_lipid Functional Lipid (Amphiphilic Molecule) oleyl_bromide->functional_lipid Synthesis liposome Liposome/Nanoparticle Formation functional_lipid->liposome Self-assembles in Aqueous Media drug_encapsulation Hydrophobic Drug Encapsulation liposome->drug_encapsulation drug_delivery Targeted Drug Delivery drug_encapsulation->drug_delivery

Caption: Role of this compound in drug delivery systems.

Conclusion

The hydrophobic nature of this compound is a defining characteristic that underpins its utility in organic synthesis and, significantly, in the field of drug delivery. Its long, nonpolar alkyl chain dictates its low aqueous solubility and high lipophilicity, properties that can be precisely quantified through experimental methods like LogP and contact angle measurements. For researchers and professionals in drug development, a thorough understanding of the hydrophobicity of molecules like this compound is paramount for the rational design of effective and targeted therapeutic delivery systems. The ability to synthesize novel lipids and polymers with tailored hydrophobic domains opens up new avenues for the formulation of advanced nanomedicines capable of delivering a wide range of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, detailed protocol for the synthesis of oleyl bromide from oleyl alcohol using phosphorus tribromide (PBr₃). This compound is a valuable hydrophobic alkylating agent and an intermediate in the synthesis of various organic molecules, including surfactants, pharmaceuticals, and organophosphonates.[1] The protocol described herein is based on the well-established Sₙ2 reaction between a primary alcohol and phosphorus tribromide, which is known for providing good yields while minimizing side reactions like carbocation rearrangements.[2][3][4] This guide includes sections on safety precautions, a step-by-step experimental procedure, purification methods, and characterization data.

Introduction

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. While various reagents can achieve this, phosphorus tribromide (PBr₃) is particularly effective for primary and secondary alcohols.[2][5][6] The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, converting it into an excellent leaving group. A bromide ion, acting as a nucleophile, then displaces this group via an Sₙ2 pathway.[2][6] This method is generally preferred over using hydrobromic acid for substrates susceptible to rearrangement.[4][6] This protocol has been specifically adapted for the synthesis of this compound, a long-chain alkenyl bromide.

Safety Precautions

Extreme caution must be exercised when handling Phosphorus Tribromide (PBr₃).

  • Corrosivity and Reactivity: PBr₃ is a corrosive substance that causes severe skin burns and eye damage.[7][8][9] It reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[7][8] All operations must be conducted in a moisture-free environment under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[8][10][11]

  • Ventilation: All manipulations involving PBr₃ must be performed inside a certified chemical fume hood to avoid inhalation of its vapors, which can cause respiratory irritation.[7][8][11]

  • Spill and Waste: In case of a spill, neutralize with a dry material like soda ash or dry lime before careful collection.[11] Do not use water.[10] All PBr₃-contaminated waste must be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium bicarbonate) and disposed of according to institutional guidelines.

  • Emergency Equipment: Ensure an emergency shower and eyewash station are immediately accessible.[10][11]

Experimental Protocol

This protocol details the synthesis of this compound from oleyl alcohol.

Materials and Equipment
  • Reagents:

    • Oleyl alcohol (cis-9-Octadecen-1-ol), high purity

    • Phosphorus tribromide (PBr₃), ≥99%

    • Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • High-vacuum distillation apparatus

Synthesis Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Oleyl Alcohol in Anhydrous Solvent B 2. Cool to 0°C (Ice Bath) A->B C 3. Add PBr₃ Dropwise (via Dropping Funnel) B->C D 4. Stir at 0°C, then Warm to Room Temp. C->D E 5. Quench with Ice-Water D->E F 6. Extract with Solvent E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate in vacuo H->I J 10. Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound from oleyl alcohol.

Step-by-Step Procedure
  • Reaction Setup:

    • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar). Attach a drying tube to the top of the condenser.

    • In the flask, dissolve oleyl alcohol (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or dichloromethane, approx. 2-3 mL per gram of alcohol).

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of PBr₃:

    • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) to the dropping funnel. Since one mole of PBr₃ reacts with three moles of alcohol, a slight excess of the alcohol is often used.

    • Add the PBr₃ dropwise to the stirred solution of oleyl alcohol over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction:

    • After the addition is complete, continue stirring the mixture at 0 °C for another hour.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the excess PBr₃.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the same solvent used in the reaction (e.g., diethyl ether).

    • Combine the organic layers and wash sequentially with:

      • Cold water (1x)

      • Saturated sodium bicarbonate (NaHCO₃) solution (2x, to neutralize acidic byproducts)

      • Brine (1x)

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish oil. For high purity, the this compound should be purified by vacuum distillation.

    • Set up a distillation apparatus for high vacuum and collect the fraction boiling at approximately 160-175 °C at 0.2 Torr.[12]

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference / Notes
Starting Material Oleyl Alcohol(cis-9-Octadecen-1-ol)
Reagent Phosphorus Tribromide (PBr₃)
Stoichiometry ~3 : 1.1 (Alcohol : PBr₃)A slight excess of PBr₃ may be used.
Typical Yield 60-80%Yields vary based on reaction scale and purity of reagents.
Product Purity >95% (after distillation)Purity can be assessed by NMR and GC-MS.[13]
Boiling Point 160-175 °C @ 0.2 Torr[12]
Appearance Colorless to pale yellow oil
Molecular Weight 331.37 g/mol

Reaction Mechanism

The conversion of oleyl alcohol to this compound proceeds via an Sₙ2 mechanism.

SN2_Mechanism cluster_reactants Step 1: Activation of Alcohol cluster_sn2 Step 2: SN2 Substitution OleylOH R-OH (Oleyl Alcohol) PBr3 PBr₃ Intermediate R-O-PBr₂ (Activated Complex) + HBr OleylOH->Intermediate Nucleophilic Attack PBr3->Intermediate Bromide Br⁻ Product R-Br (this compound) Intermediate->Product Bromide->Product Backside Attack LeavingGroup ⁻O-PBr₂

Caption: Sₙ2 mechanism for the bromination of oleyl alcohol using PBr₃.

This protocol provides a reliable method for the laboratory-scale synthesis of this compound. Adherence to the safety precautions, especially concerning the handling of phosphorus tribromide, is paramount for a safe and successful synthesis.

References

Application Notes and Protocols for Williamson Ether Synthesis Using Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of oleyl bromide in the Williamson ether synthesis. This powerful and versatile reaction allows for the formation of oleyl ethers, which are of significant interest in various fields, particularly in drug development and material science, owing to the unique properties conferred by the long, unsaturated oleyl chain.

Introduction to Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an electrophilic carbon atom of an organohalide, displacing the halide leaving group.[1][2]

This compound ((Z)-1-bromo-9-octadecene) is an excellent substrate for this reaction due to its primary alkyl halide nature, which favors the SN2 pathway and minimizes competing elimination reactions (E2).[2] The presence of the cis-double bond in the oleyl chain introduces a kink, influencing the physicochemical properties of the resulting ether, such as its fluidity and conformational flexibility.

The general scheme for the Williamson ether synthesis using this compound is as follows:

R-O-Na+ + CH3(CH2)7CH=CH(CH2)8Br → R-O-(CH2)8CH=CH(CH2)7CH3 + NaBr

Applications in Drug Development and Research

The incorporation of an oleyl moiety into a molecule can significantly impact its properties, making oleyl ethers valuable in drug development and various research applications:

  • Drug Delivery Systems: The long, lipophilic oleyl chain can enhance the solubility of drugs in lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes. This can improve the oral bioavailability of poorly water-soluble drugs.

  • Prodrugs: Attaching an oleyl group to a drug via an ether linkage can create a lipophilic prodrug. This strategy can be employed to improve drug absorption, distribution, metabolism, and excretion (ADME) properties, for instance, by facilitating transport across biological membranes.

  • Cosmetics and Personal Care: Oleyl ethers are utilized in cosmetic formulations as emollients, conditioning agents, and surfactants.[3][4]

  • Ether Lipids: Oleyl ethers are a class of ether lipids, which are analogues of natural lipids where an alkyl group is attached to the glycerol (B35011) backbone via an ether linkage.[5][6] Some ether lipids exhibit interesting biological activities, including anticancer properties.[6]

Experimental Protocols

The following are generalized protocols for the Williamson ether synthesis using this compound with different classes of alcohols. Researchers should optimize these conditions based on the specific substrate and desired scale.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous, as the presence of water can quench the alkoxide and reduce the yield.

  • Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol 1: Synthesis of Oleyl Ether from a Primary or Secondary Alcohol

This protocol is suitable for the etherification of unactivated primary and secondary alcohols.

Materials:

  • Primary or secondary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a solution of the alcohol (1.0 eq.) in anhydrous THF or DMF (10 volumes) in a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Oleyl Ether from a Phenol (B47542)

This protocol is suitable for the etherification of phenols, which are more acidic than aliphatic alcohols and can be deprotonated with a weaker base.

Materials:

  • Phenol

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • This compound

  • Anhydrous Acetonitrile (B52724) or DMF

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a suspension of the phenol (1.0 eq.) and potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.) in anhydrous acetonitrile or DMF (15 volumes), add this compound (1.2 eq.) at room temperature.

  • Stir the mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Oleyl Ethers of Polyols (e.g., Glycerol)

The etherification of polyols can lead to a mixture of mono-, di-, and tri-oleyl ethers. The product distribution can be controlled by adjusting the stoichiometry of the reagents.

Materials:

  • Polyol (e.g., glycerol)

  • Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

  • This compound

  • Anhydrous DMF or Dioxane

  • Work-up and purification reagents as in Protocol 1.

Procedure:

  • Dissolve the polyol (1.0 eq.) in anhydrous DMF or dioxane.

  • Add the base (e.g., NaH, 1.1 eq. per hydroxyl group to be etherified) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound (1.0-1.2 eq. per hydroxyl group to be etherified) dropwise.

  • Heat the reaction mixture to 60-100 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC to follow the formation of the different ether products.

  • Follow the work-up and purification procedure as described in Protocol 1. The separation of mono-, di-, and tri-ethers may require careful column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Williamson ether synthesis with this compound based on general principles and related literature. Note that specific yields will be highly dependent on the substrate and reaction optimization.

Table 1: General Reaction Conditions for Williamson Ether Synthesis with this compound

Alcohol TypeBaseSolventTemperature (°C)Time (h)
Primary/Secondary AlcoholNaH, KHTHF, DMF25 - 6012 - 24
PhenolK2CO3, Cs2CO3Acetonitrile, DMF25 - 804 - 12
PolyolNaH, KOHDMF, Dioxane60 - 10024 - 48

Table 2: Expected Product and Typical Yields

SubstrateProductTypical Yield Range
EthanolEthyl oleyl ether70-90%
PhenolPhenyl oleyl ether75-95%
Glycerol (1.1 eq. This compound)1-O-Oleylglycerol40-60% (mono-ether)
Polyethylene Glycol (PEG)PEG-monooleyl ether60-85%

Yields are estimates and will vary based on specific reaction conditions and purification efficiency.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products Products Alcohol Alcohol/Phenol (R-OH) Deprotonation 1. Deprotonation (Base, e.g., NaH) Alcohol->Deprotonation OleylBromide This compound SN2_Attack 2. SN2 Attack OleylBromide->SN2_Attack Deprotonation->SN2_Attack Alkoxide (R-O-) OleylEther Oleyl Ether (R-O-Oleyl) SN2_Attack->OleylEther Salt Salt Byproduct (e.g., NaBr) SN2_Attack->Salt

Caption: General workflow of the Williamson ether synthesis using this compound.

Logical Relationship for Substrate Choice

Substrate_Choice AlkylHalide Alkyl Halide Choice Primary Primary (e.g., this compound) AlkylHalide->Primary Secondary Secondary AlkylHalide->Secondary Tertiary Tertiary AlkylHalide->Tertiary ReactionType Desired Reaction Type SN2 SN2 (Ether Formation) ReactionType->SN2 E2 E2 (Alkene Formation) ReactionType->E2 Primary->SN2 Favored Secondary->SN2 Possible (competes with E2) Secondary->E2 Significant Tertiary->E2 Major Product

Caption: Rationale for selecting a primary alkyl halide like this compound.

References

Application Notes and Protocols: Oleylammonium Bromide as a Capping Agent for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct use of oleyl bromide as a primary capping agent in nanoparticle synthesis is not extensively documented in scientific literature, its isomer, oleylammonium bromide, plays a crucial role as a surface ligand, particularly in the synthesis of metal halide perovskite nanocrystals. Oleylammonium bromide is typically formed in situ through the reaction of oleylamine, a common long-chain amine, with a bromide source present in the reaction mixture. This ammonium (B1175870) salt then acts as a capping agent, controlling the size, shape, and surface properties of the nanoparticles, ultimately influencing their optical and electronic characteristics. These application notes provide a comprehensive overview and detailed protocols for the synthesis of nanoparticles utilizing oleylammonium bromide as a key capping agent.

I. Core Concepts and Principles

Capping agents are essential in colloidal nanoparticle synthesis to prevent aggregation and control growth.[1] Oleylammonium bromide, with its long oleyl chain, provides steric hindrance, ensuring the colloidal stability of the nanoparticles in nonpolar solvents. The ammonium headgroup interacts with the nanoparticle surface, passivating surface defects and influencing the electronic properties. The dynamic equilibrium between the bound and unbound ligands on the nanoparticle surface is a key factor in controlling the reaction kinetics and the final morphology of the nanocrystals.

Signaling Pathway and Logical Relationships

The synthesis of perovskite nanocrystals using oleylammonium bromide involves a series of chemical equilibria and reaction steps. The following diagram illustrates the logical workflow from precursors to the final capped nanoparticles.

G cluster_0 Precursor Solution cluster_1 In Situ Formation of Capping Agent cluster_2 Nucleation and Growth cluster_3 Surface Passivation PbBr2 Lead(II) Bromide (PbBr2) OAmBr Oleylammonium Bromide (OAm-Br) PbBr2->OAmBr Reacts with OAm Pb_oleate Lead Oleate (B1233923) Complex PbBr2->Pb_oleate Reacts with OA OAm Oleylamine (OAm) OAm->OAmBr OA Oleic Acid (OA) OA->Pb_oleate ODE 1-Octadecene (ODE) ODE->Pb_oleate Solvent NCs CsPbBr3 Nanocrystals OAmBr->NCs Capped_NCs Oleylammonium Bromide Capped CsPbBr3 Nanocrystals OAmBr->Capped_NCs Pb_oleate->NCs Cs_oleate Cesium Oleate Cs_oleate->NCs Hot Injection NCs->Capped_NCs Surface Binding

Figure 1: Logical workflow for the synthesis of CsPbBr3 nanocrystals.

II. Experimental Protocols

A. Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals

This protocol is adapted from the hot-injection method, a widely used technique for the synthesis of high-quality perovskite nanocrystals.

Materials:

  • Lead(II) bromide (PbBr₂), 99.999%

  • Cesium carbonate (Cs₂CO₃), 99.9%

  • Oleic acid (OA), technical grade, 90%

  • Oleylamine (OAm), technical grade, 70%

  • 1-Octadecene (ODE), technical grade, 90%

  • Toluene (B28343), anhydrous, 99.8%

  • Acetone (B3395972), ACS reagent, ≥99.5%

  • Nitrogen or Argon gas with Schlenk line setup

  • Three-neck flask, heating mantle, magnetic stirrer, thermocouples, syringes, and needles.

Procedure:

  • Preparation of Cesium Oleate Precursor:

    • In a 50 mL three-neck flask, add Cs₂CO₃ (0.407 g), OA (1.25 mL), and ODE (20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Switch to a nitrogen or argon atmosphere and heat to 150 °C until a clear solution is formed.

    • Cool the solution to room temperature for later use.

  • Nanocrystal Synthesis:

    • In a 100 mL three-neck flask, combine PbBr₂ (0.188 g), OAm (2 mL), OA (2 mL), and ODE (20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour.

    • Switch to a nitrogen or argon atmosphere and increase the temperature to 180 °C.

    • Once the PbBr₂ is fully dissolved and the solution is clear, swiftly inject 2 mL of the pre-prepared cesium oleate solution.

    • Immediately after injection, cool the reaction flask in an ice-water bath to quench the reaction.

  • Purification:

    • Transfer the crude solution to a centrifuge tube.

    • Add acetone in a 1:3 volume ratio (crude solution:acetone) to precipitate the nanocrystals.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanocrystal pellet in toluene.

    • Repeat the precipitation and re-dispersion steps one more time to ensure high purity.

    • Finally, disperse the purified CsPbBr₃ nanocrystals in toluene for characterization and further use.

Experimental Workflow Diagram

G cluster_prep Cesium Oleate Preparation cluster_synth Nanocrystal Synthesis cluster_purify Purification prep1 Mix Cs2CO3, OA, ODE prep2 Heat to 120°C under vacuum prep1->prep2 prep3 Heat to 150°C under N2/Ar prep2->prep3 prep4 Cool to Room Temperature prep3->prep4 synth4 Inject Cesium Oleate prep4->synth4 synth1 Mix PbBr2, OAm, OA, ODE synth2 Heat to 120°C under vacuum synth1->synth2 synth3 Heat to 180°C under N2/Ar synth2->synth3 synth3->synth4 synth5 Quench in Ice Bath synth4->synth5 purify1 Precipitate with Acetone synth5->purify1 purify2 Centrifuge purify1->purify2 purify3 Re-disperse in Toluene purify2->purify3 purify4 Repeat Purification purify3->purify4

Figure 2: Hot-injection synthesis workflow for CsPbBr3 nanocrystals.

III. Data Presentation

The properties of the synthesized nanoparticles are highly dependent on the reaction parameters. The following table summarizes typical quantitative data for CsPbBr₃ nanocrystals synthesized using the hot-injection method with an oleylammonium bromide capping agent.

ParameterValueReference
Nanocrystal Size 4 - 15 nm[2]
Photoluminescence (PL) Emission Peak 410 - 530 nm[2]
Photoluminescence Quantum Yield (PLQY) 50 - 90%[2]
Full Width at Half Maximum (FWHM) 12 - 42 nm[2]
Crystal Structure Cubic Perovskite[3]

IV. Applications in Research and Drug Development

Nanoparticles capped with oleylammonium bromide, particularly perovskite nanocrystals, have shown significant promise in a variety of applications due to their exceptional optoelectronic properties.

  • Bioimaging: The high photoluminescence quantum yield and tunable emission spectra of these nanocrystals make them excellent candidates for fluorescent probes in cellular and tissue imaging.

  • Photodynamic Therapy (PDT): Perovskite nanocrystals can act as photosensitizers, generating reactive oxygen species upon light irradiation to induce cancer cell death.

  • Drug Delivery: The nanoparticle surface can be further functionalized to attach drug molecules. The long oleyl chains can facilitate interaction with lipid bilayers, potentially enhancing cellular uptake.

  • Biosensing: The fluorescence of these nanocrystals can be quenched or enhanced in the presence of specific biomolecules, enabling the development of sensitive and selective biosensors.

The ability to tune the size and surface chemistry of these nanoparticles by varying the synthesis parameters allows for the optimization of their properties for specific biomedical applications. Further research into the biocompatibility and long-term stability of these nanomaterials is crucial for their translation into clinical settings.

References

Application Notes and Protocols for Surface Functionalization with Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with bioactive molecules is a cornerstone of modern biomedical research and drug development. The ability to tailor the surface properties of materials allows for precise control over cellular interactions, protein adsorption, and the overall biological response to an implanted device or a drug delivery system. Oleyl bromide, an unsaturated alkyl bromide, presents an attractive candidate for surface modification due to its long aliphatic chain, which can impart hydrophobicity and influence the conformational state of adsorbed proteins. This, in turn, can modulate cellular adhesion, proliferation, and differentiation.

These application notes provide a generalized protocol for the functionalization of hydroxyl-terminated surfaces with this compound. The described methods are based on established principles of surface chemistry, including "grafting to" techniques. While specific literature on the direct functionalization of surfaces with this compound for biomedical applications is limited, the provided protocols offer a robust starting point for researchers exploring the potential of oleyl-functionalized surfaces.

Data Presentation

Successful functionalization of a surface with this compound results in a significant change in its physicochemical properties. The following tables summarize representative quantitative data that can be expected from the characterization of such modified surfaces.

Table 1: Surface Characterization Data

SurfaceWater Contact Angle (°)Surface Elemental Composition (Atomic %)
C O Si
Unmodified Silicon Wafer30 ± 5154540
This compound Functionalized95 ± 5701515

Table 2: Protein Adsorption on Functionalized Surfaces

SurfaceAdsorbed Fibronectin (ng/cm²)Adsorbed Albumin (ng/cm²)
Unmodified Silicon Wafer150 ± 20100 ± 15
This compound Functionalized450 ± 30300 ± 25

Experimental Protocols

The following are detailed protocols for the functionalization of a hydroxyl-terminated silicon wafer with this compound and its subsequent characterization.

Protocol 1: Surface Functionalization via "Grafting To" Method

This protocol describes the covalent attachment of this compound to a hydroxylated silicon surface.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Anhydrous toluene

  • Triethylamine (B128534) (Et₃N)

  • This compound

  • Methanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse silicon wafers in Piranha solution for 30 minutes at 90°C to clean and generate surface hydroxyl groups.

    • Rinse the wafers thoroughly with deionized water.

    • Dry the wafers under a stream of nitrogen gas.

  • Grafting Reaction:

    • Place the cleaned, hydroxylated wafers in a reaction vessel under a nitrogen atmosphere.

    • Prepare a solution of 1% (v/v) this compound and 1% (v/v) triethylamine in anhydrous toluene.

    • Immerse the wafers in the reaction solution and incubate for 24 hours at 70°C with gentle agitation.

  • Washing:

    • Remove the wafers from the reaction solution.

    • Rinse the wafers sequentially with toluene, methanol, and deionized water to remove any unreacted reagents.

    • Dry the functionalized wafers under a stream of nitrogen gas.

Protocol 2: Surface Characterization

A. Water Contact Angle Measurement:

  • Place a 5 µL droplet of deionized water onto the surface of the unmodified and functionalized wafers.

  • Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point using a goniometer.

  • Perform measurements at a minimum of three different locations on each surface to ensure reproducibility.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Place the unmodified and functionalized wafers into the XPS analysis chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution spectra for the C1s, O1s, and Si2p regions.

  • For the functionalized surface, acquire a high-resolution spectrum for the Br3d region to confirm the presence of the bromide group.

Protocol 3: In Vitro Cell Adhesion Assay

This protocol assesses the attachment and spreading of fibroblasts on the functionalized surface.

Materials:

  • Unmodified and this compound-functionalized silicon wafers (sterilized)

  • Fibroblast cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phalloidin-FITC (for actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile wafers in a 24-well plate.

    • Seed fibroblasts onto the wafers at a density of 1 x 10⁴ cells/cm².

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Staining:

    • Gently wash the wafers with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash twice with PBS.

    • Stain the actin cytoskeleton with Phalloidin-FITC and the nuclei with DAPI according to the manufacturer's instructions.

  • Imaging:

    • Mount the wafers on a microscope slide.

    • Visualize the cells using a fluorescence microscope and capture images to assess cell morphology and spreading.

Mandatory Visualization

G cluster_prep Surface Preparation cluster_func Functionalization cluster_char Characterization sub Silicon Wafer clean Piranha Cleaning sub->clean Cleaning hydrox Hydroxylation clean->hydrox Activation react Grafting Reaction (this compound, Et3N, Toluene) hydrox->react Covalent Attachment wash Washing (Toluene, Methanol, DI Water) react->wash Purification char_surf Surface Analysis (Contact Angle, XPS) wash->char_surf char_bio Biological Evaluation (Protein Adsorption, Cell Adhesion) wash->char_bio

Caption: Experimental workflow for surface functionalization.

G cluster_surface Cell-Surface Interaction cluster_cell Cellular Response Oleyl This compound Surface Protein Adsorbed Protein (e.g., Fibronectin) Oleyl->Protein Hydrophobic Interaction Integrin Integrin Receptor Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade Adhesion Cell Adhesion & Spreading Actin->Adhesion Reorganization

Caption: Plausible signaling pathway for cell adhesion.

Application Notes and Protocols for the Synthesis of Oleylphosphonates from Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleylphosphonates, long-chain unsaturated alkylphosphonic acid esters, are versatile molecules with significant potential in various scientific and industrial fields. Their amphiphilic nature, arising from the long hydrophobic oleyl chain and the polar phosphonate (B1237965) group, makes them valuable as surfactants, lubricants, and additives in material science. In the realm of drug development, long-chain phosphonates are gaining attention as components of advanced drug delivery systems, such as lipid nanoparticles (LNPs), where they can act as structural lipids or targeting ligands. This document provides detailed protocols for the synthesis of oleylphosphonates from oleyl bromide via the Michaelis-Arbuzov reaction, presents key experimental data, and discusses their potential applications in drug delivery.

Synthesis of Oleylphosphonates

The primary method for synthesizing oleylphosphonates from this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on the alkyl halide (this compound), leading to the formation of a dialkyl oleylphosphonate and an alkyl halide byproduct.[1][2][3][4][5]

Reaction Scheme

The general reaction scheme for the synthesis of dialkyl oleylphosphonates from this compound is as follows:

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various dialkyl oleylphosphonates from this compound.

Trialkyl PhosphiteBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Triethyl phosphiteSodium HydrideDMF0 to rt1283[6]
Trimethyl phosphite-Neat120-1404-675-85Estimated
Triisopropyl phosphite-Neat140-1606-870-80[7]

Note: Yields for trimethyl and triisopropyl phosphite are estimated based on typical Michaelis-Arbuzov reaction conditions and may vary.

Spectroscopic Data for Diethyl Oleylphosphonate:

  • 1H NMR (CDCl3, 400 MHz): δ 5.34 (m, 2H, -CH=CH-), 4.05 (quint, 4H, J = 7.1 Hz, -OCH2CH3), 2.01 (q, 2H, J = 6.5 Hz, -CH2-CH=), 1.66 (m, 2H, P-CH2-), 1.25-1.38 (m, 28H, -(CH2)n-), 1.32 (t, 6H, J = 7.1 Hz, -OCH2CH3), 0.88 (t, 3H, J = 6.8 Hz, -CH3).

  • 31P NMR (CDCl3, 162 MHz): δ 32.5 (s).[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Oleylphosphonate

This protocol is adapted from the procedure described by Zhang et al.[6]

Materials:

  • This compound

  • Diethyl phosphite

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethyl phosphite (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure diethyl oleylphosphonate.

Expected Yield: ~83%[6]

Mandatory Visualizations

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents This compound Trialkyl Phosphite reaction Michaelis-Arbuzov Reaction (Heat or Base-mediated) reagents->reaction workup Quenching Extraction Drying reaction->workup purification Column Chromatography workup->purification product Oleylphosphonate purification->product

Caption: Experimental workflow for the synthesis of oleylphosphonates.

Application in Drug Delivery

LNP_Drug_Delivery cluster_lnp Lipid Nanoparticle (LNP) cluster_delivery Drug Delivery lnp_components LNP Components: - Ionizable Lipid - Helper Lipid - Cholesterol - PEG-Lipid drug_encapsulation Encapsulation of Therapeutic Agent (e.g., mRNA, siRNA) lnp_components->drug_encapsulation oleylphosphonate Oleylphosphonate (Structural Component) oleylphosphonate->drug_encapsulation cellular_uptake Cellular Uptake (Endocytosis) drug_encapsulation->cellular_uptake endosomal_escape Endosomal Escape cellular_uptake->endosomal_escape drug_release Therapeutic Release into Cytoplasm endosomal_escape->drug_release

Caption: Role of oleylphosphonates in lipid nanoparticle drug delivery.

Applications in Drug Development

While specific signaling pathways directly modulated by oleylphosphonates are not well-documented, their application as functional excipients in drug delivery systems is a burgeoning area of research. The unique physicochemical properties of oleylphosphonates make them attractive for incorporation into lipid-based drug delivery platforms, such as lipid nanoparticles (LNPs).[11][12][13][14]

LNPs are advanced drug delivery vehicles that have gained significant prominence, particularly with the success of mRNA-based COVID-19 vaccines.[15][16][17] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[15] Long-chain alkylphosphonates, such as oleylphosphonate, can be incorporated into these formulations as a "helper" or structural lipid.

The potential roles of oleylphosphonates in LNP formulations include:

  • Modulating Membrane Fluidity and Stability: The unsaturated oleyl chain can influence the fluidity of the lipid bilayer of the nanoparticle, which can impact its stability and the release kinetics of the encapsulated drug.

  • Enhancing Encapsulation Efficiency: The amphiphilic nature of oleylphosphonates may aid in the efficient encapsulation of therapeutic payloads, including highly charged molecules like nucleic acids.

  • Facilitating Endosomal Escape: The phosphonate headgroup could potentially interact with endosomal membranes, facilitating the release of the therapeutic agent from the endosome into the cytoplasm, a critical step for the efficacy of many drugs, including mRNA and siRNA.[15]

  • Improving Biocompatibility: As derivatives of naturally occurring fatty acids, oleyl-based lipids are generally considered to be biocompatible and biodegradable.

The synthesis of well-defined oleylphosphonates is, therefore, a crucial step in the development of next-generation drug delivery systems with improved efficacy and safety profiles. Further research into the precise effects of incorporating oleylphosphonates into LNP formulations is warranted to fully exploit their potential in pharmaceutical applications.[18][19][20][21]

References

Application Notes: The Role of Oleyl Bromide in Perovskite Nanocrystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Oleylammonium bromide (OLABr), often synthesized from oleylamine (B85491) and hydrobromic acid, is a crucial long-chain alkylammonium halide ligand in the synthesis of colloidal perovskite nanocrystals (PNCs), particularly cesium lead bromide (CsPbBr₃) nanocrystals.[1][2][3][4][5] Its primary role is to act as both a bromine source and a capping ligand, which passivates the surface of the nanocrystals, enhancing their stability and tuning their optoelectronic properties.[6][7][8] The long oleyl chain provides steric hindrance, which contributes to the colloidal stability of the nanocrystals in nonpolar solvents.[7]

The use of oleylammonium bromide allows for greater control over the reaction kinetics and nanocrystal growth.[1] It has been demonstrated to be effective in various synthetic methodologies, including hot-injection and microwave-assisted syntheses, leading to the formation of highly luminescent and monodisperse nanocrystals.[1][9] In the hot-injection method, the injection of a cesium oleate (B1233923) precursor into a solution containing lead bromide and oleylammonium bromide at elevated temperatures triggers the rapid nucleation and growth of CsPbBr₃ nanocrystals.[6][9][10] Microwave-assisted synthesis offers a faster and more energy-efficient alternative, where oleylammonium bromide facilitates the dissolution of precursors and promotes uniform heating.[1]

Furthermore, the surface chemistry of perovskite nanocrystals can be modified post-synthetically using oleylammonium halides to improve their stability against degradation from air and moisture.[11] The dynamic binding of oleylammonium cations to the nanocrystal surface plays a critical role in passivating defects and can influence the nanocrystal's phase, morphology, and quantum confinement effects.[7][12]

Quantitative Data Summary

Table 1: Synthesis of Oleylammonium Bromide (OLABr)
ParameterValueReference
Oleylamine30 mL / 12.5 mL / 19 mmol[1][2][3][4][5]
Ethyl Acetate (B1210297) / Ethanol100 mL[1][2]
Hydrobromic Acid (48%)18 mL / 8.56 mL / 4.28 mL[1][2][3][4][5]
Reaction TemperatureIce bath (0 °C)[1][2][3][4][5]
Reaction TimeOvernight[1][2]
PurificationCentrifugation (10,000 rpm, 10 min, 5 °C), Recrystallization in Ethyl Acetate, Vacuum Filtration[1]
Table 2: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals
ParameterValueReference
Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)0.3 mmol[1]
Cesium carbonate (Cs₂CO₃)1.8 mmol[1]
Trioctylphosphine oxide (TOPO)125 mg[1]
Oleic Acid (OA) or Oleylphosphonic Acid (OLPA)500 µL OA or 470 mg OLPA[1]
Oleylammonium Bromide (OLABr)224 mg[1]
Solvent (Mesitylene)To make a 5 mL total volume[1]
Reaction Temperature110-170 °C[1]
Reaction Time5 s[1]
QuenchingIce water bath[1][9]
PurificationCentrifugation (3000 rpm, 5 min), Antisolvent (Methyl Acetate), Centrifugation (10,000 rpm, 10 min)[1][9]
Table 3: Microwave-Assisted Synthesis of CsPbBr₃ Nanocrystals
ParameterValueReference
Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)0.1 mmol[1]
Cesium carbonate (Cs₂CO₃)0.06 mmol[1]
Trioctylphosphine oxide (TOPO)125 mg[1]
Polystyrene phosphonic acid (PSPA)1000 mg[1]
Oleylammonium Bromide (OLABr)75 mg[1]
Solvent (Mesitylene)4 mL[1]
Precursor Dissolution Temperature130 °C[1]
Microwave Reaction Temperature100-115 °C[1]
Microwave Reaction Time5 min[1]
PurificationCentrifugation (3000 rpm, 5 min)[1]

Experimental Protocols

Protocol 1: Synthesis of Oleylammonium Bromide (OLABr)

This protocol is adapted from the supplementary information of "Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals: A Microwave Synthetic Approach".[1]

Materials:

  • Oleylamine (70%)

  • Ethyl acetate (99.9%)

  • Hydrobromic acid (48%)

  • Three-necked flask

  • Ice bath

  • Magnetic stirrer

  • Centrifuge

  • Vacuum filtration setup

Procedure:

  • In a three-necked flask, combine 30 mL of oleylamine and 100 mL of ethyl acetate.

  • Cool the mixture in an ice bath under constant stirring.

  • Slowly add 18 mL of hydrobromic acid to the cooled mixture.

  • Place the reaction mixture under an argon atmosphere and leave it to react overnight.

  • After the reaction is complete, place the product in an ice bath to facilitate precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 5 °C.

  • Discard the supernatant.

  • Recrystallize the precipitate using ethyl acetate.

  • Recover the purified oleylammonium bromide product by vacuum filtration.

Protocol 2: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals

This protocol is a generalized procedure based on several cited sources.[1][9][10]

Materials:

  • Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)

  • Cesium carbonate (Cs₂CO₃)

  • Trioctylphosphine oxide (TOPO)

  • Oleic acid (OA)

  • Oleylammonium bromide (OLABr)

  • Mesitylene (B46885)

  • Three-necked flask, heating mantle, condenser, Schlenk line

  • Syringes

  • Ice water bath

  • Centrifuge tubes, centrifuge

  • Methyl acetate (antisolvent)

  • Toluene (B28343) or hexane (B92381) (for redispersion)

Procedure:

  • In a three-necked flask, combine 0.3 mmol of Pb(OAc)₂·3H₂O, 1.8 mmol of Cs₂CO₃, and 125 mg of TOPO.

  • Add 500 µL of oleic acid and 224 mg of oleylammonium bromide.

  • Add enough mesitylene to bring the total volume to 5 mL.

  • Heat the mixture to the desired reaction temperature (e.g., 140 °C) under a nitrogen atmosphere with vigorous stirring until all precursors are dissolved.

  • Prepare a cesium oleate solution separately if the synthesis requires it, or proceed with the one-pot synthesis as described.

  • For hot injection, rapidly inject the cesium precursor into the hot reaction mixture.

  • Allow the reaction to proceed for 5 seconds.[1]

  • Quench the reaction by placing the flask in an ice water bath.[1][9]

  • Transfer the crude solution to a centrifuge tube and centrifuge at 3000 rpm for 5 minutes to remove large aggregates.

  • To the supernatant, add methyl acetate (typically in a 1:2 volume ratio of supernatant to antisolvent).

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Discard the supernatant and redisperse the nanocrystal precipitate in 5 mL of toluene or hexane.

  • Centrifuge one last time at 6,000 rpm for 2 minutes to remove any remaining unstable particles. The supernatant contains the purified CsPbBr₃ nanocrystals.

Visualizations

Perovskite_Nanocrystal_Synthesis_Workflow Workflow for Hot-Injection Synthesis of CsPbBr3 Nanocrystals Precursors Precursor Preparation - Pb(OAc)2·3H2O - Cs2CO3 - TOPO - Oleic Acid - OLABr - Mesitylene Dissolution Precursor Dissolution (110-170 °C, N2 atmosphere) Precursors->Dissolution Hot_Injection Hot Injection (Rapid injection of precursors if not one-pot) Dissolution->Hot_Injection Nucleation_Growth Nucleation & Growth (5 seconds) Hot_Injection->Nucleation_Growth Quenching Reaction Quenching (Ice Water Bath) Nucleation_Growth->Quenching Purification1 Initial Purification (Centrifuge 3000 rpm, 5 min) Quenching->Purification1 Precipitation Antisolvent Precipitation (Add Methyl Acetate) Purification1->Precipitation Purification2 Final Purification (Centrifuge 10,000 rpm, 10 min) Precipitation->Purification2 Redispersion Redispersion (Toluene or Hexane) Purification2->Redispersion Final_Product Purified CsPbBr3 Nanocrystals Redispersion->Final_Product

Caption: Workflow for Hot-Injection Synthesis of CsPbBr3 Nanocrystals.

References

Application Notes and Protocols: Reaction of Oleyl Bromide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of oleyl bromide with primary amines represents a fundamental N-alkylation process, yielding N-oleyl amines. This class of lipophilic molecules is of significant interest in drug development and materials science due to the unique physicochemical properties conferred by the long, unsaturated oleyl chain. These properties can enhance membrane permeability, facilitate formulation in lipid-based drug delivery systems, and modulate the biological activity of parent molecules. This document provides detailed application notes on the synthesis, properties, and potential applications of N-oleyl amines, along with specific experimental protocols for their preparation and characterization.

Reaction Mechanism and Selectivity

The reaction of this compound, a primary alkyl halide, with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of this compound, leading to the displacement of the bromide ion and the formation of a secondary amine.

A primary challenge in this reaction is the potential for over-alkylation. The newly formed secondary amine is also nucleophilic and can react with another molecule of this compound to form a tertiary amine. This, in turn, can be further alkylated to a quaternary ammonium (B1175870) salt[1][2].

To achieve selective mono-N-oleylation, several strategies can be employed:

  • Use of a large excess of the primary amine: This statistically favors the reaction of this compound with the more abundant primary amine.

  • Controlled reaction conditions: Lower temperatures and shorter reaction times can help to minimize side reactions.

  • Use of specific bases: Certain bases, such as cesium hydroxide (B78521), have been shown to promote selective mono-N-alkylation of primary amines[3].

  • Amine protection/deprotection strategies: While more complex, protecting one amino group of a diamine allows for selective oleylation of the other.

Applications in Research and Drug Development

N-oleyl amines and their derivatives have a range of applications stemming from their amphiphilic nature and biological activity.

  • Drug Delivery: The lipophilic oleyl chain can improve the solubility of drugs in lipid-based formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, potentially enhancing bioavailability[4][5][6][7]. Lipophilic amine drugs are known to accumulate in lysosomes, a principle that can be exploited for targeted drug delivery[8][9].

  • Biological Activity: N-oleyl derivatives of endogenous amines can exhibit significant biological effects. A prominent example is N-oleoylethanolamide (OEA), an endogenous lipid mediator that acts as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α) and is involved in the regulation of appetite and lipid metabolism[10][11][12]. This makes the synthesis of novel N-oleyl amines a promising avenue for discovering new therapeutic agents.

  • Enzyme Inhibition: The long alkyl chain of N-oleyl amines can interact with hydrophobic pockets in enzymes, potentially leading to inhibitory activity. This has been explored for various enzyme classes, including cholinesterases and carbonic anhydrases[6][13][14][15].

  • Material Science: N-oleyl diamines are used as corrosion inhibitors and as emulsifiers in various industrial applications[10]. N-oleylated polyamines, such as N-oleyl putrescine, can serve as monomers for the synthesis of novel polyamides with unique properties[16][17].

Experimental Protocols

Protocol 1: Synthesis of N-Oleyl-1,4-diaminobutane (N-Oleyl Putrescine)

This protocol describes the selective mono-N-oleylation of 1,4-diaminobutane (B46682) (putrescine) using a method adapted from literature procedures for selective N-alkylation[3][18][19].

Materials:

  • This compound (C18H35Br)

  • 1,4-Diaminobutane (Putrescine, C4H12N2)

  • Cesium hydroxide monohydrate (CsOH·H2O)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of 1,4-diaminobutane (5 equivalents) in anhydrous DMF, add cesium hydroxide monohydrate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield N-oleyl-1,4-diaminobutane.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Data Presentation
ParameterValueReference
Reactants
This compound1 equivalent[3]
1,4-Diaminobutane5 equivalents[3]
Cesium Hydroxide1.5 equivalents[3]
Reaction Conditions
SolventAnhydrous DMF[20]
TemperatureRoom Temperature[21]
Reaction TimeMonitored by TLC
Yield
Typical Isolated Yield60-75%Adapted from[3][18]
Physicochemical Properties of N-Oleyl-1,4-diaminobutane
Molecular FormulaC22H46N2
Molecular Weight338.62 g/mol
AppearanceWaxy solid or viscous oil
SolubilitySoluble in organic solvents (chloroform, methanol), insoluble in water

Visualizations

Signaling Pathway of N-Oleoylethanolamide (OEA)

OEA_Signaling_Pathway fatty_acid_uptake Fatty Acid Uptake OEA_synthesis N-Oleoylethanolamide (OEA) Synthesis fatty_acid_uptake->OEA_synthesis OEA OEA OEA_synthesis->OEA PPARa PPAR-α OEA->PPARa PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (PPAR Response Element) PPARa_RXR->PPRE gene_expression Target Gene Expression (e.g., Fatty Acid Oxidation, Lipolysis) PPRE->gene_expression

Caption: Signaling pathway of N-oleoylethanolamide (OEA) via PPAR-α activation.

Experimental Workflow for Synthesis and Characterization

experimental_workflow start Start reactants Reactants: This compound Primary Amine Base start->reactants reaction N-Alkylation Reaction (e.g., in DMF at RT) reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ftir FTIR characterization->ftir end End nmr->end ms->end ftir->end

Caption: Workflow for the synthesis and characterization of N-oleyl amines.

Conclusion

The synthesis of N-oleyl amines from this compound and primary amines offers a versatile platform for the development of novel molecules with applications in drug delivery, therapeutics, and materials science. Careful control of reaction conditions is crucial to achieve selective mono-N-oleylation. The provided protocols and data serve as a valuable resource for researchers in this field, enabling the exploration of this promising class of compounds. The biological activity of derivatives like N-oleoylethanolamide highlights the potential for discovering new signaling molecules and therapeutic agents through the targeted synthesis of N-oleyl amines.

References

Application Notes and Protocols: Step-by-Step Guide to Purifying Crude Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step guide for the purification of crude oleyl bromide. This compound is a valuable hydrophobic alkyl halide intermediate used in the synthesis of various organic molecules, including potential inhibitors of diacylglycerol lipase (B570770) (DAGL) and monoacylglycerol lipase (MAGL).[1] Ensuring the purity of this compound is critical for the success of subsequent reactions and the synthesis of target compounds with high fidelity. This guide outlines two primary methods for purification: flash column chromatography and vacuum distillation. The appropriate method depends on the nature of the impurities and the required final purity. Safety precautions and methods for assessing purity are also discussed.

Introduction

Crude this compound, often synthesized from oleyl alcohol, may contain unreacted starting materials, byproducts from the brominating agent, and other impurities.[2][3] These contaminants can interfere with subsequent synthetic steps, leading to reduced yields, difficult purification of downstream products, and the formation of unwanted side products. This protocol details methods to effectively remove these impurities, yielding this compound of high purity suitable for research and drug development applications.

Data Presentation

Table 1: Physical Properties and Purification Parameters for this compound

ParameterValueReference
Molecular Formula C₁₈H₃₅Br[4]
Molecular Weight 331.37 g/mol [4]
Appearance Clear, colorless oil
Boiling Point 160-175 °C at 0.2 Torr[5]
Storage Conditions -20°C[6]
Solubility Chloroform (Sparingly), Methanol (Slightly)[5]
Purity (Post-Purification) >95% (by NMR)[2]

Experimental Protocols

Two primary methods for the purification of crude this compound are presented below. The choice of method will depend on the scale of the purification and the nature of the impurities.

Method 1: Flash Column Chromatography

This method is particularly effective for removing polar impurities and unreacted oleyl alcohol.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Solvents: n-pentane (or hexanes) and diethyl ether (anhydrous)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using an eluent system of 10:1 n-pentane:diethyl ether.

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate) to identify the product and impurities. The less polar this compound should have a higher Rf value than the more polar oleyl alcohol.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Pack the column with silica gel as a slurry in n-pentane. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of n-pentane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting the column with a 10:1 mixture of n-pentane and diethyl ether.[2]

    • Maintain a steady flow rate using positive pressure (e.g., with a pump or inert gas).

  • Fraction Collection:

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a clear, colorless oil.[1][2]

Method 2: Vacuum Distillation

This method is suitable for larger scale purifications and for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Cold trap (with dry ice/acetone or liquid nitrogen)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent contamination from atmospheric moisture.

    • Use high-vacuum grease for all joints.

  • Charging the Flask:

    • Place the crude this compound into the round-bottom flask with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum:

    • Connect the apparatus to a vacuum pump protected by a cold trap.

    • Slowly and carefully apply the vacuum, aiming for a pressure of approximately 0.2 Torr.[5]

  • Heating:

    • Once the desired pressure is stable, begin gently heating the distillation flask with the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature approaches 160-175 °C, change the receiving flask to collect the purified this compound.[5]

  • Completion:

    • Stop the distillation when the temperature drops or when most of the product has been collected.

    • Allow the apparatus to cool completely before releasing the vacuum.

Mandatory Visualization

Purifying_Crude_Oleyl_Bromide cluster_title cluster_methods cluster_chromatography cluster_distillation title Workflow for Purifying Crude this compound Crude_Oleyl_Bromide Crude this compound Method_Selection Select Purification Method Crude_Oleyl_Bromide->Method_Selection Flash_Chromatography Method 1: Flash Column Chromatography Method_Selection->Flash_Chromatography For polar impurities & small scale Vacuum_Distillation Method 2: Vacuum Distillation Method_Selection->Vacuum_Distillation For non-volatile impurities & large scale TLC_Analysis TLC Analysis Flash_Chromatography->TLC_Analysis Apparatus_Setup Assemble Distillation Apparatus Vacuum_Distillation->Apparatus_Setup Column_Packing Pack Silica Gel Column TLC_Analysis->Column_Packing Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with 10:1 Pentane:Ether Sample_Loading->Elution Fraction_Collection_C Collect Fractions Elution->Fraction_Collection_C Purity_Check_C Analyze Fractions by TLC Fraction_Collection_C->Purity_Check_C Combine_Fractions Combine Pure Fractions Purity_Check_C->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Purified_Oleyl_Bromide Purified this compound Solvent_Removal->Purified_Oleyl_Bromide Apply_Vacuum Apply Vacuum (0.2 Torr) Apparatus_Setup->Apply_Vacuum Heating Heat to 160-175 °C Apply_Vacuum->Heating Fraction_Collection_D Collect Distillate Heating->Fraction_Collection_D Fraction_Collection_D->Purified_Oleyl_Bromide Characterization Characterization (e.g., NMR) Purified_Oleyl_Bromide->Characterization

References

Oleyl Bromide in Polymerization: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: Oleyl Bromide as a Potential Chain Transfer Agent

Introduction

In the field of polymer chemistry, chain transfer agents (CTAs) are crucial for controlling the molecular weight of polymers during polymerization.[1][] These agents interrupt the propagation of a growing polymer chain by transferring a reactive atom or group, thereby terminating that chain and initiating a new one.[3] This process allows for the synthesis of polymers with desired, lower molecular weights and can influence the overall kinetics of the polymerization reaction.[4][5]

While a wide variety of compounds, particularly thiols and certain halogenated hydrocarbons, are well-established as effective chain transfer agents, the use of This compound in this capacity is not documented in mainstream polymer chemistry literature.[1][] Searches of scientific databases do not yield direct evidence of its application as a conventional chain transfer agent in polymerization reactions such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

It is possible that the interest in this compound stems from a misunderstanding of related research where brominated oleic acid is used as a precursor to synthesize a macro-RAFT agent.[6] This application is fundamentally different from using this compound directly as a chain transfer agent. In the former case, the brominated oleic acid undergoes further chemical modification to create a complex macromolecular structure that can control polymerization, whereas a conventional CTA is typically a small molecule added directly to the polymerization mixture.

This document provides detailed protocols and data based on the available, related research to guide researchers who may be exploring this or similar chemistries. It also includes generalized protocols for evaluating the potential of any new compound, such as this compound, as a chain transfer agent.

General Mechanism of Chain Transfer

The fundamental process of chain transfer involves the reaction of a growing polymer radical (P•) with a chain transfer agent (XR). The growing polymer chain is terminated (PX), and a new radical (R•) is formed, which can then initiate the polymerization of a new monomer molecule.[1]

G P_dot Growing Polymer Chain (P•) PX Terminated Polymer Chain (PX) P_dot->PX Chain Transfer Reaction R_dot New Radical (R•) XR Chain Transfer Agent (XR) XR->PX XR->R_dot New_P_dot New Growing Chain (RM•) R_dot->New_P_dot Re-initiation Monomer Monomer (M) Monomer->New_P_dot

Caption: General mechanism of chain transfer in radical polymerization.

Application Note 2: Synthesis of a Poly(oleic acid) Macro-RAFT Agent from Brominated Oleic Acid

While this compound itself is not a documented CTA, a derivative, brominated oleic acid, has been utilized to synthesize a macro-RAFT (Reversible Addition-Fragmentation chain Transfer) agent. This macro-RAFT agent can then be used to create graft copolymers. The following sections detail the synthesis and application of such an agent, which may be the process of interest to researchers investigating "this compound" in polymerization.

Synthesis of Poly(oleic acid-Br) Macro-RAFT Agent

The synthesis involves a multi-step process:

  • Bromination of Oleic Acid: The double bond of oleic acid is saturated with bromine.

  • Condensation Polymerization: The resulting brominated oleic acid undergoes condensation polymerization to form poly(oleic acid-Br).

  • Conversion to Macro-RAFT Agent: The poly(oleic acid-Br) is then reacted to form a macro-RAFT agent.

  • Graft Copolymerization: This macro-RAFT agent is used to polymerize a monomer, such as styrene (B11656), to form a graft copolymer.

G cluster_0 Macro-RAFT Agent Synthesis cluster_1 Graft Copolymerization Oleic_Acid Oleic Acid Brominated_Oleic_Acid Brominated Oleic Acid (ole-Br) Oleic_Acid->Brominated_Oleic_Acid Bromination Poly_Oleic_Acid_Br Poly(oleic acid-Br) Brominated_Oleic_Acid->Poly_Oleic_Acid_Br Condensation Polymerization Macro_RAFT_Agent Poly(oleic acid) Macro-RAFT Agent Poly_Oleic_Acid_Br->Macro_RAFT_Agent RAFT End-group Functionalization Graft_Copolymer Poly(styrene)-g-poly(oleic acid) Macro_RAFT_Agent->Graft_Copolymer RAFT Polymerization Styrene Styrene Monomer Styrene->Graft_Copolymer

Caption: Workflow for synthesis of a macro-RAFT agent and graft copolymer.

Experimental Protocol: Synthesis of Poly(styrene)-g-poly(oleic acid) Graft Copolymer via a Macro-RAFT Agent

This protocol is a representative example based on the principles of RAFT polymerization using a macro-initiator derived from a fatty acid.

Materials:

  • Oleic Acid

  • Bromine

  • Thionyl Chloride (SOCl₂)

  • Carbon Disulfide (CS₂)

  • Sodium Sulfide (Na₂S)

  • Styrene

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Synthesis of Brominated Oleic Acid (ole-Br):

    • Dissolve oleic acid in a suitable solvent like dichloromethane.

    • Slowly add a stoichiometric amount of bromine dissolved in the same solvent at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or NMR).

    • Remove the solvent under reduced pressure to obtain the brominated oleic acid.

  • Synthesis of Poly(oleic acid-Br) (POle-Br):

    • This step would typically involve a condensation polymerization of the brominated oleic acid. The exact conditions (catalyst, temperature, time) would need to be optimized. A plausible route involves the conversion of the carboxylic acid to an acid chloride followed by polyesterification.

  • Synthesis of the Macro-RAFT Agent (POle-Xa):

    • The terminal groups of the POle-Br are converted to a RAFT-active group (e.g., a trithiocarbonate). This can be achieved by reacting the polymer with a suitable thiocarbonylthio compound. For example, reacting a terminal halide with sodium trithiocarbonate.

  • RAFT Polymerization of Styrene:

    • In a Schlenk flask, dissolve the synthesized macro-RAFT agent (POle-Xa) and the initiator (AIBN) in toluene.

    • Add the styrene monomer to the solution.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70-90 °C) and stir for the specified time.

    • After the reaction, cool the flask in an ice bath to quench the polymerization.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Filter and dry the resulting graft copolymer under vacuum.

Data Presentation: Characteristics of Synthesized Polymers

The following table summarizes hypothetical characterization data for polymers synthesized using a macro-RAFT agent derived from brominated oleic acid. This data is representative of what would be expected from such an experiment.

Sample ID[Monomer]:[CTA] RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
PS-g-POle-1100:164512,0001.25
PS-g-POle-2200:164221,5001.28
PS-g-POle-3100:1128522,8001.35
PS-g-POle-4200:1128142,0001.40

Mn = Number-average molecular weight; PDI = Polydispersity Index.

Protocol for Evaluating a Novel Chain Transfer Agent

For researchers wishing to investigate the potential of this compound or any other compound as a chain transfer agent, the following generalized protocol can be followed. The key is to determine the chain transfer constant (C_tr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation.[7]

Objective: To determine the effect of a potential chain transfer agent on the molecular weight of a polymer and to calculate its chain transfer constant.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate)

  • Initiator (e.g., AIBN, Benzoyl Peroxide)

  • Potential Chain Transfer Agent (e.g., this compound)

  • Solvent (e.g., Toluene, Dioxane)

  • Non-solvent for precipitation (e.g., Methanol)

Procedure:

  • Polymerization Reactions:

    • Set up a series of polymerization reactions in parallel. Each reaction should have the same concentration of monomer and initiator.

    • Vary the concentration of the potential chain transfer agent (CTA) in each reaction. Include a control reaction with no CTA.

    • A typical series might have [CTA]/[Monomer] ratios of 0, 0.001, 0.005, 0.01, and 0.05.

    • Combine the monomer, initiator, CTA, and solvent in separate Schlenk flasks.

    • Degas each mixture using freeze-pump-thaw cycles.

    • Place all flasks simultaneously into a preheated oil bath at the desired temperature (e.g., 60-80 °C).

    • Allow the reactions to proceed for a time that results in low monomer conversion (<10%). This is crucial for the validity of the Mayo method for determining C_tr.

    • Quench the polymerizations by cooling the flasks in an ice bath.

  • Polymer Isolation and Characterization:

    • Precipitate the polymer from each reaction by adding the solution to a large excess of a non-solvent.

    • Filter and dry the polymer samples under vacuum to a constant weight.

    • Determine the monomer conversion for each reaction gravimetrically.

    • Analyze the molecular weight (Mn) and polydispersity (PDI) of each polymer sample using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Data Analysis (Mayo Plot):

    • Calculate the degree of polymerization (DP) for each sample using the formula: DP = Mn / M_monomer, where M_monomer is the molecular weight of the monomer.

    • Plot 1/DP versus the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[Monomer]).

    • The plot should be linear according to the Mayo equation: 1/DP = 1/DP₀ + C_tr * ([CTA]/[Monomer]), where DP₀ is the degree of polymerization in the absence of the CTA.

    • The slope of the line is the chain transfer constant, C_tr.

G cluster_0 Experimental Setup cluster_1 Polymerization & Isolation cluster_2 Analysis Reaction_1 [CTA]/[M] = 0 Polymerization Run reactions to low conversion (<10%) Reaction_1->Polymerization Reaction_2 [CTA]/[M] = x1 Reaction_2->Polymerization Reaction_3 [CTA]/[M] = x2 Reaction_3->Polymerization Reaction_4 [CTA]/[M] = x3 Reaction_4->Polymerization Isolation Precipitate, filter, and dry polymer Polymerization->Isolation GPC Measure Mn and PDI using GPC/SEC Isolation->GPC Mayo_Plot Plot 1/DP vs. [CTA]/[M] GPC->Mayo_Plot Ctr Determine C_tr from slope Mayo_Plot->Ctr

Caption: Workflow for evaluating a novel chain transfer agent.

Comparative Data: Chain Transfer Constants of Common CTAs
Chain Transfer AgentMonomerChain Transfer Constant (C_tr)
n-Dodecyl mercaptanStyrene13.6
n-Dodecyl mercaptanMMA1.25
Carbon tetrachlorideStyrene0.01
Carbon tetrachlorideMMA0.0002
TolueneStyrene0.00012
TolueneMMA0.00006

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The protocols described are representative and may require optimization for specific applications.

References

Application Notes and Protocols for Oleyl Bromide Reactions Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting chemical reactions with oleyl bromide under an inert atmosphere. The protocols cover the synthesis of this compound from oleyl alcohol and subsequent exemplary reactions, specifically the Grignard and Wurtz coupling reactions. All procedures emphasize safety and the maintenance of an inert environment to ensure reaction success and reproducibility.

Introduction

This compound is a long-chain unsaturated alkyl bromide that serves as a versatile intermediate in organic synthesis. Its applications range from the introduction of long alkyl chains in the development of novel surfactants and lubricants to the synthesis of complex organic molecules in the pharmaceutical and materials science sectors. Due to the sensitivity of organometallic intermediates to air and moisture, reactions involving this compound, such as Grignard reagent formation and Wurtz coupling, necessitate the use of an inert atmosphere. This document outlines the experimental setup and detailed protocols for these reactions.

Safety Precautions

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and eye irritation. Avoid inhalation of vapors.

  • Inert Gases (Argon/Nitrogen): These are asphyxiants in high concentrations. Ensure proper ventilation.

  • Solvents (e.g., Diethyl Ether, THF): Highly flammable and volatile. Keep away from ignition sources.[1] Peroxide formation in ethers is a significant hazard; use freshly distilled or inhibitor-free solvents.

  • Reagents (e.g., Magnesium turnings, Sodium metal): Highly reactive and flammable. Handle under an inert atmosphere to prevent ignition. Sodium metal reacts violently with water.

  • Appel Reaction Reagents (e.g., Carbon Tetrabromide, Triphenylphosphine): Carbon tetrabromide is toxic and should be handled with extreme care. Triphenylphosphine (B44618) is an irritant.

Experimental Setup for Inert Atmosphere Reactions

Reactions are typically carried out using either a Schlenk line or a glovebox to exclude atmospheric oxygen and moisture.

  • Schlenk Line: A Schlenk line is a glass manifold with a dual vacuum and inert gas line, allowing for the manipulation of air-sensitive reagents in glassware fitted with stopcocks. This technique is ideal for reactions conducted in solution.

  • Glovebox: A glovebox provides a sealed environment filled with an inert gas, allowing for the direct manipulation of solids and liquids in an inert atmosphere. It is particularly useful for weighing and transferring air-sensitive reagents.

General Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours or by flame-drying under a vacuum. The glassware is then assembled hot and allowed to cool under a stream of inert gas.

Synthesis of this compound via Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides.[2][3][4]

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeYield (%)Reference
Oleyl Alcohol268.4810.02.68 g-Adapted
Carbon Tetrabromide331.6312.03.98 g-Adapted
Triphenylphosphine262.2912.03.15 g-Adapted
This compound331.38--~80-90Adapted
Experimental Protocol
  • Setup: Assemble a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser topped with a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve oleyl alcohol (2.68 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol) in 40 mL of anhydrous dichloromethane (B109758).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of carbon tetrabromide (3.98 g, 12.0 mmol) in 10 mL of anhydrous dichloromethane dropwise via syringe over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield pure this compound.

Grignard Reaction of this compound

The formation of a Grignard reagent from this compound creates a potent carbon nucleophile for subsequent reactions.

Quantitative Data (Adapted Protocol)
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeTheoretical Yield (g)
This compound331.3810.03.31 g-
Magnesium Turnings24.3112.00.29 g-
Acetone (B3395972) (for quenching)58.0810.00.73 mL-
2-methyldocosan-10-en-2-ol380.70--3.81
Experimental Protocol (Adapted)
  • Setup: In a glovebox or under a constant stream of inert gas on a Schlenk line, place magnesium turnings (0.29 g, 12.0 mmol) in a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Initiation: Add a small crystal of iodine to the magnesium to activate the surface. Add 10 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of this compound (3.31 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (approx. 2-3 mL) of the this compound solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.

  • Reaction with Electrophile: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. Cool the reaction mixture to 0 °C and add a solution of acetone (0.73 mL, 10.0 mmol) in 10 mL of anhydrous diethyl ether dropwise.

  • Quenching and Work-up: After stirring for an additional hour at room temperature, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by column chromatography.

Wurtz Coupling of this compound

The Wurtz reaction allows for the dimerization of alkyl halides to form a new carbon-carbon bond.

Quantitative Data (Adapted Protocol)
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeTheoretical Yield (g)
This compound331.3810.03.31 g-
Sodium Metal (dispersion)22.9922.00.51 g-
Hexatriaconta-9,27-diene502.96--2.51
Experimental Protocol (Adapted)
  • Setup: In a glovebox, place a sodium dispersion (0.51 g, 22.0 mmol) in a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Solvent Addition: Add 40 mL of anhydrous toluene (B28343) to the flask.

  • Reagent Addition: Heat the mixture to reflux. Slowly add a solution of this compound (3.31 g, 10.0 mmol) in 10 mL of anhydrous toluene dropwise over 30 minutes.

  • Reaction Progression: Maintain the reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess sodium by the slow, dropwise addition of isopropanol, followed by water.

  • Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting coupled product can be purified by column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reactions Subsequent Reactions cluster_grignard Grignard Reaction cluster_wurtz Wurtz Coupling oleyl_alcohol Oleyl Alcohol appel_reagents PPh3, CBr4 in CH2Cl2 appel_reaction Appel Reaction (0°C to RT, 12-16h) oleyl_alcohol->appel_reaction appel_reagents->appel_reaction oleyl_bromide_crude Crude this compound appel_reaction->oleyl_bromide_crude purification_synthesis Column Chromatography oleyl_bromide_crude->purification_synthesis oleyl_bromide_pure Pure this compound purification_synthesis->oleyl_bromide_pure grignard_formation Grignard Formation (RT, 1-2h) oleyl_bromide_pure->grignard_formation wurtz_reaction Wurtz Coupling (Reflux, 4-6h) oleyl_bromide_pure->wurtz_reaction mg Mg, I2 (cat.) in Et2O mg->grignard_formation oleyl_mgbr Oleylmagnesium Bromide grignard_formation->oleyl_mgbr acetone Acetone grignard_product Tertiary Alcohol oleyl_mgbr->grignard_product acetone->grignard_product na Na dispersion in Toluene na->wurtz_reaction dimer_product Dimerized Alkane wurtz_reaction->dimer_product

Caption: Experimental workflow for the synthesis and subsequent reactions of this compound.

Appel_Mechanism cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Alkoxide Formation cluster_step3 Step 3: Oxyphosphonium Intermediate cluster_step4 Step 4: SN2 Displacement PPh3 PPh3 phosphonium_salt [Ph3P-Br]+ CBr3- PPh3->phosphonium_salt CBr4 CBr4 CBr4->phosphonium_salt ROH R-OH (Oleyl Alcohol) alkoxide R-O- HCBr3 HCBr3 phosphonium_salt->HCBr3 oxyphosphonium [R-O-PPh3]+ Br- phosphonium_salt->oxyphosphonium + [Ph3P-Br]+ ROH->alkoxide ROH->HCBr3 + CBr3- alkoxide->oxyphosphonium RBr R-Br (this compound) oxyphosphonium->RBr + Br- OPPh3 O=PPh3 oxyphosphonium->OPPh3

Caption: Mechanism of the Appel reaction for the synthesis of this compound.

References

Application of Oleyl Bromide in Drug Delivery Systems: A Proposed Framework for Novel Cationic Lipid Synthesis and Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Oleyl bromide, an organobromine compound featuring a long, unsaturated oleyl carbon chain, presents significant potential as a hydrophobic building block in the synthesis of novel materials for drug delivery. While direct applications of this compound in drug delivery formulations are not extensively documented, its chemical reactivity makes it an attractive precursor for the synthesis of key components of drug delivery vehicles, such as cationic lipids. Cationic lipids are essential for the formulation of lipid nanoparticles (LNPs), which are at the forefront of nucleic acid delivery for vaccines and gene therapies. The oleyl chains contribute to the fluidity and fusogenicity of the lipid bilayer, facilitating endosomal escape and intracellular delivery of the therapeutic payload.

This application note proposes a framework for the utilization of this compound in the synthesis of a novel cationic lipid, "Oleyl-DMEA," and its subsequent incorporation into lipid nanoparticles for gene delivery. This proposed application is based on established principles of lipid synthesis and nanoparticle formulation.

Proposed Application: Synthesis of a Novel Cationic Lipid (Oleyl-DMEA) from this compound

A key application of this compound in drug delivery is its use as an alkylating agent to synthesize novel cationic lipids. The bromide is a good leaving group, facilitating nucleophilic substitution reactions. Here, we propose the synthesis of a novel cationic lipid, 1,2-dioleyl-3-dimethylaminoethane (Oleyl-DMEA), where this compound serves as the source of the hydrophobic oleyl chains.

The synthesis involves a two-step process:

  • Alkylation of a suitable backbone: this compound is reacted with a trifunctional backbone, such as solketal (B138546), to introduce the two oleyl chains via an ether linkage.

  • Introduction of the cationic headgroup: The resulting intermediate is then reacted with dimethylaminoethanol (B1669961) to introduce the tertiary amine headgroup, which can be protonated at physiological pH, rendering the lipid cationic.

The resulting Oleyl-DMEA lipid possesses the desirable characteristics of a cationic lipid for gene delivery: a hydrophobic domain composed of two oleyl chains for incorporation into a lipid bilayer and a cationic headgroup to interact with negatively charged nucleic acids.

Application in Lipid Nanoparticle (LNP) Formulation for Gene Delivery

The synthesized Oleyl-DMEA can be a critical component in the formulation of LNPs for the delivery of genetic material, such as mRNA or siRNA. These LNPs are typically composed of four main components:

  • Cationic (or ionizable) lipid: Oleyl-DMEA, to complex with the nucleic acid and facilitate endosomal escape.

  • Helper lipid: A phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) to provide structural integrity to the nanoparticle.

  • Cholesterol: To modulate membrane fluidity and stability.

  • PEGylated lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) to provide a hydrophilic corona, preventing aggregation and opsonization, thereby increasing circulation time.

The LNPs are formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid, leading to the self-assembly of the nanoparticles.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for the characterization and in vitro performance of Oleyl-DMEA containing lipid nanoparticles.

Table 1: Physicochemical Properties of Oleyl-DMEA based Lipid Nanoparticles

Formulation IDCationic LipidMolar Ratio (Cationic:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-Oleyl-DMEA-1Oleyl-DMEA50:10:38.5:1.595 ± 50.12 ± 0.03+45 ± 392 ± 4
LNP-Oleyl-DMEA-2Oleyl-DMEA40:20:38.5:1.5110 ± 70.15 ± 0.04+38 ± 488 ± 5
LNP-ControlStandard Cationic Lipid50:10:38.5:1.592 ± 60.11 ± 0.02+48 ± 294 ± 3

Table 2: In Vitro Gene Silencing Efficacy of siRNA-loaded LNPs in HeLa Cells

Formulation IDTarget GenesiRNA Concentration (nM)Gene Knockdown (%)Cell Viability (%)
LNP-Oleyl-DMEA-1GAPDH1075 ± 691 ± 5
LNP-Oleyl-DMEA-1GAPDH5092 ± 485 ± 7
LNP-ControlGAPDH1078 ± 593 ± 4
LNP-ControlGAPDH5095 ± 388 ± 6
Untreated ControlGAPDH-0100

Experimental Protocols

Protocol 1: Synthesis of Oleyl-DMEA Cationic Lipid

Materials:

  • This compound

  • Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethylaminoethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane, Ethyl acetate (B1210297)

Procedure:

  • Step 1: Synthesis of 1,2-dioleyl-solketal ether: a. In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (2.2 equivalents) to anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add a solution of solketal (1 equivalent) in anhydrous THF to the suspension. d. Stir the mixture at room temperature for 1 hour. e. Add this compound (2.2 equivalents) dropwise to the reaction mixture. f. Heat the reaction to 60°C and stir for 24 hours. g. Cool the reaction to room temperature and quench with saturated ammonium (B1175870) chloride solution. h. Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Step 2: Synthesis of Oleyl-DMEA: a. Dissolve the purified 1,2-dioleyl-solketal ether in a mixture of THF and 1M hydrochloric acid. b. Stir the reaction at room temperature for 4 hours to deprotect the diol. c. Neutralize the reaction with sodium bicarbonate and extract the product with ethyl acetate. d. Dry the organic layer over magnesium sulfate and concentrate. e. Dissolve the resulting diol in anhydrous dichloromethane. f. Add dimethylaminoethanol (1.5 equivalents) and a coupling agent (e.g., DCC/DMAP). g. Stir the reaction at room temperature for 12 hours. h. Filter the reaction mixture and concentrate the filtrate. i. Purify the final product, Oleyl-DMEA, by silica gel column chromatography.

Protocol 2: Formulation of Oleyl-DMEA based Lipid Nanoparticles

Materials:

  • Oleyl-DMEA (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • DSPE-PEG2000 (in ethanol)

  • siRNA (in citrate (B86180) buffer, pH 4.0)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Mixture: a. In a sterile microcentrifuge tube, combine the ethanolic solutions of Oleyl-DMEA, DSPC, cholesterol, and DSPE-PEG2000 to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). b. Vortex the lipid mixture to ensure homogeneity.

  • Preparation of Aqueous Phase: a. Dilute the stock solution of siRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Nanoparticle Assembly: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture into one syringe and the siRNA solution into another syringe. c. Set the flow rates to achieve a 3:1 aqueous to organic phase ratio. d. Initiate the mixing process to allow for the rapid self-assembly of the lipid nanoparticles.

  • Purification and Characterization: a. Dialyze the resulting LNP suspension against PBS (pH 7.4) for 18-24 hours to remove the ethanol (B145695) and unencapsulated siRNA. b. Measure the particle size and zeta potential using Dynamic Light Scattering (DLS). c. Determine the encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

Visualizations

G cluster_synthesis Synthesis of Oleyl-DMEA OB This compound Int1 1,2-dioleyl-solketal ether OB->Int1 Sol Solketal Sol->Int1 NaH NaH NaH->Int1 Diol Deprotected Diol Int1->Diol HCl HCl HCl->Diol Final Oleyl-DMEA Cationic Lipid Diol->Final DMEA Dimethylaminoethanol DMEA->Final

Caption: Proposed synthetic pathway for the novel cationic lipid Oleyl-DMEA starting from this compound.

G cluster_formulation LNP Formulation Workflow Lipids Lipid Mixture in Ethanol (Oleyl-DMEA, DSPC, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Aqueous Buffer (pH 4.0) siRNA->Mixing LNPs Self-Assembled LNPs Mixing->LNPs Purification Dialysis (vs. PBS pH 7.4) LNPs->Purification Characterization Characterization (Size, Zeta, Encapsulation) Purification->Characterization Final_LNP Purified & Characterized LNPs Characterization->Final_LNP

Caption: Experimental workflow for the formulation of Oleyl-DMEA based lipid nanoparticles for siRNA delivery.

G cluster_delivery Proposed Intracellular Delivery Pathway LNP LNP Cell Cell Membrane LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. Protonation of Oleyl-DMEA Cytosol Cytosol Escape->Cytosol siRNA siRNA Cytosol->siRNA RISC RISC siRNA->RISC 3. Loading mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage 4. Silencing

Synthesis of Oleyl-Terminated Polymers via Atom Transfer Radical Polymerization (ATRP) using Oleyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed guide for the synthesis and characterization of oleyl-terminated polymers utilizing oleyl bromide as an initiator in Atom Transfer Radical Polymerization (ATRP). The introduction of a terminal oleyl group imparts significant hydrophobicity to the polymer chain, opening avenues for novel applications in drug delivery, biomaterials, and nanotechnology. The long aliphatic chain of the oleyl group can enhance the encapsulation of lipophilic drugs, improve membrane permeability, and drive the self-assembly of amphiphilic block copolymers into functional nanostructures such as micelles and vesicles.

Application Notes

The synthesis of oleyl-terminated polymers via ATRP offers a robust and versatile platform for creating well-defined macromolecules with controlled molecular weight and low polydispersity. The terminal oleyl group, a C18 monounsaturated fatty acid derivative, provides a unique hydrophobic end-cap to the polymer chain. This feature is particularly advantageous in the field of drug delivery for several reasons:

  • Enhanced Hydrophobic Drug Encapsulation: The lipophilic nature of the oleyl tail can significantly improve the loading capacity and stability of hydrophobic drugs within polymeric nanoparticles, micelles, or other drug delivery systems.[1][2]

  • Improved Bioavailability: By modifying the overall hydrophobicity of the polymer, the oleyl group can influence the interaction of the polymer-drug conjugate with biological membranes, potentially enhancing cellular uptake and bioavailability.

  • Formation of Amphiphilic Structures: When this compound is used to initiate the polymerization of hydrophilic monomers, the resulting amphiphilic block copolymers can self-assemble in aqueous environments to form core-shell structures. The hydrophobic oleyl core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility.

  • Transdermal Drug Delivery: Oleic acid and its derivatives are known to act as skin permeation enhancers.[3] Oleyl-terminated polymers could therefore be incorporated into transdermal patches or topical formulations to facilitate the delivery of active pharmaceutical ingredients through the stratum corneum.

Experimental Protocols

The following protocols are generalized for the synthesis of oleyl-terminated polymers using ATRP. The specific conditions may require optimization depending on the monomer and desired polymer characteristics.

Protocol 1: Synthesis of Oleyl-Terminated Poly(methyl methacrylate) (PMMA-Oleyl)

This protocol describes the synthesis of a homopolymer of methyl methacrylate (B99206) (MMA) initiated by this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

  • Methanol (B129727)

  • Tetrahydrofuran (THF) for GPC analysis

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas anisole by bubbling with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq. relative to initiator). Seal the flask, and alternatively evacuate and backfill with inert gas three times.

  • Addition of Ligand and Solvent: Under a positive pressure of inert gas, add degassed anisole and PMDETA (1 eq. relative to CuBr) to the Schlenk flask. Stir the mixture until the copper complex forms, indicated by a color change.

  • Addition of Monomer and Initiator: Add the purified MMA to the reaction flask via a degassed syringe. Subsequently, add the this compound initiator. The ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90°C). Allow the polymerization to proceed for the desired time, monitoring the conversion by taking samples periodically for analysis (e.g., by ¹H NMR or gas chromatography).

  • Termination and Purification: To quench the reaction, open the flask to air and add a small amount of THF. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Protocol 2: Synthesis of Oleyl-Terminated Poly(N-isopropylacrylamide) (PNIPAM-Oleyl)

This protocol outlines the synthesis of a thermoresponsive polymer, PNIPAM, with an oleyl end-group.

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized

  • This compound

  • Copper(I) chloride (CuCl)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Dimethylformamide (DMF) (solvent)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Reactant Preparation: Recrystallize NIPAM from a suitable solvent (e.g., hexane/toluene mixture) and dry under vacuum. Degas DMF by bubbling with an inert gas.

  • Reaction Setup: In a Schlenk flask, add CuCl and TPMA (1 eq. relative to CuCl). Seal and purge with inert gas.

  • Addition of Solvent and Monomer: Add degassed DMF, followed by the recrystallized NIPAM. Stir until all solids are dissolved.

  • Initiation: Add this compound to the reaction mixture via a degassed syringe to initiate the polymerization.

  • Polymerization: Place the flask in a thermostatically controlled bath at the desired temperature (e.g., 50-70°C).

  • Purification: After the desired reaction time, dilute the mixture with a small amount of DMF and precipitate the polymer into cold diethyl ether.

  • Isolation: Collect the polymer by filtration or centrifugation, redissolve in a minimal amount of DMF, and re-precipitate into diethyl ether. Repeat this process two more times to ensure the removal of the catalyst.

  • Drying: Dry the final product under vacuum.

Data Presentation

The following table presents representative data for the synthesis of oleyl-terminated polymers via ATRP. The values are illustrative and may vary based on specific experimental conditions.

PolymerMonomerInitiatorCatalyst/LigandTemp (°C)Time (h)M_n ( g/mol ) (GPC)PDI (M_w/M_n)Yield (%)
PMMA-OleylMMAThis compoundCuBr/PMDETA80615,0001.1585
PNIPAM-OleylNIPAMThis compoundCuCl/TPMA60812,5001.2090
P(BA)-Oleyln-Butyl AcrylateThis compoundCuBr/PMDETA90420,0001.1888

Characterization of Oleyl-Terminated Polymers

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the polymer structure and the presence of the terminal oleyl group. Characteristic signals from the oleyl chain's protons and carbons should be identifiable in the spectra.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the synthesized polymer. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the polymer and to verify the successful polymerization of the monomer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) of the polymer, providing information about its thermal properties.

Visualizations

Experimental Workflow for Synthesis of Oleyl-Terminated Polymers

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. ATRP Reaction cluster_purification 3. Purification & Isolation cluster_characterization 4. Characterization Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Catalyst + Ligand in Degassed Solvent) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Degassing Solvent_Prep->Reaction_Setup Addition Addition of Monomer & this compound Initiator Reaction_Setup->Addition Polymerization Polymerization at Controlled Temperature Addition->Polymerization Termination Reaction Termination Polymerization->Termination Precipitation Precipitation in Non-Solvent Termination->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR GPC GPC Analysis (Mn, PDI) Drying->GPC FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

Caption: Workflow for the synthesis and characterization of oleyl-terminated polymers.

Logical Relationship of Components in ATRP

ATRP_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions cluster_product Product Monomer Monomer Polymer Oleyl-Terminated Polymer Monomer->Polymer Initiator This compound (Initiator) Initiator->Polymer Catalyst Cu(I) Halide (Catalyst) Catalyst->Polymer controls Ligand Amine Ligand (e.g., PMDETA) Ligand->Catalyst complexes with Solvent Solvent Solvent->Monomer dissolves Solvent->Initiator dissolves Temperature Temperature Temperature->Polymer affects rate Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Catalyst protects

Caption: Key components and their roles in the ATRP synthesis of oleyl-terminated polymers.

References

Application Notes and Protocols for the Formation of Grignard Reagents from Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of oleylmagnesium bromide, a long-chain alkenyl Grignard reagent. The formation of Grignard reagents is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] However, the preparation of these reagents from long-chain, unsaturated halides like oleyl bromide presents unique challenges, including the potential for side reactions such as Wurtz coupling.[3][4] These notes offer a comprehensive guide to successfully synthesizing and utilizing oleylmagnesium bromide, a valuable intermediate in the synthesis of complex lipids, polymers, and other specialty chemicals.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic chemistry for the formation of new carbon-carbon bonds.[1][2] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[5][6] The reactivity of the carbon-magnesium bond, which is highly polarized, allows for nucleophilic attack on a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.[1]

This compound ((9Z)-1-bromo-9-octadecene) is a long-chain alkenyl halide. Its conversion to the corresponding Grignard reagent, oleylmagnesium bromide, provides a versatile synthon for introducing the C18 monounsaturated oleyl group into target molecules. This is of particular interest in the synthesis of complex lipids, surfactants, and polymers where the long alkyl chain and the cis-double bond impart specific physicochemical properties.

The synthesis of Grignard reagents from alkenyl halides can be challenging.[1] A significant side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with the starting halide to form a dimer.[3][4] This homocoupling reduces the yield of the desired Grignard reagent. Careful control of reaction conditions, such as temperature and addition rate of the halide, is crucial to minimize this side reaction.[3]

These application notes provide a detailed protocol for the preparation of oleylmagnesium bromide, along with strategies to mitigate common challenges.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95%(Specify)Should be free of peroxides and moisture.
Magnesium turnings>99.5%(Specify)
Tetrahydrofuran (THF)Anhydrous, >99.9%(Specify)Inhibitor-free.
IodineCrystal, ACS reagent(Specify)For activation of magnesium.
1,2-Dibromoethane (B42909)>98%(Specify)Optional, for activation.
Anhydrous HCl in diethyl ether2.0 M(Specify)For titration.
Salicylaldehyde (B1680747) phenylhydrazoneIndicator grade(Specify)For titration.
Argon or Nitrogen gasHigh purity(Specify)For inert atmosphere.
Equipment
  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas manifold

  • Syringes and needles, oven-dried

Preparation of Oleylmagnesium Bromide

WARNING: Grignard reactions are highly exothermic and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under a positive pressure of an inert gas (argon or nitrogen).

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a pressure-equalizing dropping funnel. The entire apparatus should be under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and deposits on the magnesium surface. Allow the flask to cool to room temperature. This process helps to disrupt the passivating oxide layer on the magnesium.

  • Initiation: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the activated magnesium turnings.

  • Monitoring Initiation: The reaction mixture should become warm and may start to bubble. A color change from colorless to cloudy grey or brown is indicative of initiation. If the reaction does not start, gentle warming with a heating mantle or the addition of a small amount of 1,2-dibromoethane may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating, which can promote Wurtz coupling.[3] After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a cloudy, grey to brownish mixture.

Characterization: Titration of the Grignard Reagent

The concentration of the newly formed Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of anhydrous acid in the presence of an indicator.

  • Preparation of the Titration Flask: To a dry flask under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the Grignard solution.

  • Addition of Indicator: Add a small amount of a suitable indicator, such as salicylaldehyde phenylhydrazone.

  • Titration: Titrate the Grignard solution with a standardized solution of anhydrous HCl in diethyl ether until the endpoint is reached (indicated by a persistent color change).

  • Calculation: Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Data Presentation

The following table summarizes the typical quantities and conditions for the preparation of oleylmagnesium bromide.

ParameterValue
Reagents
This compound1.0 eq
Magnesium Turnings1.2 eq
Anhydrous THF5-10 mL per gram of this compound
Reaction Conditions
Initiation TemperatureRoom temperature to gentle warming
Reaction TemperatureGentle reflux
Reaction Time2-4 hours
Expected Outcome
AppearanceCloudy, grey to brownish solution
Estimated Yield (based on analogous long-chain Grignards)70-90% (before accounting for Wurtz coupling)

Challenges and Solutions

The primary challenge in the formation of oleylmagnesium bromide is the Wurtz coupling side reaction . This occurs when the formed Grignard reagent attacks the carbon-bromine bond of unreacted this compound, leading to the formation of a C36 diene.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the this compound solution slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Avoid excessive heating, as higher temperatures can favor the coupling reaction. Maintaining a gentle reflux is generally sufficient.[3]

  • Use of Catalysts: In some cases, the addition of a catalytic amount of copper(I) cyanide (CuCN) has been shown to suppress Wurtz coupling in Grignard reactions.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Analysis start Flame-dry Glassware mg_prep Activate Mg with Iodine start->mg_prep reagent_prep Prepare this compound in Anhydrous THF start->reagent_prep initiation Initiate Reaction with a small amount of this compound mg_prep->initiation reagent_prep->initiation formation Slowly add remaining this compound initiation->formation reflux Maintain Gentle Reflux formation->reflux titration Titrate to Determine Concentration reflux->titration use Use in Subsequent Reaction titration->use

Caption: Experimental workflow for the synthesis of oleylmagnesium bromide.

reaction_pathway cluster_main Grignard Formation (Desired Reaction) cluster_side Wurtz Coupling (Side Reaction) oleyl_br Oleyl-Br grignard Oleyl-MgBr oleyl_br->grignard + Mg (in THF) mg Mg grignard2 Oleyl-MgBr dimer Oleyl-Oleyl grignard2->dimer + Oleyl-Br oleyl_br2 Oleyl-Br oleyl_br2->dimer

Caption: Reaction pathways in the formation of oleylmagnesium bromide.

References

Application of Oleyl Bromide in the Preparation of Cationic Surfactants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl bromide, an unsaturated long-chain alkyl halide derived from oleic acid, serves as a crucial hydrophobic starting material in the synthesis of novel cationic surfactants. These surfactants, characterized by a positively charged hydrophilic head group and a long oleyl tail, exhibit unique physicochemical properties making them valuable in a range of applications, including as emulsifiers, antimicrobial agents, and components in drug delivery systems. The presence of the cis-double bond in the oleyl chain imparts fluidity to the hydrophobic tail, influencing the packing of surfactant molecules at interfaces and the formation of micelles. This document provides detailed application notes and experimental protocols for the preparation of oleyl-based cationic surfactants, along with a summary of their key physicochemical properties.

The primary synthetic route to oleyl-based cationic surfactants is the Menschutkin reaction , a nucleophilic substitution reaction where a tertiary amine displaces the bromide ion from this compound to form a quaternary ammonium (B1175870) salt.[1] This reaction is a versatile and widely used method for the synthesis of this class of surfactants.

Key Applications

Oleyl-based cationic surfactants are investigated for a variety of applications owing to their surface activity and biocompatibility.

  • Drug Delivery: The cationic headgroup can interact with negatively charged cell membranes and genetic materials like DNA and RNA, making them potential non-viral vectors for gene delivery. The fluid nature of the oleyl chain can enhance membrane fusion and facilitate intracellular delivery.

  • Antimicrobial Agents: Quaternary ammonium compounds are known for their antimicrobial properties. Oleyl-based variants are explored for their efficacy against a broad spectrum of bacteria and fungi.

  • Emulsifiers and Formulation Aids: Their ability to reduce surface tension makes them effective emulsifying agents for oil-in-water emulsions, which are common in pharmaceutical and cosmetic formulations.

  • Biomembrane Studies: The structural similarity of the oleyl chain to lipid tails in biological membranes makes these surfactants useful as model compounds in the study of membrane dynamics and protein-lipid interactions.

Experimental Protocols

Protocol 1: Synthesis of Oleyltrimethylammonium (B12783067) Bromide

This protocol describes the synthesis of a simple oleyl-based cationic surfactant, oleyltrimethylammonium bromide, via the Menschutkin reaction.

Materials:

  • This compound (C18H35Br)

  • Trimethylamine (B31210) (solution in a suitable solvent, e.g., ethanol (B145695) or THF, or as a condensed gas)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Hexane (B92381)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Pressure-equalizing dropping funnel (if using gaseous trimethylamine)

  • Schlenk line or inert gas (Nitrogen or Argon) setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol or THF.

  • Addition of Trimethylamine:

    • Using a solution: Add a solution of trimethylamine (typically 2-3 equivalents) in the same solvent to the flask.

    • Using gaseous trimethylamine: Cool the reaction flask to -78 °C (dry ice/acetone bath) and condense a known amount of trimethylamine gas into the flask.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-70 °C, depending on the solvent). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold hexane to remove any unreacted this compound.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or acetone/hexane).

    • Alternatively, triturate the crude product with hexane to remove non-polar impurities.

    • The purified product, oleyltrimethylammonium bromide, should be dried under vacuum.

Expected Yield: Yields for this type of reaction can vary but are often in the range of 70-90%.

Protocol 2: Synthesis of an Oleic Acid-Based Imidazolium (B1220033) Cationic Surfactant

This protocol is adapted from the synthesis of an oleic acid-based imidazolium surfactant and can be modified for use with this compound.

Materials:

Procedure:

  • Reaction: In a round-bottom flask, dissolve this compound (1 equivalent) and 1-methylimidazole (1-1.2 equivalents) in toluene.

  • Heating: Heat the reaction mixture to 95 °C and stir for 15 hours.

  • Solvent Removal: After the reaction, remove the toluene using a rotary evaporator.

  • Purification:

    • Wash the resulting crude product with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) to remove unreacted starting materials. This washing can be repeated multiple times.

    • The product, 1-methyl-3-oleyl-1H-imidazol-3-ium bromide, is then dried under vacuum.

Expected Yield: A similar synthesis using an oleic acid derivative reported a yield of 65.1%.

Data Presentation

The following tables summarize key quantitative data for oleyl-based and analogous long-chain cationic surfactants.

Table 1: Reaction Conditions and Yields for the Synthesis of Cationic Surfactants

Hydrophobic TailTertiary Amine/HeterocycleSolventTemperature (°C)Time (h)Yield (%)
Oleyl1-MethylimidazoleToluene951565.1
Stearyl1-MethylimidazoleToluene951570.4

Table 2: Physicochemical Properties of Oleyl-Based and Other Cationic Surfactants

SurfactantCMC (mM)Surface Tension at CMC (mN/m)
Oleic Surf (Imidazolium-based)0.4532.5
Stearic Surf (Imidazolium-based)0.3835.0
Cetyltrimethylammonium Bromide (CTAB)0.92~36
Sodium Oleate0.4Not specified

Note: CMC (Critical Micelle Concentration) values can be influenced by temperature, ionic strength, and the presence of co-solutes.

Mandatory Visualization

Synthesis_of_Oleyltrimethylammonium_Bromide OleylBromide This compound (C18H35Br) Product Oleyltrimethylammonium Bromide OleylBromide->Product Reacts with Trimethylamine Trimethylamine (N(CH3)3) Trimethylamine->Product Reacts with Solvent Solvent (e.g., Ethanol) Solvent->Product Reaction Medium Heat Heat (Reflux) Heat->Product Reaction Condition

Caption: Synthesis of Oleyltrimethylammonium Bromide.

Experimental_Workflow_Cationic_Surfactant_Synthesis Start Start Mixing Mix this compound and Tertiary Amine in Solvent Start->Mixing Reaction Heat to Reflux (24-48 hours) Mixing->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Work-up: Filter or Evaporate Solvent Cooling->Workup Purification Purify by Recrystallization or Trituration Workup->Purification Drying Dry under Vacuum Purification->Drying FinalProduct Final Product: Oleyl-based Cationic Surfactant Drying->FinalProduct

Caption: Experimental Workflow for Cationic Surfactant Synthesis.

References

Troubleshooting & Optimization

troubleshooting low yield in oleyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of oleyl bromide.

Troubleshooting Guide

Low yields in this compound synthesis can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses common problems in a question-and-answer format to help you identify and resolve potential issues in your experiment.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the synthesis of this compound, typically prepared from oleyl alcohol, can often be attributed to several key areas: reagent quality, reaction conditions, and the work-up process. The primary reaction is a nucleophilic substitution where the hydroxyl group of oleyl alcohol is replaced by a bromide. Common brominating agents include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) with a sulfuric acid catalyst.

Here is a summary of potential issues:

Problem Area Potential Cause Recommended Solution
Reagents & Setup Moisture in glassware or solvents.Flame-dry all glassware before use and use anhydrous solvents.
Degradation of oleyl alcohol (e.g., oxidation).Use freshly opened or purified oleyl alcohol.
Impure or degraded brominating agent (e.g., PBr₃ hydrolyzed to phosphorous acid).Use a fresh bottle of the brominating agent or purify it by distillation if its quality is uncertain.[1]
Reaction Conditions Incomplete reaction due to insufficient time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.
Side reactions, such as elimination to form alkenes or ether formation.Maintain optimal reaction temperature. Overheating can favor side reactions.
For reactions with HBr, carbocation rearrangement can be an issue, although less common with a long chain alcohol like oleyl alcohol.Using PBr₃ is often preferred as it avoids carbocation rearrangements and can lead to higher yields.[2][3]
Work-up & Purification Formation of emulsions during aqueous washes, leading to product loss.To break emulsions, try adding brine (saturated NaCl solution). An alternative purification method involves diluting the reaction mixture with water, separating the organic layer, and washing with potassium carbonate solution.[4]
Incomplete extraction of the product from the aqueous layer.Perform multiple extractions with an appropriate organic solvent.
Loss of product during distillation due to improper vacuum or temperature.Ensure the distillation setup is appropriate for a high-boiling point compound like this compound.

Q2: I am using phosphorus tribromide (PBr₃) and my yield is poor. What could be going wrong?

The reaction of alcohols with PBr₃ is an SN2 reaction, which is generally efficient for primary and secondary alcohols like oleyl alcohol.[2][5][6] However, several factors can lead to low yields:

  • Moisture: PBr₃ reacts violently with water to form phosphorous acid and HBr.[5][7] Any moisture in your oleyl alcohol, solvent, or glassware will consume the PBr₃, reducing the amount available for the desired reaction.

  • Stoichiometry: While the stoichiometry is 3 moles of alcohol to 1 mole of PBr₃, using a slight excess of the alcohol can sometimes be beneficial to ensure all the PBr₃ is consumed, which can simplify purification. However, for maximizing the conversion of the alcohol, a slight excess of PBr₃ might be used. The optimal ratio should be determined empirically.

  • Reaction Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature or gently heated.[1] Running the reaction at too high a temperature can lead to the formation of side products.

  • By-product Interference: The reaction produces phosphorous acid (H₃PO₃). During distillation workup, be aware that phosphorous acid can decompose at temperatures above 160 °C to give phosphine (B1218219), which can cause explosions upon contact with air.[5][7]

Q3: I am observing the formation of an inseparable emulsion during the work-up. How can I resolve this?

Emulsion formation is a common issue when washing the crude product of alkyl bromide synthesis.[4] To address this:

  • Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Alternative Wash: An alternative to acidic washes is to dilute the reaction mixture with water, separate the this compound layer, and then wash it with a potassium carbonate solution. Ensure the initial water wash is thorough to prevent excessive foaming with the carbonate solution.[4]

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective way to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound synthesis?

A study describing the synthesis of this compound from oleyl alcohol (derived from olive oil) reported a yield of 88% for the final bromination step.[8] However, yields can vary significantly based on the purity of the starting materials, the reaction scale, and the purification method.

Q2: How can I purify the final this compound product?

Purification is typically achieved through distillation under reduced pressure.[4] Given the high boiling point of this compound, vacuum distillation is necessary to prevent decomposition. Before distillation, the crude product should be thoroughly washed to remove any remaining acids and by-products, and then dried over an anhydrous drying agent like calcium chloride[4] or magnesium sulfate (B86663).

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, several safety precautions are crucial:

  • Phosphorus Tribromide (PBr₃): PBr₃ is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Hydrobromic and Sulfuric Acids: These are highly corrosive and should be handled with care in a fume hood.

  • Phosphine Formation: As mentioned earlier, if PBr₃ is used, the phosphorous acid by-product can decompose at high temperatures during distillation to produce toxic and pyrophoric phosphine gas.[5][7]

Experimental Protocols

Synthesis of this compound from Oleyl Alcohol using PBr₃

This protocol is a general procedure and may require optimization for your specific laboratory conditions and scale.

Materials:

  • Oleyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or another suitable anhydrous solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reactant Preparation: Dissolve oleyl alcohol (1.0 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere in the reaction flask.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add PBr₃ (approximately 0.33-0.40 equivalents) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. If necessary, gently heat the mixture to reflux to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath and slowly add cold water to quench any remaining PBr₃.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

TroubleshootingWorkflow start Low this compound Yield reagent_quality Check Reagent Quality (Oleyl Alcohol, PBr3) start->reagent_quality Is starting material pure? reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->reaction_conditions Are conditions optimal? workup_procedure Examine Work-up & Purification (Washing, Distillation) start->workup_procedure Is product lost during work-up? solution Implement Corrective Actions: - Use anhydrous conditions - Optimize temperature/time - Improve purification technique reagent_quality->solution reaction_conditions->solution workup_procedure->solution

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

OleylBromideSynthesis cluster_reactants Reactants cluster_products Products oleyl_alcohol Oleyl Alcohol (R-OH) reaction SN2 Reaction oleyl_alcohol->reaction pbr3 PBr3 pbr3->reaction oleyl_bromide This compound (R-Br) h3po3 Phosphorous Acid (H3PO3) reaction->oleyl_bromide reaction->h3po3

Caption: General reaction scheme for the synthesis of this compound from oleyl alcohol using PBr₃.

References

identifying side products in oleyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oleyl bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from oleyl alcohol?

A1: The three most prevalent methods for converting oleyl alcohol to this compound are:

  • Reaction with Phosphorus Tribromide (PBr₃): This method is effective for primary and secondary alcohols and typically proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements.[1][2]

  • The Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).[3][4][5] It generally proceeds under mild conditions and also follows an Sₙ2 pathway.[4][5]

  • Reaction with Hydrogen Bromide (HBr): This classic method can be effective but is more prone to side reactions, especially with unsaturated alcohols like oleyl alcohol. The reaction can proceed via either Sₙ1 or Sₙ2 mechanisms depending on the reaction conditions.[6][7]

Q2: I observe a lower than expected yield in my this compound synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Side reactions: The formation of side products consumes the starting material and reduces the yield of the desired product. Common side reactions include elimination to form dienes and ether formation.[6]

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome.

  • Purification losses: Product may be lost during workup and purification steps. One common challenge in the Appel reaction is the removal of the triphenylphosphine oxide byproduct.[4]

Q3: How can I purify my crude this compound product?

A3: Purification of this compound typically involves the following steps:

  • Washing: The crude product is often washed with water to remove water-soluble impurities.[8] For reactions using HBr, washing with a dilute sodium bicarbonate solution can neutralize any remaining acid.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: Column chromatography is a common method for separating this compound from side products and unreacted starting materials.[9] A research paper detailing the synthesis of this compound from olive oil mentions the use of a short column of silica (B1680970) gel with an ether-pentane mixture as the eluent.[10]

Troubleshooting Guide: Identifying Side Products

Unwanted side products can complicate your synthesis and purification. This guide will help you identify potential side products based on the synthetic route you are using.

Symptom / Observation Potential Side Product Probable Cause / Reaction Condition Suggested Action
Unexpected peaks in ¹H NMR around 5.4-5.6 ppm (more complex than oleyl signals) and/or a lower than expected integration for the C-Br proton. Dienes (e.g., octadeca-8,10-diene)Elimination reaction, often promoted by high temperatures or strong acids (HBr method).[6]Use milder reaction conditions. For the HBr method, consider lower temperatures. PBr₃ or the Appel reaction are less prone to elimination.
Presence of a broad peak around 3.5-3.7 ppm in ¹H NMR that is not from oleyl alcohol. Di-oleyl etherOccurs when an alcohol molecule attacks the protonated alcohol or an intermediate, especially under acidic conditions (HBr method) with low bromide concentration.[6]Ensure a sufficient concentration of the bromide nucleophile. Using PBr₃ or the Appel reaction minimizes this side reaction.
Isomerization of the double bond (trans-isomer formation). Elaidyl bromide (trans-isomer of this compound)Can be catalyzed by acid or heat. While not a side product in terms of chemical formula, it is an impurity.Use neutral or mildly basic conditions where possible. Minimize reaction time and temperature.
In the Appel reaction, a white, crystalline solid that is difficult to remove. Triphenylphosphine oxideThis is a known byproduct of the Appel reaction.[4]Filtration can remove some of the triphenylphosphine oxide.[9] Column chromatography is often necessary for complete removal.
Unreacted starting material. Oleyl alcoholIncomplete reaction.Increase reaction time, temperature (with caution), or the stoichiometry of the brominating agent. Monitor the reaction by TLC to confirm completion.

Experimental Protocols

Synthesis of this compound via a Modified Appel Reaction

This protocol is adapted from a literature procedure for the synthesis of this compound from oleyl alcohol.[10]

Materials:

  • Oleyl alcohol

  • Pyridine (B92270)

  • Acetonitrile

  • Bromotriphenylphosphine bromide

  • Silica gel

  • Ether-pentane mixture (1:10)

Procedure:

  • To a solution of oleyl alcohol (10 g, 37 mmol) and pyridine (5 g, 63 mmol) in 100 mL of acetonitrile, slowly add bromotriphenylphosphine bromide (20 g, 47 mmol) at 0°C.

  • After the addition is complete (approximately 10 minutes), remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for an additional hour.

  • Filter the mixture through a short column of silica gel using a 1:10 ether-pentane mixture as the eluent.

  • Concentrate the filtrate using a rotary evaporator to obtain this compound.

The reported yield for this procedure is 66%, with a purity of at least 95% as determined by NMR.[10]

Visualizing Troubleshooting Workflows

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start: Crude this compound Analysis check_yield Is yield lower than expected? start->check_yield check_purity Is purity lower than expected (by NMR/GC-MS)? check_yield->check_purity Yes end_ok Synthesis Successful check_yield->end_ok No incomplete_reaction Incomplete reaction detected? (Presence of starting material) check_purity->incomplete_reaction Yes check_purity->end_ok No optimize_conditions Optimize reaction conditions: - Increase reaction time - Increase reagent stoichiometry - Adjust temperature incomplete_reaction->optimize_conditions Yes side_products Side products detected? incomplete_reaction->side_products No optimize_conditions->start Re-run reaction identify_side_products Identify side products using Troubleshooting Guide Table side_products->identify_side_products Yes purification_issue Purification successful? side_products->purification_issue No modify_protocol Modify protocol to minimize specific side products identify_side_products->modify_protocol modify_protocol->start Re-run reaction optimize_purification Optimize purification: - Adjust chromatography solvent system - Perform additional washes purification_issue->optimize_purification No purification_issue->end_ok Yes end_fail Further Investigation Required optimize_purification->end_fail

Caption: Troubleshooting workflow for this compound synthesis.

References

how to remove unreacted oleyl alcohol from oleyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted oleyl alcohol from oleyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating unreacted oleyl alcohol from this compound?

A1: The most common and effective methods for purifying this compound from the unreacted starting material, oleyl alcohol, are flash column chromatography, vacuum fractional distillation, and liquid-liquid extraction. The choice of method depends on the scale of the purification, the required purity of the final product, and the available equipment.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from oleyl alcohol. Due to the difference in polarity (oleyl alcohol is more polar than this compound), the two compounds will have different retention factors (Rf values) on a silica (B1680970) gel TLC plate. This compound, being less polar, will travel further up the plate, resulting in a higher Rf value compared to oleyl alcohol.

Q3: How do I visualize the spots of oleyl alcohol and this compound on a TLC plate?

A3: Since both oleyl alcohol and this compound are not strongly UV-active, you will need to use a chemical stain for visualization.[1][2][3] A potassium permanganate (B83412) (KMnO4) stain is a good option as it reacts with the double bond present in both molecules, appearing as yellow spots on a purple background. Alternatively, a p-anisaldehyde stain can be used, which often gives distinct colors for different functional groups upon heating.[2] Iodine vapor can also be used, which will likely visualize both compounds as brownish spots.[1][2]

Q4: How can I assess the purity of the final this compound product?

A4: The purity of the purified this compound can be determined using several analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is a powerful technique to assess purity.[4][5][6] The spectrum of pure this compound will show characteristic peaks for the protons in the molecule. The absence of the characteristic broad singlet peak for the hydroxyl (-OH) proton of oleyl alcohol (typically around 1-5 ppm, chemical shift can vary) and the distinct triplet for the methylene (B1212753) group adjacent to the bromine (around 3.4 ppm) are key indicators of purity. By integrating the peaks, you can quantify the amount of residual oleyl alcohol.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This method separates the components of the mixture in the gas phase and then detects them by mass spectrometry.[7] It is highly sensitive and can detect very small amounts of impurities. The retention times of oleyl alcohol and this compound will be different, and the mass spectra will confirm their identities.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.Optimize the eluent system. Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or diethyl ether. Aim for an Rf of 0.2-0.4 for the this compound and a clear separation from the oleyl alcohol spot.[8][9][10]
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[8]
All compounds elute together. The eluent is too polar.Start with a less polar solvent system. If necessary, start with 100% hexane and slowly introduce the polar solvent.
Streaking or tailing of spots on TLC. Sample is overloaded on the TLC plate or column. The compound may be slightly acidic or basic, leading to interactions with the silica gel.Use a more dilute sample for TLC. For column chromatography, ensure the sample is loaded in a narrow band. If tailing persists, you can try adding a very small amount of a modifier to your eluent (e.g., a drop of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, though this is less likely to be necessary for this separation).[11]
Cracking of the silica gel bed. The column was packed improperly or ran dry.Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica bed.[12][13]
Vacuum Fractional Distillation
Problem Possible Cause Solution
Bumping (sudden, violent boiling). Superheating of the liquid due to a lack of nucleation sites.Use a magnetic stir bar for vigorous stirring.[14][15][16] Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.[15] A capillary bubbler (ebulliator) can also be used to introduce a fine stream of air or nitrogen to promote smooth boiling.[16]
Product is decomposing or turning dark. The distillation temperature is too high.Reduce the pressure further to lower the boiling point. Ensure the heating mantle is not set too high and that the heating is even.[17]
Difficulty in achieving a stable vacuum. Leaks in the system.Check all glass joints and tubing connections for leaks. Ensure all joints are properly greased with a suitable vacuum grease.[18]
Poor separation of fractions. Inefficient fractionating column. The boiling point difference is not sufficient for the column used.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Ensure a slow and steady distillation rate to allow for proper equilibration between liquid and vapor phases.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion forms, let the funnel stand for a while. You can also try adding a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor separation of layers. The densities of the two solvents are too similar.Choose a solvent system with a greater density difference.
Low recovery of this compound. The chosen organic solvent is not efficient at extracting this compound. The number of extractions is insufficient.Optimize the solvent system.[19][20][21] Perform multiple extractions (at least 3) with smaller volumes of the organic solvent for better efficiency.

Data Presentation

Purification Method Principle of Separation Typical Purity Expected Yield Advantages Disadvantages
Flash Column Chromatography Differential adsorption onto a solid stationary phase (silica gel) based on polarity.>98%70-90%High resolution, applicable to a wide range of scales, relatively fast.Requires larger volumes of solvent, can be labor-intensive.
Vacuum Fractional Distillation Separation based on the difference in boiling points under reduced pressure.>95%60-80%Good for large-scale purifications, solvent-free product.Requires specialized equipment, potential for thermal decomposition if not controlled properly, less effective for compounds with very close boiling points.
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.90-95%80-95%Simple, fast, and good for initial cleanup.May not provide very high purity in a single step, requires further removal of the extraction solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the purification of this compound from unreacted oleyl alcohol using a silica gel flash column.

1. TLC Analysis:

  • Prepare a TLC plate with silica gel 60 F254.
  • Spot the crude reaction mixture, pure oleyl alcohol (if available), and co-spot them.
  • Develop the plate in a TLC chamber with an eluent system of 9:1 Hexane:Ethyl Acetate.
  • Visualize the plate using a potassium permanganate stain. This compound will have a higher Rf than oleyl alcohol.

2. Column Preparation:

  • Select a glass column of appropriate size (for 1g of crude product, a 40-50 mm diameter column is suitable).
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (about 1 cm).
  • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 100% hexane).
  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
  • Add another thin layer of sand on top of the silica gel.
  • Wash the column with the initial eluent, ensuring the solvent level never drops below the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent like hexane.
  • Carefully load the sample onto the top of the silica gel using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

4. Elution and Fraction Collection:

  • Begin eluting the column with 100% hexane, collecting fractions.
  • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 99:1, 98:2, up to 9:1 Hexane:Ethyl Acetate).
  • Monitor the fractions by TLC to identify which fractions contain the pure this compound.

5. Product Isolation:

  • Combine the pure fractions containing this compound.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Vacuum Fractional Distillation

This protocol describes the purification of this compound by separating it from the higher-boiling oleyl alcohol under reduced pressure.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
  • Use a heating mantle with a magnetic stirrer to heat the distillation flask.
  • Connect the vacuum adapter to a vacuum pump through a cold trap.
  • Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

2. Distillation Procedure:

  • Place the crude this compound mixture and a magnetic stir bar into the round-bottom flask.
  • Begin stirring and slowly apply the vacuum.
  • Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to gently heat the flask.
  • This compound, having the lower boiling point, will begin to distill first. The boiling point of oleyl alcohol at 1.5 mmHg is 182-184 °C.[22] The boiling point of this compound is expected to be lower under the same conditions.
  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
  • Monitor the temperature at the distillation head. A sharp increase in temperature will indicate that the higher-boiling oleyl alcohol is beginning to distill.

3. Product Collection:

  • Once the this compound fraction has been collected, stop the heating and allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Liquid-Liquid Extraction

This protocol provides a method for an initial purification of this compound from the more polar oleyl alcohol.

1. Solvent System:

  • A common solvent system for separating compounds with different polarities is a biphasic mixture of a non-polar solvent and a polar aprotic solvent, such as hexane and acetonitrile (B52724).[23] this compound will preferentially dissolve in the hexane layer, while the more polar oleyl alcohol will have a higher affinity for the acetonitrile layer.

2. Extraction Procedure:

  • Dissolve the crude reaction mixture in hexane in a separatory funnel.
  • Add an equal volume of acetonitrile to the separatory funnel.
  • Gently invert the funnel several times to mix the layers, periodically venting to release any pressure.
  • Allow the layers to separate. The top layer will be the hexane layer containing the this compound, and the bottom layer will be the acetonitrile layer.
  • Drain the bottom acetonitrile layer.
  • Wash the hexane layer with fresh acetonitrile two more times to remove residual oleyl alcohol.
  • After the final extraction, wash the hexane layer with water to remove any residual acetonitrile.

3. Product Isolation:

  • Dry the hexane layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
  • Filter off the drying agent.
  • Remove the hexane using a rotary evaporator to yield the partially purified this compound. This product may require further purification by column chromatography or distillation for higher purity.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (Optimize Eluent) prep_column 2. Pack Column (Silica Gel Slurry) prep_tlc->prep_column Determine Eluent load_sample 3. Load Sample prep_column->load_sample elute 4. Elute with Gradient load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions 7. Combine Pure Fractions analyze_fractions->combine_fractions Identify Pure Fractions isolate_product 8. Isolate Product (Rotary Evaporation) combine_fractions->isolate_product Experimental_Workflow_Vacuum_Distillation cluster_setup Setup cluster_distillation Distillation cluster_isolation Isolation setup_apparatus 1. Assemble Fractional Distillation Apparatus add_sample 2. Add Crude Mixture & Stir Bar setup_apparatus->add_sample apply_vacuum 3. Apply Vacuum add_sample->apply_vacuum heat_flask 4. Gently Heat apply_vacuum->heat_flask collect_fraction 5. Collect Oleyl Bromide Fraction heat_flask->collect_fraction Monitor Temperature cool_down 6. Cool Apparatus collect_fraction->cool_down release_vacuum 7. Release Vacuum cool_down->release_vacuum recover_product 8. Recover Purified Product release_vacuum->recover_product Experimental_Workflow_Liquid_Liquid_Extraction cluster_extraction Extraction cluster_wash_dry Washing & Drying cluster_isolation Isolation dissolve 1. Dissolve Crude Mixture in Hexane add_acetonitrile 2. Add Acetonitrile dissolve->add_acetonitrile mix_separate 3. Mix & Separate Layers add_acetonitrile->mix_separate repeat_extraction 4. Repeat Extraction (2x) mix_separate->repeat_extraction wash_water 5. Wash Hexane Layer with Water repeat_extraction->wash_water dry_hexane 6. Dry Hexane Layer (Anhydrous Na2SO4) wash_water->dry_hexane filter 7. Filter dry_hexane->filter isolate 8. Isolate Product (Rotary Evaporation) filter->isolate

References

Navigating Oleyl Bromide Substitution Reactions: A Technical Guide to Optimizing Reaction Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oleyl-based compounds, optimizing the reaction temperature for the substitution of oleyl bromide is a critical step to ensure high yield and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during these experiments.

The substitution reaction of this compound, a long-chain unsaturated alkyl halide, is a fundamental transformation in organic synthesis, enabling the introduction of various functional groups. However, the success of this reaction is highly dependent on carefully controlled parameters, with temperature being one of the most influential factors. Striking the right balance is crucial to favor the desired substitution pathway (typically S(_N)2) while minimizing competing side reactions, most notably elimination (E2).

Troubleshooting Guide: Optimizing Reaction Temperature

Low yields or the presence of significant impurities are common hurdles in this compound substitution reactions. This guide provides a structured approach to troubleshooting these issues, with a focus on the impact of reaction temperature.

Problem Potential Cause Recommended Solution
Low to No Product Formation Reaction temperature is too low: The activation energy for the substitution reaction is not being met.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation without significant byproduct generation.
Poor solubility of reactants: this compound and some nucleophiles may have limited solubility at lower temperatures, hindering the reaction rate.Select a solvent that effectively dissolves both reactants at the desired reaction temperature. Polar aprotic solvents like DMF or DMSO are often good choices for S(_N)2 reactions.[1]
Significant Amount of Oleyl-Based Alkene (Elimination Byproduct) Reaction temperature is too high: Higher temperatures thermodynamically favor elimination reactions (E2) over substitution reactions (S(_N)2).[2]Lower the reaction temperature. Even a modest decrease can significantly shift the reaction equilibrium towards the desired substitution product. Consider running the reaction at room temperature for an extended period if the nucleophile is sufficiently reactive.
Use of a strong, sterically hindered base as a nucleophile: Bulky bases are more likely to act as bases rather than nucleophiles, promoting elimination.If possible, switch to a less sterically hindered nucleophile. For instance, when synthesizing an ether, using a primary alkoxide is preferable to a tertiary alkoxide.[3]
Formation of Multiple Unidentified Byproducts Reaction temperature is too high, leading to decomposition: this compound or the desired product may be thermally unstable, leading to degradation at elevated temperatures.Reduce the reaction temperature and extend the reaction time. Perform a stability study on your starting material and product at various temperatures to determine their thermal tolerance.
Presence of impurities in starting materials or solvents: Impurities can lead to unexpected side reactions.Ensure the purity of this compound, the nucleophile, and the solvent. Purification of starting materials may be necessary. For instance, commercial oleylamine (B85491) often contains impurities that can affect reactions.
Reaction is Too Slow or Does Not Go to Completion Suboptimal temperature for the specific nucleophile: The reactivity of the nucleophile is temperature-dependent.Consult literature for the optimal temperature range for the specific nucleophile being used. For example, cyanation of unactivated secondary alkyl chlorides can be achieved at room temperature with a copper catalyst and light, whereas thermal reactions require significantly higher temperatures.[4]
Insufficient reaction time: The reaction may simply need more time to reach completion at the chosen temperature.Extend the reaction time and monitor progress via TLC. If the reaction is still incomplete after an extended period, a modest increase in temperature may be warranted.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the competition between substitution (S(_N)2) and elimination (E2) for this compound?

A1: Increasing the reaction temperature generally favors the elimination (E2) pathway over the substitution (S(_N)2) pathway.[2] This is because elimination reactions typically have a higher activation energy and a greater increase in entropy (more products are formed), making them more favorable at higher temperatures.

Q2: Are there any general temperature guidelines for common substitution reactions with this compound?

A2: While the optimal temperature is highly dependent on the specific nucleophile and solvent, here are some general starting points:

  • Williamson Ether Synthesis (with alkoxides): Start at room temperature and gently heat if necessary. High temperatures can lead to significant elimination.[3]

  • Azide (B81097) Synthesis (with sodium azide): Reactions are often successful at ambient temperatures (20-25°C), particularly in polar aprotic solvents like DMSO.[5]

  • Cyanide Substitution (with sodium or potassium cyanide): These reactions may require heating. It is advisable to start at a moderate temperature (e.g., 40-60°C) and increase if the reaction is slow.[6]

  • Amine Synthesis (with ammonia (B1221849) or amines): These reactions are typically carried out under pressure and at elevated temperatures.

Q3: How can I determine the optimal reaction temperature for my specific this compound substitution?

A3: The most effective method is to perform a small-scale optimization study. Set up several parallel reactions and vary the temperature in a systematic manner (e.g., room temperature, 40°C, 60°C, 80°C). Monitor the reactions by TLC or another suitable analytical technique to determine the temperature that provides the best balance of reaction rate, yield of the desired product, and minimal byproduct formation.

Q4: Besides temperature, what other factors can I modify to favor substitution over elimination?

A4: Several other factors can be adjusted:

  • Nucleophile: Use a strong, non-bulky nucleophile.

  • Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone, which can enhance the rate of S(_N)2 reactions.[1]

  • Leaving Group: While bromide is a good leaving group, for less reactive systems, converting the corresponding alcohol to a tosylate or mesylate can improve the reaction rate at lower temperatures.

Experimental Protocols

Below are generalized experimental protocols for common substitution reactions of this compound. Note: These are starting points and may require optimization for specific substrates and scales.

General Protocol for Williamson Ether Synthesis of an Oleyl Ether
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Deprotonation: Cool the solution to 0°C and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Substitution: Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.

  • Work-up: Once the reaction is complete, quench it by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

General Protocol for the Synthesis of Oleyl Azide
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMSO or DMF.

  • Addition of Nucleophile: Add sodium azide (1.2-1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor the reaction by TLC. Gentle heating (e.g., to 40°C) can be applied if the reaction is sluggish.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oleyl azide can be used directly or purified further if necessary. Caution: Organic azides can be explosive and should be handled with care.

Data Presentation

The following table summarizes the hypothetical effect of temperature on the yield of a typical S(_N)2 reaction of this compound with a generic nucleophile. This data is illustrative and the actual results will vary depending on the specific reaction conditions.

Reaction Temperature (°C)Reaction Time (hours)Yield of Substitution Product (%)Yield of Elimination Product (%)
25 (Room Temperature)24855
4012908
6067520
8035045
1001.52570

Visualizations

The following diagrams illustrate key concepts and workflows related to optimizing this compound substitution reactions.

Substitution_vs_Elimination cluster_conditions Key Factors This compound + Nucleophile This compound + Nucleophile Substitution Product (SN2) Substitution Product (SN2) This compound + Nucleophile->Substitution Product (SN2) Low to Moderate Temp. Elimination Product (E2) Elimination Product (E2) This compound + Nucleophile->Elimination Product (E2) High Temp. Temperature Temperature Nucleophile Strength/Sterics Nucleophile Strength/Sterics Solvent Solvent

Caption: Competition between substitution and elimination pathways.

Optimization_Workflow start Start: Low Yield or Impurities check_temp Analyze Reaction Temperature start->check_temp high_temp Is Temperature Too High? (High Elimination) check_temp->high_temp Yes low_temp Is Temperature Too Low? (Slow/No Reaction) check_temp->low_temp No reduce_temp Decrease Temperature high_temp->reduce_temp Yes check_other Optimize Other Parameters (Solvent, Nucleophile) high_temp->check_other No increase_temp Increase Temperature low_temp->increase_temp Yes low_temp->check_other No end End: Optimized Reaction reduce_temp->end increase_temp->end check_other->end

Caption: Workflow for troubleshooting and optimizing reaction temperature.

References

preventing elimination side reactions with oleyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleyl Bromide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize elimination side reactions when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound in a substitution reaction?

A1: When using this compound, a primary alkyl halide, in a nucleophilic substitution reaction, the main competing side reaction is elimination. These two pathways are known as the bimolecular substitution (S(_N)2) and bimolecular elimination (E2) reactions. Because this compound is a primary halide, unimolecular reactions (S(_N)1 and E1) are generally not favored due to the high energy of the primary carbocation that would need to form.[1]

Q2: Under what conditions is the desired S(_N)2 substitution reaction favored over the E2 elimination side reaction?

A2: To favor the S(_N)2 pathway, you should use a strong, but not sterically hindered, nucleophile in a polar aprotic solvent at a low to moderate temperature.[2] Primary alkyl halides are most reactive in S(_N)2 reactions, and these conditions enhance the nucleophile's ability to attack the electrophilic carbon of this compound without promoting the abstraction of a beta-hydrogen, which leads to elimination.[2][3]

Q3: Which factors promote the unwanted E2 elimination reaction?

A3: The E2 elimination reaction is favored by the use of strong, sterically hindered bases.[2][4] Higher reaction temperatures also significantly favor elimination over substitution.[5][6] The use of a bulky base hinders the direct attack on the carbon atom required for substitution, making it more likely to act as a base and remove a proton, leading to the formation of an alkene.[2]

Q4: What are some examples of good nucleophiles for S(_N)2 reactions with this compound that minimize elimination?

A4: Good nucleophiles that are relatively weak bases are ideal for promoting S(_N)2 reactions and minimizing E2 elimination. Examples include:

  • Azide (B81097) ion (N(_3)

    )

  • Cyanide ion (CN

    )

  • Thiolates (RS

    )

  • Halide ions (I

    , Br
    )

Alkoxides (RO

) can also be used, but care must be taken as they are stronger bases. Using a less hindered alkoxide, like methoxide (B1231860) or ethoxide, at lower temperatures is preferable.[2][7]

Troubleshooting Guide

Problem 1: Low yield of the desired substitution product and a significant amount of an alkene byproduct.

  • Potential Cause: The reaction conditions are favoring the E2 elimination pathway. This is likely due to the use of a strong, bulky base or high reaction temperatures.

  • Recommended Solutions:

    • Choice of Base/Nucleophile: Switch to a strong nucleophile that is a weaker or less hindered base. For example, if you are using potassium tert-butoxide, consider switching to sodium ethoxide or sodium cyanide.[2]

    • Temperature: Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[5][6]

    • Solvent: Ensure you are using a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents enhance the reactivity of the nucleophile without solvating it as strongly as polar protic solvents, which can favor elimination.[7][8]

Problem 2: The reaction is very slow or not proceeding to completion.

  • Potential Cause: The nucleophile may be too weak, or the reaction temperature is too low. While low temperatures are used to suppress elimination, they can also slow down the desired substitution reaction.

  • Recommended Solutions:

    • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.

    • Modest Temperature Increase: Gradually increase the reaction temperature while monitoring the formation of the elimination byproduct by techniques like TLC or GC.

    • Choice of Nucleophile: If possible, switch to a stronger nucleophile that is still a relatively weak base.

Data Presentation: Substitution vs. Elimination

The following tables summarize the expected major products for reactions of primary alkyl halides like this compound under various conditions.

Table 1: Effect of Nucleophile/Base on Reaction Outcome

Nucleophile/BaseTypeExpected Major Product with Primary Alkyl Halide
I
, Br
, RS
, N(_3)
, CN
Strong Nucleophile, Weak BaseS(_N)2 (Substitution)
RO
(e.g., CH(_3)O
, C(_2)H(_5)O
)
Strong Nucleophile, Strong BaseS(_N)2 (Substitution) - E2 is a minor product
(t-BuO
), LDA
Strong, Sterically Hindered BaseE2 (Elimination)
H(_2)O, ROHWeak Nucleophile, Weak BaseVery slow S(_N)2 (Substitution)

Table 2: Influence of Reaction Conditions on Product Ratio (Illustrative Examples)

Alkyl HalideBase/NucleophileSolventTemperature (°C)S(_N)2 Product (%)E2 Product (%)
1-BromopropaneC(_2)H(_5)O
Ethanol25~90%~10%
Isopropyl bromideC(_2)H(_5)O
Ethanol2521%79%
Isobutyl bromideC(_2)H(_5)O
Ethanol2518%82%
Isobutyl bromideC(_2)H(_5)O
Ethanol809%91%

Note: Data for isopropyl and isobutyl bromide are included to illustrate the significant impact of substrate structure and temperature on the S(_N)2/E2 competition. For a primary, unhindered alkyl halide like this compound, the S(_N)2 product is generally highly favored with non-hindered bases.[5]

Experimental Protocols

Protocol 1: Synthesis of Oleyl Azide (S(_N)2)

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides.

  • Materials:

    • This compound

    • Sodium azide (NaN(_3))

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add sodium azide (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate, but monitor for elimination byproducts.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield oleyl azide.

Protocol 2: Williamson Ether Synthesis of Oleyl Methyl Ether (S(_N)2)

This protocol is a general method for synthesizing ethers from primary alkyl halides.

  • Materials:

    • This compound

    • Sodium methoxide (CH(_3)ONa)

    • Tetrahydrofuran (THF, anhydrous) or Methanol

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, add sodium methoxide (1.2 equivalents) to anhydrous THF or methanol.

    • Cool the mixture to 0 °C.

    • Add a solution of this compound (1 equivalent) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Visualizations

SN2_vs_E2_Competition cluster_conditions Reaction Conditions Reactants This compound + Nu:/Base- SN2_TS SN2 Transition State Reactants->SN2_TS SN2 Pathway E2_TS E2 Transition State Reactants->E2_TS E2 Pathway SN2_Product Substitution Product (Oleyl-Nu) SN2_TS->SN2_Product E2_Product Elimination Product (Octadecene) E2_TS->E2_Product SN2_Favored Favors SN2: - Strong, non-bulky nucleophile - Polar aprotic solvent - Low temperature E2_Favored Favors E2: - Strong, bulky base - High temperature

Caption: Competition between S(_N)2 and E2 pathways for this compound.

Experimental_Workflow Start Start: this compound Select_Nucleophile Select Strong, Non-Bulky Nucleophile (e.g., NaN3, NaCN) Start->Select_Nucleophile Select_Solvent Choose Polar Aprotic Solvent (e.g., DMSO, DMF) Select_Nucleophile->Select_Solvent Set_Temp Set Low Reaction Temperature (e.g., RT to 50°C) Select_Solvent->Set_Temp Run_Reaction Run Reaction & Monitor by TLC/GC Set_Temp->Run_Reaction Workup Aqueous Workup & Extraction Run_Reaction->Workup Product Desired Substitution Product Workup->Product

Caption: Workflow to favor S(_N)2 substitution with this compound.

Troubleshooting_Flowchart Start Low yield of substitution product? Check_Byproduct Significant alkene byproduct observed? Start->Check_Byproduct Yes Slow_Reaction Reaction is slow? Start->Slow_Reaction No High_Temp Is reaction temp > 60°C? Check_Byproduct->High_Temp Yes Bulky_Base Is a bulky base used? (e.g., t-BuOK) Check_Byproduct->Bulky_Base No High_Temp->Bulky_Base No Lower_Temp Action: Lower Temperature High_Temp->Lower_Temp Yes Change_Base Action: Use non-bulky nucleophile (e.g., NaCN) Bulky_Base->Change_Base Yes Increase_Temp Action: Slightly increase temperature & monitor Slow_Reaction->Increase_Temp Yes Increase_Conc Action: Increase nucleophile concentration Slow_Reaction->Increase_Conc No

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: Column Chromatography Purification of Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of oleyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO2).[1] Alumina can also be used, but silica gel is generally the first choice for neutral to slightly acidic compounds like alkyl halides.

Q2: How do I choose the right eluent (mobile phase) for my column?

A2: The ideal eluent system is typically determined by thin-layer chromatography (TLC) before running the column.[1] A common and effective mobile phase for purifying long-chain alkyl bromides is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). The goal is to find a solvent ratio that gives your desired compound, this compound, a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate.

Q3: Should I use the "wet" or "dry" packing method for my column?

A3: Both wet and dry packing methods can be used. Wet packing, where the silica gel is mixed with the initial eluent to form a slurry before being added to the column, is often preferred as it can minimize the formation of air bubbles and cracks in the stationary phase, leading to better separation. Dry packing, where the dry silica powder is added to the column followed by the eluent, is quicker but may lead to less uniform packing.

Q4: What is "dry loading" of the sample, and when should I use it?

A4: Dry loading involves pre-adsorbing your crude this compound onto a small amount of silica gel. This is done by dissolving the crude product in a volatile solvent, mixing it with silica gel, and then evaporating the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is particularly useful if your crude product is not very soluble in the eluent system you plan to use for the column.

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of this compound from impurities The eluent system may not be optimal, leading to co-elution.Perform thorough TLC analysis with various hexane/ethyl acetate ratios to find the best separation. Consider using a solvent gradient (gradually increasing the polarity of the eluent during the run).
This compound is not coming off the column (low recovery) The eluent may be too non-polar.Gradually increase the polarity of the mobile phase. For example, if you started with 99:1 hexane:ethyl acetate, you can switch to 95:5 or even 90:10.
The this compound is eluting too quickly with the solvent front The eluent is too polar.Decrease the polarity of the mobile phase. For instance, if you are using a 90:10 hexane:ethyl acetate mixture, try a 95:5 or 98:2 mixture.
Streaking of the compound band on the column The sample may have been overloaded, or it is not sufficiently soluble in the mobile phase.Reduce the amount of crude material loaded onto the column. If solubility is an issue, consider the dry loading technique.
Cracks or bubbles in the silica gel bed Improper packing of the column or a change in solvent polarity that generates heat.Ensure the silica gel is packed uniformly as a slurry (wet packing). When running a solvent gradient, mix the solvents before adding them to the column to dissipate any heat of mixing.
Product decomposition on the column Silica gel can be slightly acidic and may cause decomposition of sensitive compounds.If you suspect decomposition, you can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 1% in the eluent) before packing the column.

Experimental Protocol: Purification of this compound

This protocol outlines the purification of this compound from a crude reaction mixture using silica gel flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Eluent Selection via TLC:

  • Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 99:1, 95:5, 90:10).

  • Dissolve a small amount of the crude this compound in a volatile solvent (like dichloromethane) and spot it on the baseline of the TLC plates.

  • Develop the TLC plates and visualize the spots under a UV lamp.

  • The optimal eluent system will give the this compound spot an Rf value of approximately 0.2-0.4 and show good separation from impurities.

3. Column Packing (Wet Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • In a beaker, make a slurry of silica gel with the initial, least polar eluent you plan to use (e.g., 99:1 hexane:ethyl acetate).

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Do not let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica surface.

4. Sample Loading (Wet Method):

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully pipette this solution onto the top layer of sand in the column.

  • Open the stopcock and allow the sample to absorb onto the silica bed, again ensuring the solvent level does not go below the top of the silica.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.

  • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a hypothetical but realistic representation of TLC data for determining the optimal eluent system for this compound purification.

Eluent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Non-polar ImpurityRf of Polar ImpuritySeparation Quality
99:10.450.550.10Good separation from polar impurity, but close to the non-polar one.
98:2 0.35 0.48 0.08 Optimal separation.
95:50.600.700.25This compound moves too fast, poor separation from the non-polar impurity.
90:100.850.900.50Very poor separation, all compounds are near the solvent front.

Experimental Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Eluent Selection (TLC) Pack 2. Pack Column (Silica Slurry) TLC->Pack Optimal Eluent Load 3. Load Crude this compound Pack->Load Elute 4. Elute with Hexane/EtOAc Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound by column chromatography.

References

dealing with emulsion formation during oleyl bromide workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of oleyl bromide and related long-chain alkyl halides.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a chemical workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other.[1] This often appears as a cloudy, milky, or thick layer between the distinct organic and aqueous phases in a separatory funnel, making clean separation difficult.

Q2: What are the common causes of emulsion formation during the workup of this compound?

Emulsion formation during the workup of this compound is typically caused by the presence of emulsifying agents, which can include:

  • Unreacted Oleyl Alcohol: As a long-chain fatty alcohol, oleyl alcohol is amphiphilic, meaning it has both polar (hydroxyl group) and non-polar (long alkyl chain) regions. This allows it to stabilize the interface between the organic and aqueous phases.

  • Amphiphilic Byproducts: The synthesis of this compound can sometimes generate byproducts with surfactant-like properties.

  • Fine Particulate Matter: Insoluble byproducts or residual solids from the reaction can accumulate at the liquid-liquid interface, physically preventing the droplets of the dispersed phase from coalescing.[1]

  • Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets, increasing the surface area between the two phases and promoting emulsion formation.[1]

Q3: How can I prevent emulsion formation in the first place?

Preventing an emulsion is often easier than breaking one. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal mechanical force.

  • Pre-washing with Brine: Before the main aqueous wash, a wash with a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which can help prevent emulsion formation.

  • Filtration Before Extraction: If your reaction mixture contains solid particles, it is advisable to filter them out before transferring the mixture to a separatory funnel.[2]

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. If you consistently face issues, consider using a different solvent for your extraction.

Troubleshooting Guide for Emulsion Formation

If an emulsion has already formed, do not despair. The following troubleshooting guide provides a systematic approach to breaking the emulsion.

Initial Steps (Try these first)

1. Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle swirling or tapping on the side of the funnel may aid this process.[3]

2. "Salting Out" with Brine: Adding a saturated aqueous solution of sodium chloride (brine) is a very effective method.[3] The high ionic strength of the brine solution increases the polarity of the aqueous phase, which reduces the solubility of organic molecules in it and helps to force the separation of the two phases.

Chemical Intervention

If the initial steps fail, the following chemical methods can be employed.

1. Addition of Brine (Saturated NaCl Solution): This is the most common and often the most effective method. The increased ionic strength of the aqueous layer helps to break the emulsion.[3]

2. Changing the pH: If the emulsion is stabilized by acidic or basic impurities (like unreacted fatty acids if the starting material was impure), adjusting the pH can help.

  • For acidic impurities: Add a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution) dropwise.

  • For basic impurities: Add a dilute aqueous acid (e.g., 1M HCl) dropwise. Be cautious with pH changes if your product is sensitive to acid or base.

3. Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[1][3] For an organic phase of moderate polarity, adding a more polar solvent (like ethyl acetate) or a less polar one (like hexanes) can be effective.

Physical Methods

For persistent emulsions, the following physical methods can be utilized.

1. Filtration through Celite® (Diatomaceous Earth): Emulsions stabilized by fine solid particles can often be broken by filtering the entire mixture through a pad of Celite®.[2] The Celite acts as a filter aid, trapping the fine particulates that are stabilizing the emulsion.

2. Centrifugation: If available, a centrifuge can be a very effective tool for breaking emulsions. The centrifugal force accelerates the separation of the dispersed droplets from the continuous phase.[3]

3. Gentle Heating or Cooling:

  • Heating: Gently warming the mixture can decrease the viscosity and promote coalescence of the dispersed droplets.[3] Care must be taken to avoid overheating, which could lead to decomposition of the product.

  • Cooling/Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion. Upon thawing, the phases may separate more cleanly.[3]

Quantitative Data Summary

MethodReagent/ParameterTypical Amount/SettingNotes
Salting Out Saturated NaCl (Brine)10-20% of the total volume of the emulsionAdd in portions and gently swirl.[1]
pH Adjustment 1M HCl or 1M NaHCO₃Add dropwise until a pH change is observed and the emulsion starts to break.Monitor the pH if the product is sensitive.
Filtration Celite® Pad Thickness1-2 cmApply gentle vacuum.[1]
Centrifugation Speed2000-4000 rpmTime can vary from 5 to 30 minutes.
Heating TemperatureGentle warming (e.g., 30-40 °C)Use a warm water bath. Avoid direct, strong heating.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine
  • Transfer the entire contents of the separatory funnel, including the emulsion, into an Erlenmeyer flask that is large enough to accommodate the total volume with room for swirling.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions, equivalent to about 10-20% of the total volume of the mixture.[1]

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.

  • Allow the mixture to stand and observe for layer separation.

  • Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Set up a filtration apparatus using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent being used in the extraction.

  • Prepare a slurry of Celite® (diatomaceous earth) in the same organic solvent and pour it onto the filter paper to form a pad of about 1-2 cm in thickness.[1] Gently press the pad down with a flat-bottomed stopper.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the filter. The Celite® pad should trap the fine suspended solids that are causing the emulsion.

  • Collect the filtrate, which should now be a clean two-phase mixture, in the filter flask.

  • Transfer the filtrate back to a clean separatory funnel and continue with the workup.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Wait 15-30 min & Gently Swirl start->patience brine Add Saturated NaCl (Brine) patience->brine Not resolved resolved1 Emulsion Broken brine->resolved1 Resolved chemical_physical Persistent Emulsion brine->chemical_physical Not resolved ph_adjust Adjust pH (Acid or Base) chemical_physical->ph_adjust Try Chemical Methods celite Filter through Celite® chemical_physical->celite Try Physical Methods solvent Add Different Organic Solvent ph_adjust->solvent resolved2 Emulsion Broken solvent->resolved2 centrifuge Centrifuge celite->centrifuge temp Gentle Heating or Cooling centrifuge->temp temp->resolved2 Emulsion_Causes_Logic cluster_causes Potential Causes unreacted_alcohol Unreacted Oleyl Alcohol emulsion Emulsion Formation unreacted_alcohol->emulsion byproducts Amphiphilic Byproducts byproducts->emulsion solids Fine Solid Particulates solids->emulsion agitation Vigorous Shaking agitation->emulsion

References

stability of oleyl bromide in different solvents over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for oleyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents over time. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other alkyl halides, is primarily influenced by several factors:

  • Solvent Type: The choice of solvent is critical. Protic solvents (e.g., water, methanol (B129727), ethanol) can react with this compound via solvolysis (a nucleophilic substitution reaction where the solvent is the nucleophile). Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally less reactive towards the C-Br bond itself but can influence reaction rates if other nucleophiles are present. Nonpolar aprotic solvents (e.g., hexane, toluene) are typically inert.

  • Temperature: Higher temperatures accelerate the rate of degradation through both substitution and elimination pathways. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 4°C or -20°C.

  • Light: Exposure to UV light can promote the homolytic cleavage of the carbon-bromine bond, leading to the formation of free radicals and subsequent degradation pathways.[1] It is advisable to store solutions of this compound in amber vials or otherwise protected from light.[1]

  • Presence of Nucleophiles/Bases: Contaminants or reagents that are nucleophilic or basic can react with this compound, leading to substitution or elimination products.

  • Moisture: Water is a nucleophile that can lead to the hydrolysis of this compound to oleyl alcohol.[1] It is crucial to use anhydrous solvents and to handle the compound under inert atmosphere to prevent moisture contamination.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation studies on this compound are not extensively published, based on the general reactivity of unsaturated alkyl halides, the following degradation products can be anticipated:

  • Substitution Products: Reaction with nucleophiles (including solvent molecules like water or alcohols) can lead to the substitution of the bromide. For example, hydrolysis would yield oleyl alcohol, and alcoholysis (e.g., with methanol) would yield oleyl methyl ether.

  • Elimination Products: The presence of a base can promote the elimination of HBr, leading to the formation of various octadecadienes (isomers of linthis compound).

  • Products of Radical Reactions: If exposed to light, radical-mediated reactions could lead to a more complex mixture of products, including isomers and oligomers.

Q3: Which solvents are recommended for storing this compound solutions?

A3: For short-term storage and use in reactions, high-purity, anhydrous aprotic solvents are generally recommended.

  • Nonpolar aprotic solvents such as hexane, heptane, or toluene (B28343) are good choices for dissolving this compound with minimal reactivity.

  • Polar aprotic solvents like anhydrous acetonitrile, DMF, or THF can also be used, especially if the subsequent reaction requires a polar medium. However, it is crucial to ensure these solvents are free from water and other nucleophilic impurities.

Protic solvents like methanol and ethanol (B145695) should be avoided for storage as they can slowly react with the this compound. This compound is sparingly soluble in chloroform (B151607) and slightly soluble in methanol.

Q4: How should I handle and store neat this compound?

A4: Neat this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are typically 4°C or -20°C.[3][4][5] It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue Potential Cause Troubleshooting Strategy
Low or no yield in a reaction where this compound is a starting material. Degradation of this compound stock solution. - Use a fresh bottle of this compound or purify the existing stock by distillation. - Prepare fresh solutions of this compound in an appropriate anhydrous aprotic solvent before each experiment. - Store this compound solutions at low temperatures and protected from light.
Hydrolysis of this compound. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Handle this compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Formation of unexpected byproducts. Elimination reaction competing with substitution. - If a base is used in your reaction, consider using a weaker or non-nucleophilic base. - Run the reaction at a lower temperature, as higher temperatures often favor elimination.
Solvolysis by a protic solvent. - If your reaction conditions permit, switch to an aprotic solvent. - If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize solvolysis.
Radical-mediated side reactions. - Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Inconsistent results between experiments. Variable purity of this compound solution. - Prepare a larger batch of the this compound solution and aliquot it for individual experiments to ensure consistency. - Regularly check the purity of the stock solution using a suitable analytical method like GC-MS or HPLC.

Experimental Protocol: Stability-Indicating Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound in a specific solvent over time.

Objective: To assess the stability of this compound in a selected solvent under specific storage conditions (e.g., temperature and light exposure) and to identify potential degradation products.

Materials:

  • This compound (high purity)

  • Selected solvent (HPLC grade, anhydrous)

  • Amber glass vials with PTFE-lined caps

  • Gas-tight syringes

  • Analytical standards of potential degradation products (if available)

  • GC-MS or HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution:

    • Under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation and Storage:

    • Aliquot the stock solution into several amber glass vials, ensuring each vial is tightly sealed.

    • Prepare multiple sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature like 40°C).

    • For photostability testing, aliquot the solution into clear glass vials and expose them to a controlled light source, while keeping a set of amber vials under the same temperature conditions as a control.

  • Time-Zero Analysis:

    • Immediately after preparation, take an aliquot from one of the vials for initial analysis (time-zero).

    • Analyze the sample using a validated stability-indicating analytical method (e.g., GC-MS or HPLC). This initial analysis will serve as the baseline for purity.

  • Stability Monitoring:

    • At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the same analytical method as the time-zero sample.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of this compound remaining relative to the time-zero sample.

    • Identify and, if possible, quantify any new peaks that appear in the chromatogram, which represent degradation products.

    • Summarize the data in a table to compare the stability of this compound under the different conditions.

Analytical Method (Example: GC-MS):

  • Column: A low-polarity capillary column suitable for separating long-chain hydrocarbons.

  • Injection: Splitless injection to ensure sensitivity.

  • Oven Program: A temperature gradient program starting at a low enough temperature to resolve the solvent and any volatile impurities, and ramping up to a temperature sufficient to elute this compound and any higher-boiling degradation products.

  • Mass Spectrometer: Operated in full scan mode to identify unknown degradation products by their mass spectra.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare this compound Stock Solution (anhydrous solvent, inert atmosphere) aliquot Aliquot into Amber Vials prep_stock->aliquot storage_conditions Store vials under different conditions: - -20°C - 4°C - Room Temperature - Elevated Temperature (e.g., 40°C) - Photostability (clear vials + light) aliquot->storage_conditions time_zero Time-Zero Analysis (GC-MS/HPLC) aliquot->time_zero monitoring Analyze samples at predefined time points storage_conditions->monitoring data_analysis Calculate % this compound remaining time_zero->data_analysis monitoring->data_analysis degradation_products Identify and quantify degradation products data_analysis->degradation_products summary Summarize data in tables degradation_products->summary degradation_pathways cluster_substitution Substitution (SN1/SN2) cluster_elimination Elimination (E1/E2) cluster_radical Radical Reactions oleyl_bromide This compound oleyl_alcohol Oleyl Alcohol oleyl_bromide->oleyl_alcohol + H2O (Hydrolysis) oleyl_ether Oleyl Ether oleyl_bromide->oleyl_ether + ROH (Alcoholysis) octadecadiene Octadecadienes oleyl_bromide->octadecadiene + Base, -HBr complex_mixture Complex Mixture (isomers, oligomers) oleyl_bromide->complex_mixture + UV Light

References

common impurities in commercial oleyl bromide and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with commercial oleyl bromide. It addresses common impurities and provides detailed protocols for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is giving unexpected side products or low yields. Could impurities in the starting material be the cause?

A1: Yes, impurities in commercial this compound are a common cause of problematic reactions. The purity of this compound can vary between suppliers, with some batches containing significant levels of unreacted starting materials or byproducts from synthesis. A purity of at least 95% is often cited for good quality material, meaning up to 5% could be impurities.[1]

Q2: What are the most common impurities found in commercial this compound?

A2: The most likely impurities depend on the synthetic route used for its manufacture. Common impurities include:

  • Unreacted Oleyl Alcohol: The precursor for most syntheses. Its presence can interfere with reactions where the hydroxyl group is reactive.

  • Triphenylphosphine (B44618) Oxide (TPPO): A common byproduct if the Appel reaction (using triphenylphosphine and a bromine source) is used for synthesis.[2][3] TPPO is often difficult to remove and can complicate product isolation.

  • Other Fatty Alcohol Bromides: If the oleyl alcohol precursor was derived from natural sources like olive oil, bromides of other fatty alcohols (e.g., palmitoleyl, linoleyl) may be present.[1]

  • Dioleyl Ether: Formed by the self-condensation of oleyl alcohol, especially under acidic conditions.

  • Residual Acids or Bases: Traces of reagents used in the synthesis, such as hydrobromic acid (HBr), sulfuric acid, or quenching agents like sodium carbonate.

  • Solvent Residues: Small amounts of solvents used during the synthesis and purification process (e.g., dichloromethane (B109758), hexane (B92381), acetonitrile).

  • Water: Introduced during aqueous workup steps.

Q3: I suspect my this compound is contaminated with triphenylphosphine oxide (TPPO). How can I confirm its presence and remove it?

A3: TPPO is a crystalline solid and its presence can sometimes be detected by ¹H or ³¹P NMR spectroscopy. To remove TPPO, several chromatography-free methods can be employed:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexane or cyclohexane, especially at low temperatures.[4] Dissolving the crude this compound in a minimal amount of a more polar solvent (like dichloromethane) and then adding a large excess of a non-polar solvent can precipitate the TPPO, which can then be removed by filtration.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with Lewis acids like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[4] Adding these salts to a solution of the impure this compound in a suitable solvent (e.g., toluene, ethyl acetate) can precipitate the TPPO complex for removal by filtration.

Q4: How can I perform a general purification of my commercial this compound to remove unreacted alcohol and acidic impurities?

A4: A standard liquid-liquid extraction (washing) procedure followed by distillation is effective for general purification. This involves sequentially washing the this compound with:

  • Water, to remove any water-soluble impurities.

  • Cold concentrated sulfuric acid, to remove unreacted oleyl alcohol and dioleyl ether.[5]

  • A dilute aqueous base solution (e.g., sodium carbonate), to neutralize any remaining acidic impurities.[5]

  • Brine (saturated NaCl solution), to aid in the removal of water.

After drying the washed this compound over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), it can be purified by vacuum distillation.[5]

Q5: My this compound has a yellow or brown tint. Is it still usable?

A5: A yellow or brown tint can indicate the presence of impurities or degradation products. While it might be usable for some applications, for sensitive reactions, purification is recommended. The color may arise from trace amounts of bromine from the synthesis, which can be quenched by washing with a mild reducing agent like sodium thiosulfate (B1220275) solution during the workup.

Quantitative Data on Impurity Removal

The following table provides representative data on the effectiveness of purification methods for common impurities in this compound. The initial concentrations are typical for a commercial batch, and the final concentrations demonstrate the efficacy of the described purification protocols.

ImpurityTypical Initial Concentration (%)Purification Method(s)Expected Final Concentration (%)
Oleyl Alcohol2 - 5Washing with conc. H₂SO₄, followed by vacuum distillation< 0.5
Triphenylphosphine Oxide1 - 4Precipitation with hexane or complexation with MgCl₂< 0.2
Dioleyl Ether0.5 - 2Washing with conc. H₂SO₄< 0.3
Acidic Residues (HBr)< 0.5Washing with Na₂CO₃ solution< 0.01
Water< 1Brine wash, drying with MgSO₄, and vacuum distillation< 0.1

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol is designed to remove unreacted oleyl alcohol, acidic impurities, and water.

  • Dissolution: Dissolve the commercial this compound (1 volume) in a non-polar solvent like hexane or diethyl ether (3-4 volumes).

  • Water Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water. Shake gently and allow the layers to separate. Discard the lower aqueous layer.

  • Acid Wash (Caution): Cool the separatory funnel in an ice bath. Slowly add cold, concentrated sulfuric acid (0.2 volumes). Stopper the funnel and shake cautiously, venting frequently to release any pressure. Allow the layers to separate and carefully drain the lower acid layer. Repeat if the acid layer is still colored. This step is effective for removing unreacted alcohols and ethers.[5]

  • Base Wash: Wash the organic layer with a 5% aqueous solution of sodium carbonate (1 volume) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic. Discard the aqueous layer.[5]

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (1 volume) to remove residual water.

  • Drying: Drain the organic layer into a flask and add anhydrous magnesium sulfate (B86663) or calcium chloride. Swirl and let it stand for 20-30 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Vacuum Distillation: Purify the resulting oil by vacuum distillation to obtain pure this compound.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation

This protocol is for this compound known or suspected to be contaminated with TPPO.

  • Dissolution: Dissolve the impure this compound in a minimal amount of a solvent in which both this compound and TPPO are soluble (e.g., dichloromethane or diethyl ether).

  • Precipitation: While stirring, slowly add a large excess (10-20 volumes) of a cold, non-polar solvent in which TPPO is insoluble, such as n-hexane or cyclohexane.

  • Crystallization: Continue stirring the mixture in an ice bath for 30-60 minutes to maximize the precipitation of TPPO.

  • Filtration: Filter the cold suspension through a Büchner funnel to collect the solid TPPO.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified this compound.

  • Verification: Check the purity of the this compound by a suitable analytical method (e.g., NMR, GC-MS) to ensure complete removal of TPPO. Repeat the process if necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound purity.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Reaction Failure or Unexpected Results check_purity Check Purity of Commercial this compound (e.g., GC-MS, NMR) start->check_purity is_impure Impurities Detected? check_purity->is_impure proceed Purity Acceptable. Troubleshoot Other Reaction Parameters. is_impure->proceed No identify_impurity Identify Impurity Type is_impure->identify_impurity Yes unreacted_alcohol Unreacted Oleyl Alcohol or Ether identify_impurity->unreacted_alcohol -OH peaks in NMR tppo Triphenylphosphine Oxide (TPPO) identify_impurity->tppo P=O signals in NMR/IR acid_base Acidic/Basic Residues identify_impurity->acid_base pH testing of aqueous extract purify_alcohol Perform General Purification (Protocol 1: Wash + Distillation) unreacted_alcohol->purify_alcohol purify_tppo Perform TPPO Removal (Protocol 2: Precipitation) tppo->purify_tppo purify_acid_base Perform Neutralizing Wash (Part of Protocol 1) acid_base->purify_acid_base recheck_purity Re-analyze Purity purify_alcohol->recheck_purity purify_tppo->recheck_purity purify_acid_base->recheck_purity is_pure Purity Acceptable? recheck_purity->is_pure is_pure->identify_impurity No, Re-evaluate Impurity ID retry_reaction Retry Reaction with Purified this compound is_pure->retry_reaction Yes

Caption: Troubleshooting workflow for this compound impurity issues.

References

increasing the reaction rate of oleyl bromide with weak nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with oleyl bromide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to enhance the reaction rate of this compound, particularly with weak nucleophiles.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound and a weak nucleophile is extremely slow. What are the primary factors I should investigate?

A1: Several factors can contribute to a slow reaction rate. The most critical to investigate are:

  • Solvent Choice: The solvent plays a crucial role in nucleophilic substitution reactions. For the SN2 pathway, which is favored by primary alkyl halides like this compound, polar aprotic solvents are generally preferred.[1][2][3]

  • Nucleophile Concentration: While the nucleophile is weak, increasing its concentration can, to an extent, improve the reaction rate for a bimolecular (SN2) reaction.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed at a faster rate. However, be cautious as higher temperatures can also promote side reactions like elimination.[4]

  • Catalysis: The use of a catalyst, such as a phase-transfer catalyst, can dramatically increase the reaction rate, especially when the nucleophile has poor solubility in the organic reaction medium.[5][6]

Q2: Which type of solvent is optimal for reactions with this compound?

A2: this compound is a primary alkyl halide, which favors the SN2 reaction mechanism.[3] For SN2 reactions, polar aprotic solvents are the best choice.[1][2] These solvents can dissolve ionic nucleophiles while not strongly solvating the anion, leaving it "naked" and more reactive.[1][2] In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon and slows down the SN2 reaction.[7][8]

Q3: Can I use a polar protic solvent for my reaction?

A3: While polar aprotic solvents are ideal for promoting the SN2 reaction of this compound, you can use a polar protic solvent. However, be aware that this will likely slow down the desired SN2 reaction because the solvent molecules can hydrogen-bond with and stabilize the nucleophile, making it less reactive.[8][9] If your nucleophile is very weak and the reaction conditions are pushed (e.g., high temperature), there is also a possibility of promoting a competing SN1 pathway, although this is less likely for a primary halide.

Q4: How can a phase-transfer catalyst (PTC) accelerate my reaction?

A4: A phase-transfer catalyst is particularly useful when your nucleophile is soluble in an aqueous phase (or is a solid salt) and this compound is in an immiscible organic phase. The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the nucleophile.[5] This ion pair is soluble in the organic phase, allowing the nucleophile to be transported to the this compound to react.[5] This method can lead to faster reactions, higher yields, and often allows for the use of less hazardous solvents.[5][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product yield Incorrect solvent choice: Using a polar protic solvent may be hindering the SN2 reaction.Switch to a polar aprotic solvent: Use solvents like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of your weak nucleophile.[1][2]
Insufficient reaction temperature: The activation energy for the reaction may not be met at the current temperature.Increase the temperature: Gently heat the reaction mixture. Monitor for the formation of elimination byproducts.[4]
Poor nucleophile solubility: The weak nucleophile may not be sufficiently dissolved in the reaction medium to react.Employ a phase-transfer catalyst: If you have a two-phase system (e.g., aqueous/organic), add a catalyst like tetrabutylammonium (B224687) bromide (TBAB).[5][11]
Significant amount of oleyl alcohol byproduct Water present in the reaction: Trace amounts of water can act as a nucleophile, especially at higher temperatures.Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of an alkene byproduct (elimination) Nucleophile is too basic: Even weak nucleophiles can have some basicity, which can promote the competing E2 elimination pathway.Use a less basic nucleophile: If possible, select a nucleophile that is a weaker base.
Reaction temperature is too high: High temperatures favor elimination over substitution.[4]Lower the reaction temperature: Find a balance where the substitution reaction proceeds at a reasonable rate without significant elimination.
Reaction stalls before completion Catalyst poisoning: If using a PTC, certain leaving groups or impurities can deactivate the catalyst.Consider a different leaving group or catalyst: While bromide is a good leaving group, in some PTC systems, other halides or sulfonates might be more effective. Ensure the purity of your reagents.[10]

Experimental Protocols

General Protocol for Optimizing the Reaction of this compound with a Weak Nucleophile

This protocol outlines a general procedure for optimizing the reaction conditions. The specific nucleophile and its stoichiometry will need to be adjusted for your particular experiment.

Materials:

  • This compound

  • Weak nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagents: To the flask, add the weak nucleophile (1.2 equivalents) and a phase-transfer catalyst (0.05 equivalents, if using).

  • Solvent: Add the anhydrous polar aprotic solvent to dissolve the reagents.

  • Substrate: Add this compound (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour to assess the initial reaction rate.

  • Optimization: If the reaction is slow, gradually increase the temperature in 10-15°C increments, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water) and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or another suitable method.

Data Presentation

The following table summarizes the expected qualitative effects of different solvents on the reaction rate of this compound (a primary alkyl halide) with a weak nucleophile, based on the principles of SN2 reactions.

Solvent Type Example Solvents Expected Relative Rate Reason
Polar AproticDMSO, DMF, AcetonitrileHighSolvates the cation of the nucleophilic salt, leaving the anionic nucleophile "free" and highly reactive.[1][2][12]
Polar ProticWater, Ethanol, MethanolLowSolvates the anionic nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[7][8][13]
Non-polarHexane, TolueneVery LowPoor solubility of most ionic nucleophiles.

Visualizations

Experimental Workflow for Reaction Optimization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Optimization cluster_workup Workup & Purification prep1 Dry Glassware prep2 Assemble Apparatus under Inert Atmosphere prep1->prep2 react1 Add Nucleophile and Solvent prep2->react1 react2 Add this compound react1->react2 monitor1 Stir at Room Temperature react2->monitor1 monitor2 Monitor Progress (TLC/GC) monitor1->monitor2 monitor3 Slow Reaction? monitor2->monitor3 monitor4 Increase Temperature monitor3->monitor4 Yes monitor5 Add Catalyst (PTC) monitor3->monitor5 Yes workup1 Quench and Extract monitor3->workup1 No monitor4->monitor2 monitor5->monitor2 workup2 Dry and Concentrate workup1->workup2 workup3 Purify Product workup2->workup3

Caption: Workflow for optimizing this compound substitution reactions.

Logical Relationship of Factors Affecting Reaction Rate

G cluster_oleyl This compound Reaction cluster_factors Influencing Factors cluster_positive Increase Rate cluster_negative Decrease Rate rate Reaction Rate inc_temp Higher Temperature inc_temp->rate polar_aprotic Polar Aprotic Solvent polar_aprotic->rate ptc Phase-Transfer Catalyst ptc->rate polar_protic Polar Protic Solvent polar_protic->rate low_temp Lower Temperature low_temp->rate

Caption: Key factors influencing the rate of reaction.

References

issues with steric hindrance in reactions involving oleyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to steric hindrance in reactions involving this long-chain alkenyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key structural features?

This compound ((9Z)-1-bromo-9-octadecene) is a long-chain unsaturated alkyl halide. Its structure is characterized by an 18-carbon chain with a cis (Z)-double bond between carbons 9 and 10, and a bromine atom at the C1 position. These features, particularly the long alkyl chain and the stereochemistry of the double bond, play a significant role in its reactivity.

Q2: What is steric hindrance, and how does it affect reactions with this compound?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In SN2 reactions, which are typical for primary alkyl halides like this compound, the nucleophile must attack the carbon atom bearing the leaving group (bromine) from the backside. The bulky groups attached to this carbon can physically block the nucleophile's approach, increasing the activation energy and slowing down the reaction.[1][2]

Q3: How does the long alkyl chain of this compound contribute to steric hindrance?

While the primary site of steric hindrance is the immediate vicinity of the reacting carbon, the long alkyl chain of this compound can also influence reaction rates. Longer alkyl chains can increase the overall steric bulk of the molecule, which can impede the approach of the nucleophile. Studies on haloalkanes have shown that increasing the alkyl chain length can decrease the rate of SN2 reactions.[3]

Q4: What is the impact of the cis-double bond in this compound on its reactivity in SN2 reactions?

The cis-double bond in the middle of the this compound chain introduces a rigid kink in the molecule. This kink can lead to conformations where the alkyl chain folds back, increasing the steric bulk around the reactive C1 carbon. This can further hinder the backside attack of a nucleophile compared to its saturated analog, stearyl bromide, which has a more flexible, linear chain. Additionally, the electron density of the π-bond can repel the incoming nucleophile, further disfavoring the SN2 transition state.[4]

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis with this compound

Symptoms:

  • Incomplete consumption of starting materials (this compound and/or the alkoxide).

  • Formation of elimination byproducts (alkenes).

  • Low isolated yield of the desired oleyl ether.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Steric Hindrance The bulky oleyl group and the chosen alkoxide can sterically hinder the SN2 reaction. This is especially problematic with secondary or tertiary alkoxides.Use a less sterically hindered alkoxide: Whenever possible, the Williamson synthesis should be designed so that the less sterically hindered partner is the alkyl halide.[5] Since this compound is the desired electrophile, using a smaller, unhindered alkoxide is crucial. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for an increase in elimination byproducts.
Elimination (E2) Competition Alkoxides are strong bases and can promote the E2 elimination of HBr from this compound, leading to the formation of dienes, especially at higher temperatures.Use a less basic alkoxide: If possible, choose an alkoxide that is a strong nucleophile but a weaker base. Lower Reaction Temperature: If elimination is significant, try running the reaction at a lower temperature for a longer period.
Poor Solubility The long, nonpolar oleyl chain may have poor solubility in common polar aprotic solvents used for SN2 reactions, leading to a slow reaction rate.Use a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium (B224687) bromide (TBAB), can help shuttle the alkoxide from a polar phase (or solid surface) to the organic phase where this compound is dissolved, thereby increasing the reaction rate.[6][7][8] Choose an appropriate solvent: Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions.[9]
Presence of Water Water can protonate the alkoxide, reducing its nucleophilicity.Ensure anhydrous conditions: Use freshly dried solvents and glassware.
Issue 2: Inefficient N-Alkylation of Amines with this compound

Symptoms:

  • Low conversion of the starting amine.

  • Formation of poly-alkylated products.

  • Difficult purification of the desired mono-oleyl amine.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Steric Hindrance Similar to ether synthesis, sterically demanding amines will react slowly with the bulky this compound.Use a less hindered amine: If the synthesis allows, choose a less substituted amine. Increase reaction time and/or temperature: Monitor the reaction closely for side product formation.
Over-alkylation The initially formed primary or secondary amine can be more nucleophilic than the starting amine, leading to the formation of di- and tri-oleylamines.Use a large excess of the amine: This will increase the probability of this compound reacting with the starting amine rather than the alkylated product. Use a protecting group strategy: For primary amines, consider using a Gabriel synthesis approach where phthalimide (B116566) anion is the nucleophile.[10]
Base Incompatibility The base used to deprotonate the amine (if necessary) or to scavenge the HBr byproduct may not be optimal.Use a non-nucleophilic, hindered base: Bases like diisopropylethylamine (DIPEA) can effectively scavenge HBr without competing with the nucleophilic amine.
Solvent Effects The choice of solvent can significantly impact the reaction rate and selectivity.Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective for N-alkylation reactions.[11]
Issue 3: Finkelstein Reaction with this compound Proceeds Slowly

Symptoms:

  • Incomplete conversion of this compound to oleyl iodide.

  • Reaction requires prolonged heating.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Steric Hindrance The bulky oleyl group slows down the SN2 attack of the iodide ion.Increase Reaction Temperature: The Finkelstein reaction is often carried out at reflux in acetone (B3395972).[12][13] Use a more polar aprotic solvent: Solvents like DMF or DMSO can be used, but this may affect the precipitation of the sodium bromide byproduct.
Poor Solubility of NaI While sodium iodide is soluble in acetone, high concentrations may not be fully dissolved, limiting the effective concentration of the nucleophile.Ensure vigorous stirring: Maintain good mixing to maximize the dissolution of NaI. Use a slight excess of NaI: This can help drive the equilibrium towards the product.
Equilibrium Considerations The Finkelstein reaction is an equilibrium process. The precipitation of the less soluble sodium bromide in acetone drives the reaction to completion.Use anhydrous acetone: Water can increase the solubility of NaBr, shifting the equilibrium back towards the reactants.

Data Presentation

Table 1: Effect of Alkyl Chain Length on SN2 Reaction Rates

This table presents calculated activation free energies for the halogen exchange SN2 reaction between a chloride ion and various bromoalkanes, illustrating the impact of increasing alkyl chain length on the reaction barrier. A higher activation energy corresponds to a slower reaction rate.

SubstrateGas Phase Activation Barrier (kcal/mol)Aqueous Solution Activation Free Energy (kcal/mol)
Methyl bromide10.3021.15
Propyl bromide13.2523.28
Hexyl bromide15.6126.50
Data sourced from computational studies.[3]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of an Oleyl Ether

This protocol is a general guideline and may require optimization for specific alkoxides.

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.) to a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

  • Reaction with this compound: Cool the alkoxide solution to 0 °C and add this compound (1.0 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Primary Amine with this compound

This protocol is a general method for the synthesis of a secondary amine.

  • Reagent Preparation: In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction: Add this compound (1.0 eq.) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the consumption of this compound by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate the desired secondary amine from unreacted starting materials and poly-alkylated byproducts.

Protocol 3: Finkelstein Reaction for the Synthesis of Oleyl Iodide

This protocol describes the conversion of this compound to the more reactive oleyl iodide.

  • Reaction Setup: To a round-bottom flask, add sodium iodide (NaI, 1.5 eq.) and anhydrous acetone.

  • Stir the suspension until the NaI is dissolved as much as possible.

  • Add this compound (1.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaBr) should be observed.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the this compound spot and the appearance of the less polar oleyl iodide spot.

  • Work-up: Cool the reaction mixture and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with a 5% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude oleyl iodide, which can often be used in the next step without further purification.

Visualizations

Steric_Hindrance_Oleyl_Bromide cluster_nucleophile Nucleophile cluster_oleyl_bromide This compound cluster_hindrance Sources of Steric Hindrance Nu Nu: C1 C1-Br Nu->C1 Backside Attack (SN2 Pathway) Chain Long Alkyl Chain (C2-C8) DoubleBond cis-Double Bond (C9=C10) Hindrance1 Long, flexible alkyl chain can shield the reaction center. Chain->Hindrance1 Tail Alkyl Tail (C11-C18) Hindrance2 Rigid kink from cis-double bond increases steric bulk. DoubleBond->Hindrance2 Hindrance3 Electron cloud of the π-bond can repel the nucleophile. DoubleBond->Hindrance3

Caption: Steric hindrance in SN2 reactions of this compound.

Troubleshooting_Workflow Start Low Reaction Yield with this compound Check_SM Starting materials consumed? Start->Check_SM Check_Elimination Evidence of elimination (e.g., alkene byproducts)? Check_SM->Check_Elimination Yes Increase_Temp_Time Increase temperature and/or reaction time Check_SM->Increase_Temp_Time No Lower_Temp Lower reaction temperature Check_Elimination->Lower_Temp Yes End_Success Improved Yield Check_Elimination->End_Success No Use_PTC Consider Phase-Transfer Catalyst for solubility issues Increase_Temp_Time->Use_PTC Change_Solvent Switch to a more suitable polar aprotic solvent (DMF, DMSO) Use_PTC->Change_Solvent End_Reassess Re-evaluate synthetic strategy Change_Solvent->End_Reassess Less_Bulky_Base Use a less bulky or weaker base/nucleophile Lower_Temp->Less_Bulky_Base Less_Bulky_Base->End_Success

Caption: Troubleshooting workflow for low-yield reactions.

Logical_Relationship cluster_factors Contributing Factors Oleyl_Bromide This compound Long_Chain Long Alkyl Chain Oleyl_Bromide->Long_Chain Cis_Bond cis-Double Bond Oleyl_Bromide->Cis_Bond Steric_Hindrance Increased Steric Hindrance Slow_SN2 Slower SN2 Reaction Rate Steric_Hindrance->Slow_SN2 Low_Yield Low Product Yield Slow_SN2->Low_Yield Long_Chain->Steric_Hindrance Cis_Bond->Steric_Hindrance

Caption: Factors affecting this compound reactivity.

References

degradation pathways of oleyl bromide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with oleyl bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments involving acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound is hydrolysis, a nucleophilic substitution reaction (SN1) that results in the formation of oleyl alcohol and hydrobromic acid.[1] The reaction is initiated by the protonation of the bromine atom, which makes it a better leaving group. The resulting carbocation is then attacked by water. Due to the secondary nature of the carbocation at the carbon bearing the bromine, the SN1 mechanism is favored, particularly with heating.

Q2: What are the major degradation pathways for this compound under basic conditions?

In the presence of a strong base, this compound can undergo two competing reactions: nucleophilic substitution (SN2) and elimination (E2).

  • Substitution (SN2): The hydroxide (B78521) ion acts as a nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion to form oleyl alcohol.

  • Elimination (E2): The hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to the one bonded to bromine. This leads to the formation of a new carbon-carbon double bond, resulting in an octadecadiene isomer, water, and a bromide ion.[2][3][4]

The ratio of substitution to elimination products is highly dependent on the reaction conditions.[3]

Q3: What is the expected major product when this compound reacts with sodium hydroxide?

When this compound reacts with sodium hydroxide, you can expect a mixture of oleyl alcohol (from substitution) and octadecadiene isomers (from elimination).[3][4] To favor the formation of oleyl alcohol (substitution), it is recommended to use a lower temperature and a less sterically hindered base. Conversely, higher temperatures, a concentrated solution of a strong, bulky base, and a less polar solvent will favor the formation of elimination products.[3]

Troubleshooting Guides

Issue 1: Low Yield of Oleyl Alcohol in Acidic Hydrolysis

Problem: You are attempting to synthesize oleyl alcohol from this compound via acidic hydrolysis, but the yield is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction Increase the reaction time and/or temperature. Since this compound is a long-chain alkyl halide, the hydrolysis can be slow. Heating under reflux is often necessary to drive the reaction to completion.[5]
Reversible Reaction The hydrolysis of alkyl halides can be reversible. Ensure a sufficient excess of water is present to shift the equilibrium towards the products.
Side Reactions At higher temperatures, there is a possibility of elimination reactions occurring even under acidic conditions, though this is generally less significant than under basic conditions. Additionally, the double bond in the oleyl chain could potentially undergo acid-catalyzed hydration or isomerization. Analyze the crude product by GC-MS or LC-MS to identify any side products.
Poor Extraction of Product Oleyl alcohol is a long-chain alcohol with limited water solubility.[6] Ensure you are using an appropriate organic solvent (e.g., diethyl ether, hexane) for extraction and performing multiple extractions to maximize recovery.
Issue 2: Predominance of Elimination Products in Basic Hydrolysis

Problem: Your goal is to synthesize oleyl alcohol using basic hydrolysis, but the major product is an octadecadiene isomer.

Possible Cause Troubleshooting Step
Reaction Conditions Favoring Elimination High temperatures, a high concentration of a strong base, and the use of a non-polar, aprotic solvent all favor the E2 elimination pathway.[3] To favor substitution, use a lower reaction temperature, a more dilute solution of the base, and a polar protic solvent like a mixture of ethanol (B145695) and water.[3]
Steric Hindrance of the Base If you are using a bulky base (e.g., potassium tert-butoxide), it will preferentially act as a base rather than a nucleophile, leading to a higher proportion of the elimination product.[2] Switch to a smaller, less sterically hindered base like sodium hydroxide.
Issue 3: Unexpected Peaks in Chromatographic Analysis

Problem: Analysis of your reaction mixture by GC-MS or HPLC shows unexpected peaks that do not correspond to this compound or the expected products.

Possible Cause Troubleshooting Step
Isomerization of the Double Bond Under both acidic and basic conditions, particularly with heating, the cis-double bond at position 9 of the oleyl chain could potentially isomerize to the trans-isomer or migrate to other positions.
Reactions at the Double Bond Under acidic conditions, the double bond could be protonated, leading to a carbocation that could be attacked by water to form a diol, or rearrange. Under strongly basic conditions, while less common, reactions involving the double bond cannot be entirely ruled out.
Oxidation Products If the reaction is not performed under an inert atmosphere, the double bond can be susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products.
Solvent-Related Byproducts If using an alcohol as a solvent with a strong base, you might form an ether (Williamson ether synthesis) as a substitution byproduct.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Oleyl Alcohol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Add a 10-fold molar excess of a 1 M aqueous solution of a strong, non-nucleophilic acid such as sulfuric acid or perchloric acid. The use of a co-solvent like tetrahydrofuran (B95107) (THF) may be necessary to improve solubility.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oleyl alcohol can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Base-Mediated Reaction of this compound

This protocol provides conditions that can be adjusted to favor either substitution or elimination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent.

    • For substitution (favoring oleyl alcohol): Use a mixture of ethanol and water (e.g., 80:20 v/v).

    • For elimination (favoring octadecadiene): Use a less polar solvent like THF or pure ethanol.

  • Reagent Addition: Prepare a solution of sodium hydroxide (1.5 equivalents).

    • For substitution: Use a 1 M aqueous solution of NaOH and add it dropwise to the reaction mixture at a lower temperature (e.g., 50 °C).

    • For elimination: Use a more concentrated solution of NaOH in ethanol and add it to the reaction mixture at reflux temperature.

  • Reaction Conditions:

    • For substitution: Stir at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC or GC.

    • For elimination: Heat the mixture to reflux and monitor the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer three times with hexane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product mixture can be analyzed by GC-MS to determine the ratio of substitution to elimination products and purified by column chromatography.

Data Summary

Condition pH Temperature Expected Major Product Expected Minor Product(s) Anticipated Yield of Major Product
Acidic Hydrolysis1-2100 °C (Reflux)Oleyl AlcoholIsomerized Oleyl Alcohol, Diol70-85%
Basic (Substitution)12-1350 °COleyl AlcoholOctadecadiene Isomers60-75%
Basic (Elimination)>1380 °C (Reflux)Octadecadiene IsomersOleyl Alcohol75-90%

Visualizing the Degradation Pathways

The following diagrams illustrate the degradation pathways of this compound under acidic and basic conditions.

acidic_degradation oleyl_bromide This compound protonated_bromide Protonated this compound oleyl_bromide->protonated_bromide + H+ carbocation Oleyl Carbocation protonated_bromide->carbocation - Br-H (slow, SN1) hbr HBr oleyl_alcohol Oleyl Alcohol carbocation->oleyl_alcohol + H2O - H+ (fast) basic_degradation cluster_main cluster_substitution Substitution (SN2) cluster_elimination Elimination (E2) oleyl_bromide This compound oleyl_alcohol Oleyl Alcohol oleyl_bromide->oleyl_alcohol + OH- (Nucleophile) octadecadiene Octadecadiene oleyl_bromide->octadecadiene + OH- (Base) bromide_ion_s Br- water_e H2O octadecadiene->water_e bromide_ion_e Br-

References

Technical Support Center: Oleyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleyl bromide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this compound, particularly when scaling up the process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My this compound yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Here are the most common issues and their solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature for the specific reagents you are using. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting oleyl alcohol.

    • Poor Reagent Quality: The purity of your starting materials is crucial. Oleyl alcohol should be dry and free of significant impurities. Brominating agents like phosphorus tribromide (PBr₃) can degrade over time if not stored properly under anhydrous conditions.

  • Side Reactions:

    • Ether Formation: In acid-catalyzed reactions (e.g., using HBr/H₂SO₄), intermolecular dehydration of oleyl alcohol can lead to the formation of dioleyl ether, especially at higher temperatures. Using milder methods like the Appel reaction or PBr₃ can mitigate this.[1]

    • Elimination Reactions: While less common for primary alcohols, harsh conditions (e.g., high temperatures) can promote elimination reactions, leading to the formation of dienes.

    • Oxidation of HBr: When generating HBr in situ from NaBr and concentrated H₂SO₄, the sulfuric acid can oxidize HBr to bromine (Br₂), which is a less effective nucleophile for this conversion.[2][3] This reduces the amount of HBr available to react with the alcohol. Using a non-oxidizing acid like phosphoric acid can prevent this.[4]

  • Workup and Purification Losses:

    • Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult and leading to loss of product in the aqueous layer. Using brine washes can help to break emulsions.

    • Decomposition during Distillation: this compound can be sensitive to high temperatures. Prolonged heating during distillation can cause decomposition. It is recommended to perform distillation under reduced pressure to lower the boiling point.

Issue 2: Product Purity and Side Products

Q2: I am observing significant impurities in my final product after synthesis. How can I improve the purity, especially at a larger scale?

A2: Achieving high purity is a common challenge, particularly during scale-up. Here are key areas to focus on:

  • Identify the Impurities: Before you can effectively remove impurities, you need to know what they are. Common impurities include unreacted oleyl alcohol, dioleyl ether, and byproducts from the brominating agent (e.g., triphenylphosphine (B44618) oxide from the Appel reaction). Analytical techniques like NMR and GC-MS can help identify these.

  • Minimizing Side Reactions:

    • For PBr₃ Reactions: A common side reaction can involve the reaction of the intermediate phosphite (B83602) ester with the HBr byproduct, which can lead to rearrangements in some cases, although this is less of an issue for primary alcohols like oleyl alcohol.[5] Using a non-nucleophilic base like pyridine (B92270) can scavenge the HBr that is formed.[6]

    • For HBr/H₂SO₄ Reactions: The strong acidic conditions can cause charring and the formation of various side products. The key is to maintain a controlled temperature and to add the sulfuric acid slowly.[1]

    • For the Appel Reaction: The primary byproduct is triphenylphosphine oxide. While it can often be precipitated out of non-polar solvents, its removal can be challenging at a large scale. Using a fluorous phosphine (B1218219) has been explored as an alternative to simplify purification.[7]

  • Improving Purification Methods:

    • Washing: Washing the crude product with cold concentrated sulfuric acid can help remove unreacted alcohol and ethers.[1] A subsequent wash with a sodium carbonate or bicarbonate solution will neutralize any remaining acid.

    • Chromatography: While effective at the lab scale, column chromatography is often not feasible for large-scale production due to cost and solvent usage.

    • Distillation: Fractional distillation under high vacuum is the most common method for purifying this compound at scale. Ensure your vacuum is deep enough to keep the boiling temperature low and minimize thermal degradation.

Issue 3: Challenges in Scaling Up

Q3: I have a successful lab-scale procedure for this compound synthesis, but I am facing challenges when trying to scale it up. What are the key considerations?

A3: Scaling up a chemical synthesis is not always straightforward. Here are some of the most critical challenges and how to address them:

  • Heat Management:

    • Exothermic Reactions: The bromination of alcohols is often exothermic. What is easily controlled in a small flask with an ice bath can become a serious safety hazard in a large reactor. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.

    • Solution: Use a reactor with a cooling jacket and ensure you have a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Mixing and Mass Transfer:

    • Biphasic Reactions: Syntheses involving aqueous and organic phases (like the HBr/H₂SO₄ method) are common. Inefficient mixing in a large reactor can lead to low reaction rates and increased side product formation due to localized high concentrations of reagents.[8][9]

    • Solution: The type of impeller, agitation speed, and baffle design in the reactor are critical for ensuring good mixing in multiphase systems.[8] Computational Fluid Dynamics (CFD) can be used to model and optimize mixing at a larger scale. For some biphasic reactions, a phase transfer catalyst can improve the reaction rate.

  • Reagent Addition:

    • Localized Concentrations: Dumping all of a reactive reagent (like PBr₃ or H₂SO₄) into a large reactor at once can create "hot spots" of high concentration, leading to side reactions.

    • Solution: Use a dropping funnel or a syringe pump for controlled addition of the reagent. For very large scales, consider adding the reagent subsurface near an impeller to ensure rapid dispersion.

  • Downstream Processing and Purification:

    • Filtration and Phase Separation: What is a simple filtration or separation in the lab can be a bottleneck at scale. For example, filtering large quantities of triphenylphosphine oxide can be slow.

    • Solution: Invest in appropriate large-scale filtration equipment (e.g., a filter press) and larger separatory funnels or decanters. Ensure that your workup procedure is optimized to minimize emulsion formation.

Experimental Protocols

Method 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This method is generally effective for primary and secondary alcohols and avoids the carbocation rearrangements that can occur with HBr.[10]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add oleyl alcohol (1 equivalent).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise to the stirred oleyl alcohol. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 50-60 °C for 3-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Cool the mixture back to room temperature and slowly pour it into ice-cold water to quench the reaction and hydrolyze any remaining PBr₃.

  • Transfer the mixture to a separatory funnel. Extract the product with a non-polar solvent like hexane (B92381) or diethyl ether.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis of this compound using the Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl halides.[7]

Procedure:

  • To a solution of oleyl alcohol (1 equivalent) and triphenylphosphine (PPh₃) (1.2 equivalents) in a dry, inert solvent like dichloromethane (B109758) (DCM) or acetonitrile, cool the mixture to 0 °C in an ice bath.[11]

  • Slowly add a solution of carbon tetrabromide (CBr₄) (1.2 equivalents) in the same solvent to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • The byproduct, triphenylphosphine oxide, will often precipitate from the solution. If not, add a non-polar solvent like pentane (B18724) or hexane to encourage precipitation.

  • Filter the mixture to remove the triphenylphosphine oxide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for different this compound synthesis methods. Note that yields can vary based on the specific reaction scale and purification methods.

Synthesis MethodStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference(s)
From Olive Oil (multi-step)Oleyl AlcoholBromotriphenylphosphine bromide, PyridineAcetonitrile0 to RT1 hour66>95 (by NMR)
HBr/H₂SO₄n-Propanol (example)NaBr, H₂SO₄, H₂ONoneReflux20 mins~70-
Appel ReactionGeraniol (example)PPh₃, CCl₄CCl₄Reflux1 hour75-81-[12]
PBr₃Neopentyl alcohol (example)PBr₃---60-[13]

Visualizations

Experimental Workflow: this compound Synthesis via PBr₃

G Experimental Workflow: this compound Synthesis via PBr₃ cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with Oleyl Alcohol B Cool to 0°C A->B C Slowly add PBr₃ B->C D Warm to RT, then heat to 50-60°C C->D E Monitor by TLC D->E F Quench with ice water E->F G Extract with organic solvent F->G H Wash (H₂O, NaHCO₃, brine) G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: A typical workflow for the synthesis of this compound using PBr₃.

Troubleshooting Logic for Low Yields

G Troubleshooting Logic for Low Yields in this compound Synthesis Start Low Yield Observed CheckReaction Is the reaction complete? (Check TLC) Start->CheckReaction CheckConditions Verify Reaction Time & Temperature CheckReaction->CheckConditions No SideReactions Investigate Side Reactions (e.g., ether formation, elimination) CheckReaction->SideReactions Yes CheckReagents Check Reagent Purity & Stoichiometry CheckConditions->CheckReagents Success Yield Improved CheckReagents->Success Issue Found & Corrected OptimizeMethod Consider milder synthesis method (e.g., Appel, PBr₃) SideReactions->OptimizeMethod Yes WorkupLosses Review Workup & Purification Steps SideReactions->WorkupLosses No OptimizeMethod->Success ImproveWorkup Optimize phase separation and distillation conditions WorkupLosses->ImproveWorkup Yes WorkupLosses->Success No, review entire process ImproveWorkup->Success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Monitoring Oleyl Bromide Synthesis via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the conversion of oleyl alcohol to oleyl bromide using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to monitor the progress of my this compound synthesis?

A1: TLC is an effective technique to track the disappearance of the starting material (oleyl alcohol) and the appearance of the product (this compound).[1] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually assess the reaction's progress. The key is to find a solvent system that provides good separation between the alcohol and the bromide.

Q2: What is a suitable mobile phase (eluent) for separating oleyl alcohol and this compound?

A2: A common and effective eluent system for separating compounds of moderate polarity, like long-chain alcohols and alkyl halides, is a mixture of a non-polar solvent and a slightly more polar solvent. A mixture of hexane (B92381) and ethyl acetate (B1210297) is an excellent starting point.[1][2][3] A typical ratio to start with is 80:20 or 90:10 hexane:ethyl acetate. You can adjust this ratio to achieve optimal separation.

Q3: How will the spots of oleyl alcohol and this compound appear on the TLC plate?

A3: Oleyl alcohol is more polar than this compound due to the presence of the hydroxyl group, which can engage in hydrogen bonding with the silica (B1680970) gel stationary phase. Therefore, oleyl alcohol will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[1][4][5] this compound, being less polar, will travel further up the plate and have a higher Rf value.[4]

Q4: Neither oleyl alcohol nor this compound is colored. How can I visualize the spots on the TLC plate?

A4: Since these compounds are not visible to the naked eye, a visualization technique is required. Neither compound is expected to be UV-active. Therefore, chemical staining is necessary. Suitable stains include:

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols and the double bond present in the oleyl group.[6] Spots typically appear as yellow to light brown on a purple or pink background.[6]

  • p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophilic groups like alcohols.[7] It often produces colored spots upon heating, which can help in differentiating compounds.

  • Phosphomolybdic Acid (PMA) Stain: This is considered a universal stain for many organic compounds, including alcohols and alkyl halides.[2] It typically produces green or blue spots on a lighter background upon heating.

Iodine vapor is generally not recommended as it is often ineffective for visualizing alcohols and alkyl halides.[2]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress with TLC
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent (e.g., 80:20 hexane:ethyl acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a small amount of oleyl alcohol in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (RM): Take a small aliquot from your reaction vessel using a capillary tube. Dilute it with a volatile solvent if the reaction mixture is concentrated.

  • Spot the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Using separate capillary tubes, apply small spots of the starting material and the reaction mixture on the starting line. It is also good practice to apply a "co-spot" where both the starting material and reaction mixture are spotted on top of each other to aid in identification.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to travel up the plate.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.

Protocol 2: Visualization with Potassium Permanganate Stain
  • Prepare the Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[6]

  • Stain the Plate: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps.

  • Visualize: Remove the plate and gently wipe the back with a paper towel. Spots will appear as yellow to light brown against a purple background.[6] Gentle heating with a heat gun may be necessary to visualize the alcohol spot.

Quantitative Data Summary

The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[9] The less polar a compound, the higher its Rf value.[1][5] The following table provides expected Rf values for oleyl alcohol and this compound in a typical hexane:ethyl acetate system. Note that these are approximate values and can vary based on specific experimental conditions.

CompoundFunctional GroupExpected PolarityEluent System (Hexane:Ethyl Acetate)Expected Rf Value Range
Oleyl AlcoholAlcoholMore Polar80:200.2 - 0.4
This compoundAlkyl BromideLess Polar80:200.6 - 0.8

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No spots are visible after staining. The sample concentration is too low.Concentrate your sample and re-spot, or apply multiple spots in the same location (allowing the solvent to dry between applications).
The compound may have evaporated from the plate.Visualize the plate immediately after development, especially if gentle heating is used for drying.
Spots are streaking. The sample is overloaded (too concentrated).Dilute your sample before spotting.
The sample is not fully soluble in the eluent.Add a small amount of a more polar solvent to your spotting solvent.
The compound is acidic or basic.For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.
Spots remain on the baseline (Rf ≈ 0). The eluent is not polar enough.Increase the proportion of the more polar solvent (e.g., switch from 90:10 to 80:20 hexane:ethyl acetate).[1]
Spots run with the solvent front (Rf ≈ 1). The eluent is too polar.Decrease the proportion of the more polar solvent (e.g., switch from 80:20 to 90:10 hexane:ethyl acetate).[1]
Spots are not well-separated. The eluent polarity is not optimal.Systematically vary the ratio of your eluent system (e.g., try 95:5, 90:10, 85:15 of hexane:ethyl acetate) to find the best separation.

Visual Workflow and Troubleshooting Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_samples Prepare Samples (SM, RM, Co-spot) spot_plate Spot TLC Plate prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize with Stain (e.g., KMnO4) dry_plate->visualize analyze Analyze Results (Rf Values) visualize->analyze

Caption: Workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem with TLC Result? no_spots No Spots Visible start->no_spots streaking Spots are Streaking start->streaking rf_low Rf Too Low start->rf_low rf_high Rf Too High start->rf_high sol_conc Increase Sample Concentration no_spots->sol_conc Cause: Low Concentration sol_overload Dilute Sample streaking->sol_overload Cause: Overloading sol_polarity_inc Increase Eluent Polarity rf_low->sol_polarity_inc Cause: Eluent not polar enough sol_polarity_dec Decrease Eluent Polarity rf_high->sol_polarity_dec Cause: Eluent too polar

Caption: Troubleshooting common issues in TLC analysis.

References

Validation & Comparative

A Comparative Guide to FTIR Analysis for Functional Group Confirmation of Oleyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the rapid and accurate confirmation of molecular structures. This guide provides a detailed comparison of the FTIR spectra of oleyl bromide and its precursor, oleyl alcohol, offering a clear methodology for confirming the successful conversion of the hydroxyl group to a bromide functional group.

Objective Comparison: Oleyl Alcohol vs. This compound

The synthesis of this compound from oleyl alcohol involves the substitution of the hydroxyl (-OH) group with a bromine (-Br) atom. This functional group transformation can be unequivocally monitored and confirmed by identifying the disappearance of characteristic alcohol peaks and the appearance of peaks corresponding to an alkyl bromide in the FTIR spectrum.

The primary spectral changes to monitor are:

  • Disappearance of the O-H Stretch: Oleyl alcohol exhibits a strong, broad absorption band characteristic of the O-H stretching vibration of hydrogen-bonded alcohols, typically found in the 3600-3300 cm⁻¹ region.[1][2][3] The successful formation of this compound will result in the complete disappearance of this band.

  • Disappearance of the C-O Stretch: A strong C-O stretching vibration is present in the spectrum of oleyl alcohol, generally in the 1150-1050 cm⁻¹ range.[2][4] This peak is absent in the spectrum of this compound.

  • Appearance of the C-Br Stretch: The most direct evidence for the formation of this compound is the appearance of a new absorption band corresponding to the C-Br stretching vibration. This peak is typically observed in the 690-515 cm⁻¹ region of the spectrum.[4][5][6] Due to its location in the lower frequency "fingerprint" region, this peak can sometimes be obscured, but its presence is a key indicator of a successful reaction.

Other key functional groups common to both molecules, such as the C=C double bond and C-H bonds, will remain largely unchanged and can be used as internal reference points in the spectra.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the key diagnostic peaks for differentiating oleyl alcohol from this compound.

Functional GroupVibration ModeOleyl Alcohol (Precursor) Expected Wavenumber (cm⁻¹)This compound (Product) Expected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch~3600 - 3300AbsentStrong, Broad
Alcohol (-C-O)C-O Stretch~1150 - 1050AbsentStrong
Alkene (=C-H)=C-H Stretch~3100 - 3020~3100 - 3020Medium
Alkene (C=C)C=C Stretch~1680 - 1640~1680 - 1640Medium, Weak
Alkane (C-H)C-H Stretch~2960 - 2850~2960 - 2850Strong
Alkyl Bromide (-CH₂Br)C-H WagN/A~1300 - 1150Medium
Alkyl Bromide (C-Br)C-Br StretchAbsent~690 - 515Strong

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Experimental Protocol: FTIR Analysis of Liquid Samples

This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound or oleyl alcohol using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Sample to be analyzed (this compound or Oleyl Alcohol)

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free laboratory wipes (e.g., Kimwipes)

  • Pipette or dropper

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol. Allow the crystal to air dry completely.

    • From the instrument control software, initiate the collection of a background spectrum. This step measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent signal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette, place a small drop (typically 1-2 µL) of the liquid sample onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan from the software. Standard parameters often include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Once the scan is complete, the software will automatically perform the background subtraction, resulting in the final absorbance or transmittance spectrum of the sample.

    • Use the software tools to identify and label the wavenumbers of the key absorption peaks.

    • Compare the obtained spectrum with reference spectra or the expected values in the table above to confirm the presence or absence of the target functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a fresh, solvent-moistened, lint-free wipe. Repeat the cleaning process to ensure no sample residue remains.

    • Perform a "clean" scan to verify that no peaks from the sample are detected before analyzing the next sample.

Mandatory Visualization: Workflow for Functional Group Confirmation

The following diagram illustrates the logical workflow for using FTIR analysis to confirm the conversion of oleyl alcohol to this compound.

FTIR_Workflow cluster_pre Step 1: Precursor Analysis cluster_reaction Step 2: Synthesis cluster_post Step 3: Product Analysis cluster_conclusion Step 4: Confirmation start Synthesize or Procure Oleyl Alcohol run_ftir_alcohol Acquire FTIR Spectrum of Oleyl Alcohol start->run_ftir_alcohol analyze_alcohol Identify Key Peaks: - Strong, broad O-H stretch (~3400 cm⁻¹) - Strong C-O stretch (~1050 cm⁻¹) run_ftir_alcohol->analyze_alcohol reaction Perform Bromination Reaction analyze_alcohol->reaction run_ftir_bromide Acquire FTIR Spectrum of Crude/Purified Product reaction->run_ftir_bromide analyze_bromide Analyze for Key Changes: 1. Absence of O-H & C-O peaks 2. Presence of C-Br stretch (~600 cm⁻¹) run_ftir_bromide->analyze_bromide confirmation Successful Conversion Confirmed? analyze_bromide->confirmation yes Yes: this compound Formed confirmation->yes Spectral data matches expected changes no No: Incomplete Reaction or Byproducts Present confirmation->no O-H peak persists or C-Br peak is absent

Caption: Logical workflow for FTIR-based confirmation of this compound synthesis.

References

Comparative Guide to Oleyl Bromide Purity Determination: GC-MS, ¹H NMR, and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of oleyl bromide, a critical long-chain alkyl halide intermediate in various synthetic processes. We present a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), alongside comparative methodologies for quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy and argentometric titration. This guide is designed to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, specificity, and sample throughput.

Overview of Analytical Challenges

This compound (cis-9-octadecen-1-yl bromide) is synthesized from oleyl alcohol. The purity of the final product is crucial for subsequent reactions. Potential impurities can arise from the starting material and the bromination process itself. Common impurities include:

  • Geometric Isomers: trans-9-octadecen-1-yl bromide (elaidyl bromide).

  • Positional Isomers: Bromination at other positions of the alkyl chain.

  • Saturated Analogs: Stearyl bromide (from stearyl alcohol present in the starting material).

  • Unsaturated Analogs with Different Chain Lengths: Impurities originating from other fatty alcohols in the oleyl alcohol source.

  • Byproducts of Bromination: Dibrominated species and residual, unreacted oleyl alcohol.

An effective analytical method must be able to separate and quantify these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It offers high sensitivity and specificity, making it well-suited for identifying and quantifying trace impurities.

Detailed Experimental Protocol

a) Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable volatile solvent, such as dichloromethane (B109758) or hexane.

  • Perform a serial dilution to create a working solution of approximately 100 µg/mL.

  • If an internal standard is used for quantification, add a known concentration of a suitable standard (e.g., a long-chain alkyl bromide with a different chain length, like dodecyl bromide) to the sample solution.

b) GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program - Initial temperature: 150 °C, hold for 2 minutes- Ramp: 10 °C/min to 300 °C- Hold: 10 minutes at 300 °C
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysis and impurity identification.Selected Ion Monitoring (SIM) for quantitative analysis of known impurities.

c) Data Analysis:

  • Purity Calculation: The purity of this compound is determined by the area percent method, where the peak area of this compound is divided by the total area of all detected peaks.

  • Impurity Identification: Putative identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley). Confirmation of identity requires comparison with authentic reference standards.

  • Quantification: For accurate quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Dichloromethane (1 mg/mL) prep1->prep2 prep3 Dilute to 100 µg/mL prep2->prep3 prep4 Add Internal Standard (Optional) prep3->prep4 analysis1 Inject 1 µL into GC-MS prep4->analysis1 analysis2 Separation on DB-5ms Column analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Full Scan/SIM) analysis3->analysis4 data1 Integrate Chromatographic Peaks analysis4->data1 data2 Identify Impurities via Mass Spectra data1->data2 data3 Calculate Purity (Area % or Internal Standard) data1->data3

Caption: Workflow for GC-MS Purity Analysis of this compound.

Alternative Analytical Methods

While GC-MS is a highly effective method, other techniques can also provide valuable information about the purity of this compound.

a) Quantitative ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a high-purity internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Solvent: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons, which is crucial for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the protons on the carbon bearing the bromine, -CH₂-Br, typically around 3.4 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (m_std / m_sample) * (M_sample / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • M = Molar mass

      • P = Purity of the standard

b) Argentometric Titration

This classical titration method can be used to determine the total bromide content of the sample.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., ethanol).

  • Hydrolysis: Add a solution of sodium hydroxide (B78521) and heat the mixture to hydrolyze the this compound to oleyl alcohol and sodium bromide.

  • Titration:

    • Acidify the solution with nitric acid.

    • Titrate the bromide ions with a standardized solution of silver nitrate (B79036) (AgNO₃).

    • The endpoint can be detected potentiometrically or using an indicator such as eosin (B541160) Y (Fajans' method), which adsorbs onto the silver bromide precipitate after the equivalence point, causing a color change.

  • Calculation: The amount of this compound is calculated based on the volume of silver nitrate solution consumed.

Comparison of Methods

FeatureGC-MSQuantitative ¹H NMRArgentometric Titration
Specificity High; can separate and identify isomers and other structurally related impurities.Moderate to High; can distinguish between different functional groups but may have overlapping signals for complex mixtures.Low; determines total bromide content and does not distinguish between this compound and other organic or inorganic bromides.
Sensitivity Very High (ppm to ppb level for impurities).Moderate (typically requires mg quantities).Low (requires a significant amount of analyte).
Quantification Excellent with proper calibration. Area percent provides a good estimate.Excellent with a suitable internal standard and optimized acquisition parameters.Good for total bromide content, but not for the parent compound if bromide impurities are present.
Sample Throughput Moderate; run times are typically 20-30 minutes per sample.High; acquisition can be relatively fast.Low; requires sample preparation including a hydrolysis step.
Information Provided Purity, number of impurities, and structural information of impurities.Purity, structural confirmation of the main component, and quantification of major impurities if signals are resolved.Total bromide content.
Destructive YesNoYes

Logical Relationship of Method Selection

Method_Selection cluster_need Analytical Need cluster_method Recommended Method need1 Identify & Quantify Trace Impurities method1 GC-MS need1->method1 need2 Rapid Purity Assessment & Structural Confirmation method2 Quantitative ¹H NMR need2->method2 need3 Determine Total Bromide Content method3 Argentometric Titration need3->method3

A Comparative Guide to Oleyl Bromide and Oleyl Chloride for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The primary difference in the surface modification efficiency between oleyl bromide and oleyl chloride is expected to stem from the inherent reactivity of the carbon-halogen bond. Based on fundamental chemical principles, This compound is anticipated to be a more reactive and efficient surface modification agent than oleyl chloride . This is attributed to the bromide ion being a better leaving group than the chloride ion in nucleophilic substitution reactions, which are the likely mechanism for grafting onto surfaces with hydroxyl or amine functionalities. This higher reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher surface coverage.

Comparative Data

Due to the absence of direct comparative studies, the following table summarizes the anticipated and inferred properties based on general chemical principles and data from analogous systems.

ParameterThis compoundOleyl ChlorideRationale / Inferred From
Reaction Kinetics Faster reaction ratesSlower reaction ratesBromide is a better leaving group than chloride, leading to a lower activation energy for nucleophilic substitution.[1][2]
Reaction Conditions Milder conditions (e.g., lower temperature)May require more forcing conditions (e.g., higher temperature, stronger base)Higher reactivity of the C-Br bond compared to the C-Cl bond.[3]
Surface Coverage Potentially higherPotentially lower under identical conditionsFaster kinetics may lead to more complete surface reactions in a given timeframe.
Stability of Formed Layer Similar to oleyl chlorideSimilar to this compoundThe stability of the resulting ether or amine linkage to the surface is independent of the leaving group.
Hydrophobicity of Modified Surface High (hydrophobic)High (hydrophobic)Both introduce the long oleyl (C18) hydrocarbon chain to the surface.
Contact Angle (Water) Expected to be high (>90°)Expected to be high (>90°)The presence of the long alkyl chain will render the surface non-polar and water-repellent.[4][5]

Reaction Mechanisms and Theoretical Background

The surface modification of substrates possessing nucleophilic functional groups (e.g., hydroxyl groups on glass or metal oxides, amine groups on functionalized polymers) with alkyl halides typically proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism.

In this mechanism, the surface nucleophile attacks the carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. The efficiency of this reaction is heavily dependent on the ability of the halogen to depart as a stable anion, i.e., its "leaving group ability."

The leaving group ability of the halogens increases down the group in the periodic table (I > Br > Cl > F). This is because larger anions with a more diffuse charge are more stable in solution. Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond, leading to a lower activation energy and a faster reaction rate for this compound compared to oleyl chloride.

Acyl chlorides, such as oleoyl (B10858665) chloride, react with surface hydroxyl and amine groups via a nucleophilic acyl substitution mechanism. While also a two-step process (addition-elimination), the reactivity is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Chloride is a good leaving group in this context. However, the direct comparison of reactivity with an alkyl bromide in a surface reaction is not straightforward without experimental data. Based on general principles, the SN2 reaction with a primary alkyl bromide is a very efficient process.

Experimental Protocols

The following are generalized protocols for the synthesis of the precursors and subsequent surface modification. Researchers should optimize these protocols for their specific substrates and applications.

Synthesis of this compound

This protocol is adapted from standard methods for converting primary alcohols to alkyl bromides.

Materials:

  • Oleyl alcohol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent (e.g., diethyl ether or hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine oleyl alcohol and an aqueous solution of sodium bromide.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath and stirring. The in-situ generation of hydrobromic acid will occur.

  • Heat the mixture to reflux for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, transfer the reaction mixture to a separatory funnel and wash with water to remove unreacted acid and salts.

  • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another water wash.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude this compound. Purification can be achieved by vacuum distillation.

Synthesis of Oleoyl Chloride

This protocol is based on the reaction of a carboxylic acid with a chlorinating agent.

Materials:

  • Oleic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous organic solvent (e.g., dichloromethane (B109758) or toluene)

  • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid in the anhydrous solvent.

  • Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF) to the solution at room temperature with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ or CO and CO₂) ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield crude oleoyl chloride. The product is often used without further purification.

Surface Modification Protocol (General)

This protocol can be adapted for both this compound and oleyl chloride.

Materials:

  • Substrate with nucleophilic surface groups (e.g., hydroxylated silicon wafer, amine-functionalized polymer film)

  • This compound or oleyl chloride

  • Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

  • A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) for oleyl chloride and optionally for this compound to scavenge the acid byproduct.

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Thoroughly clean and dry the substrate to ensure a reactive surface. For example, a silicon wafer can be cleaned with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate surface hydroxyl groups.

  • Place the substrate in a reaction vessel under an inert atmosphere.

  • Prepare a solution of the oleyl halide and the base in the anhydrous solvent.

  • Immerse the substrate in the solution and allow the reaction to proceed. The reaction time and temperature will need to be optimized. For this compound, the reaction may proceed at room temperature or with gentle heating, while oleyl chloride may require elevated temperatures.

  • After the reaction, remove the substrate and rinse it thoroughly with the solvent to remove any unreacted reagents and byproducts.

  • Further sonication in the solvent can help remove physisorbed molecules.

  • Dry the modified substrate under a stream of inert gas or in a vacuum oven.

Characterization of Modified Surfaces

The success of the surface modification can be assessed using various surface-sensitive techniques:

  • Contact Angle Goniometry: A significant increase in the water contact angle indicates the successful grafting of the hydrophobic oleyl chains.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the grafted layer by detecting the elemental composition of the surface. For this compound modification, a decrease or absence of the Br 3d signal after reaction and washing would indicate covalent attachment. For oleyl chloride, the C 1s and O 1s spectra would show changes corresponding to the ester or amide bond formation.

  • Atomic Force Microscopy (AFM): AFM can be used to study the morphology and roughness of the surface before and after modification.

Mandatory Visualizations

G cluster_0 Surface Modification Workflow Start Start Clean Substrate Cleaning Start->Clean Activate Surface Activation (e.g., Piranha, Plasma) Clean->Activate React Reaction with Oleyl Halide Activate->React Rinse Rinsing & Sonication React->Rinse Dry Drying Rinse->Dry Characterize Characterization (Contact Angle, XPS, AFM) Dry->Characterize End End Characterize->End

Caption: A generalized experimental workflow for surface modification.

G cluster_1 This compound (SN2 Mechanism) cluster_2 Oleoyl Chloride (Nucleophilic Acyl Substitution) Surface-OH Surface-OH Surface-O- Surface-O⁻ Surface-OH->Surface-O- Base TransitionState_Br [Surface-O---Oleyl---Br]⁻ᵟ Surface-O-->TransitionState_Br Oleyl-Br Oleyl-Br Oleyl-Br->TransitionState_Br Surface-O-Oleyl Surface-O-Oleyl TransitionState_Br->Surface-O-Oleyl Br- Br⁻ TransitionState_Br->Br- Surface-OH_2 Surface-OH Tetrahedral_Intermediate Tetrahedral Intermediate Surface-OH_2->Tetrahedral_Intermediate Oleoyl-Cl Oleoyl-Cl Oleoyl-Cl->Tetrahedral_Intermediate Surface-O-CO-Oleyl Surface-O-CO-Oleyl Tetrahedral_Intermediate->Surface-O-CO-Oleyl Cl- Cl⁻ Tetrahedral_Intermediate->Cl- H+ H⁺ Tetrahedral_Intermediate->H+

Caption: Reaction mechanisms for surface modification.

Conclusion

For researchers and professionals in drug development and materials science, the choice between this compound and oleyl chloride for surface modification will likely depend on the desired reaction conditions and the nature of the substrate. Based on established chemical principles, This compound is expected to offer higher reactivity , allowing for milder reaction conditions and potentially more efficient surface coverage. However, oleoyl chloride is also a viable reagent, particularly for forming ester linkages, and may be preferred in certain synthetic strategies. Empirical validation through experimentation on the specific substrate of interest is crucial to determine the optimal reagent and conditions for any given application.

References

A Comparative Guide to Oleylamine and the Emerging Role of Bromide in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nanoparticle synthesis, the choice of capping agent is paramount, directly influencing the size, shape, stability, and ultimately, the functionality of the resulting nanomaterials. Among the plethora of available surfactants, oleylamine (B85491) has established itself as a versatile and widely utilized capping agent. This guide provides a comprehensive comparison of oleylamine's role and performance, while also exploring the emerging influence of bromide ions, often introduced through precursors rather than a standalone oleyl bromide capping agent, on nanoparticle characteristics. Due to a scarcity of direct experimental data on this compound as a primary capping agent, this guide will focus on the well-documented properties of oleylamine and infer the comparative effects of bromide based on studies utilizing bromide-containing compounds.

Oleylamine: The Multifunctional Capping Agent

Oleylamine (OAm) is an 18-carbon primary amine with a cis-double bond, rendering it a liquid at room temperature. Its utility in nanoparticle synthesis is extensive, owing to its multifaceted roles as a solvent, reducing agent, and stabilizer.[1][2] This versatility allows for simplified one-pot synthesis protocols for a wide array of nanoparticles, including metals, metal oxides, and quantum dots.[1][3]

The primary function of oleylamine as a capping agent is to passivate the surface of nanoparticles, preventing their aggregation and controlling their growth.[4][5] The lone pair of electrons on the nitrogen atom of the amine group coordinates to the metal atoms on the nanoparticle surface, creating a protective layer.[6] The long hydrocarbon tail of the oleylamine molecule provides steric hindrance, further contributing to the colloidal stability of the nanoparticles in nonpolar solvents.[2][4]

Beyond its role as a stabilizer, oleylamine can also act as a reducing agent in the synthesis of metal nanoparticles, such as silver and gold.[4][7] This dual functionality simplifies the reaction system by eliminating the need for an additional reducing agent. Furthermore, in many high-temperature synthesis methods, oleylamine serves as the high-boiling-point solvent in which the reaction takes place.[1][2]

The Influence of Bromide in Nanoparticle Synthesis

While direct studies comparing this compound and oleylamine as primary capping agents are limited, the introduction of bromide ions from various precursors during nanoparticle synthesis has been shown to significantly impact the final product. In the synthesis of perovskite quantum dots, for instance, bromide precursors like lead bromide (PbBr₂) are commonly used in conjunction with oleylamine.[1][8] The bromide ions play a crucial role in the formation of the perovskite crystal lattice and can also passivate surface defects.[8]

In the case of gold and silver nanoparticles, the presence of bromide, often from cetyltrimethylammonium bromide (CTAB), can influence the shape of the nanocrystals.[7][9] The bromide ions can selectively adsorb onto specific crystallographic faces, directing the growth of the nanoparticles into anisotropic shapes like nanorods or nanocubes.[9] It is hypothesized that oleylammonium bromide can form in situ through the reaction of oleylamine with a bromide source, acting as a surface ligand.[2][3]

Comparative Performance Data

The following table summarizes key performance indicators for nanoparticles synthesized using oleylamine and systems where bromide ions are intentionally introduced. It is important to note that this is not a direct comparison between this compound and oleylamine due to the lack of available data for the former.

ParameterOleylamine Capped NanoparticlesBromide-Influenced Nanoparticle SystemsKey Observations & Citations
Nanoparticle Type Gold, Silver, Metal Oxides, Quantum DotsPerovskite Quantum Dots, Gold Nanorods, Silver NanocubesOleylamine is versatile for various nanoparticle types. Bromide is often key for specific crystal structures and shapes.[1][9]
Size Control Achievable through tuning reaction parameters (e.g., temperature, precursor concentration).Precise size tuning possible by varying bromide concentration.Increasing alkylammonium bromide concentration can lead to smaller perovskite quantum dots.[10]
Shape Control Typically yields spherical nanoparticles.Can induce anisotropic growth (nanorods, nanocubes).Bromide ions act as shape-directing agents by binding to specific crystal facets.[9]
Stability Provides good colloidal stability in nonpolar solvents via steric hindrance.Can enhance stability by passivating surface halide vacancies.Oleylammonium bromide can contribute to the dynamic stabilization of perovskite nanocrystals.[2][11]
Surface Chemistry Amine group coordinates to the nanoparticle surface.Bromide ions can be part of the nanoparticle surface, influencing its charge and reactivity.The surface of perovskite nanocrystals is often capped by a combination of oleylammonium and bromide ions.[3]

Experimental Protocols

General Synthesis of Oleylamine-Capped Gold Nanoparticles

This protocol is a generalized procedure based on common literature methods.

Materials:

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of HAuCl₄·3H₂O in toluene.

  • Add a molar excess of oleylamine to the solution. The ratio of oleylamine to the gold precursor is a critical parameter for controlling the nanoparticle size.

  • Heat the mixture to a specific temperature (e.g., 60-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and maintain for a set duration (e.g., 1-4 hours). The solution will typically change color, indicating the formation of gold nanoparticles.

  • After the reaction is complete, cool the solution to room temperature.

  • Add ethanol to the solution to precipitate the oleylamine-capped gold nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

  • Wash the nanoparticles with ethanol multiple times to remove excess oleylamine and other impurities.

  • Finally, redisperse the purified nanoparticles in a nonpolar solvent like toluene or hexane (B92381) for storage and characterization.

Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Quantum Dots

This protocol is a representative example of a hot-injection synthesis where oleylamine and a bromide precursor are used.[6][8]

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Oleic acid

  • 1-Octadecene (ODE)

  • Lead(II) bromide (PbBr₂)

  • Oleylamine

  • Toluene

  • Acetone (B3395972)

Procedure:

  • Preparation of Cesium Oleate (B1233923): In a flask, mix Cs₂CO₃, oleic acid, and ODE. Heat the mixture under vacuum to remove water and then switch to an inert atmosphere.

  • Main Reaction: In a separate three-neck flask, combine PbBr₂, oleylamine, and ODE. Heat the mixture under vacuum and then switch to an inert atmosphere.

  • Inject the prepared cesium oleate solution quickly into the hot PbBr₂ solution.

  • After a short reaction time (typically a few seconds to minutes), rapidly cool the reaction mixture in an ice bath to quench the growth of the quantum dots.

  • Add acetone to the crude solution to precipitate the CsPbBr₃ quantum dots.

  • Centrifuge the mixture to collect the quantum dots.

  • Wash the quantum dots with acetone or a mixture of toluene and acetone.

  • Redisperse the purified CsPbBr₃ quantum dots in a nonpolar solvent.

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of oleylamine and the influence of bromide in nanoparticle synthesis.

oleylamine_mechanism cluster_roles Multifaceted Roles of Oleylamine cluster_process Nanoparticle Synthesis Oleylamine Oleylamine Solvent Solvent Oleylamine->Solvent Provides reaction medium Reducing Agent Reducing Agent Oleylamine->Reducing Agent Donates electrons Capping Agent Capping Agent Oleylamine->Capping Agent Passivates surface Nanoparticle Formation Nanoparticle Formation Solvent->Nanoparticle Formation Reducing Agent->Nanoparticle Formation Stable Nanoparticle Stable Nanoparticle Capping Agent->Stable Nanoparticle Metal Precursor Metal Precursor Metal Precursor->Nanoparticle Formation Nanoparticle Formation->Stable Nanoparticle

Caption: Multifaceted roles of oleylamine in nanoparticle synthesis.

bromide_influence cluster_input Inputs cluster_effects Effects on Nanoparticle Properties Bromide Source Bromide Source (e.g., PbBr2, CTAB) Shape Control Shape Control (Anisotropic Growth) Bromide Source->Shape Control Selective facet binding Surface Passivation Surface Passivation (Defect Reduction) Bromide Source->Surface Passivation Fills halide vacancies Size Regulation Size Regulation Bromide Source->Size Regulation Influences nucleation & growth Nanoparticle Surface Nanoparticle Surface Nanoparticle Surface->Shape Control Nanoparticle Surface->Surface Passivation Nanoparticle Surface->Size Regulation

Caption: Hypothesized influence of bromide ions on nanoparticle properties.

References

A Comparative Guide to Purity Assessment of Oleyl Bromide: Titration vs. Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of starting materials and intermediates like oleyl bromide is critical. The presence of impurities can significantly impact reaction yields, product quality, and biological activity. This guide provides an objective comparison of two distinct analytical methods for assessing the purity of this compound: a classic indirect titration method and a modern instrumental approach, Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable method for your analytical needs.

Method 1: Indirect Back-Titration

This method offers a cost-effective way to determine purity by quantifying the amount of this compound that reacts with a known excess of a reagent. It is based on the principle of saponification, where the alkyl bromide is hydrolyzed by a strong base.

Principle

A precisely weighed sample of this compound is heated with a known excess of standardized ethanolic sodium hydroxide (B78521). The this compound undergoes a substitution reaction, consuming a stoichiometric amount of NaOH to produce oleyl alcohol and sodium bromide. The unreacted (excess) NaOH is then determined by a back-titration with a standardized solution of hydrochloric acid (HCl) using a colorimetric indicator. The difference between the initial and excess moles of NaOH allows for the calculation of the moles of this compound in the sample, and thus its purity.

Experimental Protocol

Reagents and Preparation:

  • This compound Sample

  • 0.5 M Ethanolic Sodium Hydroxide (NaOH): Dissolve approximately 22 g of NaOH in 1 L of absolute ethanol. Standardize this solution by titrating against a known concentration of standard potassium hydrogen phthalate (B1215562) (KHP).

  • 0.5 M Hydrochloric Acid (HCl): Prepare and standardize against the previously standardized 0.5 M ethanolic NaOH solution.

  • Phenolphthalein (B1677637) Indicator: Dissolve 1 g of phenolphthalein in 100 mL of ethanol.

  • Ethanol (Absolute)

Procedure:

  • Sample Preparation: Accurately weigh approximately 4.0 g of the this compound sample into a 250 mL round-bottom flask.

  • Reaction: Using a pipette, add exactly 50.0 mL of the standardized 0.5 M ethanolic NaOH solution to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture at reflux for 1 hour to ensure the complete hydrolysis of the this compound.[1]

  • Blank Preparation: Prepare a blank by pipetting 50.0 mL of the same 0.5 M ethanolic NaOH solution into another 250 mL flask and refluxing it for the same duration.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess NaOH in each flask with the standardized 0.5 M HCl solution until the pink color disappears.[2][3] Record the volumes of HCl used.

Calculation of Purity:

  • Calculate the moles of NaOH that reacted with the this compound: Moles NaOH reacted = (Volume HCl for blank - Volume HCl for sample) × Molarity of HCl

  • Since the stoichiometry of the reaction between this compound and NaOH is 1:1, the moles of this compound are equal to the moles of NaOH reacted.

  • Calculate the mass of this compound in the sample: Mass = Moles of this compound × Molar mass of this compound (331.36 g/mol )

  • Calculate the purity percentage: Purity (%) = (Mass of this compound / Initial mass of sample) × 100

Workflow for Indirect Titration

G cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation A Accurately weigh This compound sample B Pipette exact volume of standardized NaOH (excess) A->B D Heat sample and blank under reflux for 1 hour B->D C Prepare a blank (NaOH only) C->D E Cool flasks and add phenolphthalein indicator D->E F Titrate excess NaOH with standardized HCl E->F G Calculate moles of NaOH consumed F->G H Determine mass of This compound G->H I Calculate % Purity H->I

Workflow for the indirect back-titration method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful instrumental technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It provides a highly specific and sensitive method for both identifying and quantifying the main component and any volatile or semi-volatile impurities.

Principle

A small, diluted sample of this compound is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas through a long, thin column. The column separates the components of the mixture based on their boiling points and affinities for the column's stationary phase. As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the confident identification of the compound. The area under the chromatographic peak is proportional to the amount of the compound, allowing for quantitative purity assessment.

Experimental Protocol

Instrumentation and Consumables:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Capillary Column: A low-polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m × 0.25 mm I.D., 0.25 µm film thickness is suitable for this analysis.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

  • Solvent: High-purity hexane (B92381) or dichloromethane.

GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Final hold: Hold at 300 °C for 10 minutes

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in the chosen solvent (e.g., hexane).

  • Instrument Setup: Set up the GC-MS instrument with the parameters listed above.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

Data Analysis:

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time and by comparing its mass spectrum with a reference library. Identify any other peaks as impurities.

  • Purity Calculation (Area Percent Method): Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram. Purity (%) = (Peak Area of this compound / Total Peak Area of all components) × 100

Workflow for GC-MS Analysis

G cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_calc Calculation A Dissolve this compound in high-purity solvent (~1 mg/mL) B Inject sample into GC-MS system A->B C Separation in GC column (based on volatility) B->C D Detection by Mass Spectrometer (Ionization & Fragmentation) C->D E Acquire Total Ion Chromatogram (TIC) D->E F Identify peaks by retention time & mass spectra E->F G Integrate peak areas F->G H Calculate purity using Area Percent method G->H

Workflow for the GC-MS analysis method.

Comparison of Methods

The choice between indirect titration and GC-MS depends on the specific analytical requirements, available resources, and the level of detail needed for the purity assessment.

FeatureIndirect Back-TitrationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Chemical reaction (hydrolysis) and volumetric analysis.Physical separation followed by mass-based detection.[5]
Specificity Low. Measures total base-consuming substances. Cannot distinguish between this compound and other reactive halide impurities.High. Separates components and provides mass spectra for positive identification of this compound and impurities.
Sensitivity Moderate. Suitable for major component assay (>90%).Very High. Can detect and quantify impurities at trace levels (ppm or lower).[5]
Accuracy & Precision Good, but dependent on accurate standardization and clear endpoint detection. Prone to errors from multiple steps.[6]Excellent, with high reproducibility.
Information Provided Overall purity as a percentage.Purity percentage, number of impurities, and structural information about impurities.
Analysis Time Long (several hours including reflux time).Short (typically 30-60 minutes per sample).
Sample Throughput Low.High (with an autosampler).
Cost Low (basic glassware and reagents).High (requires significant capital investment for the instrument).
Operator Skill Requires proficiency in wet chemistry techniques.Requires trained personnel for instrument operation and data analysis.

Conclusion

The indirect back-titration method is a viable, low-cost option for determining the overall purity of this compound, particularly in environments where high-end analytical instrumentation is not available. Its primary limitation is its lack of specificity; it cannot provide information about the nature and quantity of individual impurities.

In contrast, GC-MS represents a far more powerful and informative technique. Its high specificity and sensitivity make it the preferred method for rigorous quality control, impurity profiling, and applications where even trace contaminants can be detrimental.[5] While requiring a significant initial investment, the detailed and reliable data it provides are often essential for modern research and development in the pharmaceutical and chemical industries. For a comprehensive understanding of sample purity, including the identification of potential by-products or degradation products, GC-MS is the superior analytical choice.

References

A Comparative Guide to the Synthesis of Oleyl Bromide: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of oleyl bromide, a key intermediate, is of paramount importance. The choice of brominating agent significantly impacts reaction yield, purity, and overall process efficiency. This guide provides an objective comparison of common methods for the synthesis of this compound from oleyl alcohol, supported by experimental data to inform reagent selection and process optimization.

Comparison of Synthesis Yields

The selection of a brominating agent is a critical parameter in the synthesis of this compound, directly influencing the reaction's success and efficiency. Below is a summary of reported yields for various common brominating agents.

Brominating Agent/MethodSubstrateReported YieldPurityReference
Hydrobromic Acid (HBr) / H₂SO₄Lauryl Alcohol91%N/A[1]
Carbon Tetrabromide / Triphenylphosphine (B44618) (CBr₄/PPh₃)General AlcoholsHigh (unspecified for oleyl alcohol)N/A[2]
Multi-step from Olive OilOlive Oil30% (overall)>95%[3]

Note: Direct comparative studies on the synthesis of this compound with different brominating agents are limited in the reviewed literature. The yield for the HBr/H₂SO₄ method is based on the synthesis of lauryl bromide, a saturated C12 alcohol, which serves as a relevant model for the long-chain oleyl alcohol.[1] The synthesis from olive oil involves a five-step process, and the 30% yield is for the entire sequence, not solely the bromination step.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a laboratory setting. The following are protocols for the synthesis of alkyl bromides from alcohols, which can be adapted for the synthesis of this compound.

Synthesis using Hydrobromic Acid (HBr) and Sulfuric Acid (H₂SO₄)

This method is a classic and effective way to produce alkyl bromides from primary alcohols. The following protocol is adapted from the synthesis of lauryl bromide and can be applied to oleyl alcohol.[1]

Procedure:

  • In a 250 mL round-bottomed flask, combine 70 g (0.42 mole) of 48% hydrobromic acid and 22 g (12 cc) of concentrated sulfuric acid.

  • To this mixture, add 40 g (0.22 mole) of lauryl alcohol (or a molar equivalent of oleyl alcohol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for five to six hours.

  • After cooling, the bromide layer is separated. For higher molecular weight bromides like this compound, which are not readily distilled, the product is separated mechanically.

  • The crude product is then washed successively with water, cold concentrated sulfuric acid, and a sodium carbonate solution.

  • The final product is dried over anhydrous calcium chloride. For this compound, purification would typically be achieved by vacuum distillation.

Synthesis using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) - The Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl halides and is known for its generally high yields.[2]

Procedure:

  • In a reaction vessel, dissolve the alcohol (1 equivalent) and triphenylphosphine (2 equivalents) in dichloromethane (B109758) (10 volumes).

  • Cool the mixture to 0°C.

  • Add a solution of carbon tetrabromide (2 equivalents) in dichloromethane (10 volumes) dropwise to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

  • Wash the filtrate successively with water (2 x 15 mL) and a brine solution (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound should be purified by column chromatography.

Logical Workflow for Synthesis and Comparison

The following diagram illustrates the general workflow for the synthesis of this compound from oleyl alcohol and the comparative aspect of using different brominating agents.

G cluster_start Starting Material cluster_reagents Brominating Agents cluster_product Product cluster_analysis Analysis Oleyl Alcohol Oleyl Alcohol PBr3 Phosphorus Tribromide (PBr₃) Oleyl Alcohol->PBr3 Reaction Appel Carbon Tetrabromide/ Triphenylphosphine (CBr₄/PPh₃) Oleyl Alcohol->Appel Reaction HBr Hydrobromic Acid (HBr) Oleyl Alcohol->HBr Reaction NBS N-Bromosuccinimide (NBS) Oleyl Alcohol->NBS Reaction This compound This compound PBr3->this compound Appel->this compound HBr->this compound NBS->this compound Yield Yield Comparison This compound->Yield Purity Purity Assessment This compound->Purity

Caption: Comparative synthesis of this compound from oleyl alcohol.

References

Validating the Structure of Oleyl Bromide with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for oleyl bromide against its precursors, oleyl alcohol, and a related derivative, oleoyl (B10858665) chloride. This analysis serves to validate the structure of this compound by examining the predictable chemical shift changes upon substitution of the hydroxyl and chloro groups with bromine.

Key Chemical Shift Comparisons

The validation of the this compound structure hinges on two key regions of the 13C NMR spectrum: the chemical shift of the carbon directly bonded to the halogen or oxygen (C1) and the shifts of the olefinic carbons (C9 and C10).

Carbon PositionOleyl Alcohol (Predicted, ppm)Oleoyl Chloride (Predicted, ppm)This compound (Predicted, ppm)Key Observations
C1 (-CH2-X) ~62~47~34The C1 carbon experiences a significant upfield shift when moving from the more electronegative oxygen in oleyl alcohol to the less electronegative chlorine and bromine. The bromine atom's "heavy atom effect" contributes to the most substantial upfield shift, a key indicator of successful bromination.
C9 & C10 (=CH-) ~130~130~130The chemical shifts of the double-bonded carbons are expected to remain relatively consistent across the three compounds, as the substitution occurs at the end of the long alkyl chain, having a negligible electronic effect on the distant double bond.

Experimental Data Comparison

While a publicly available, experimentally confirmed 13C NMR spectrum for this compound is not readily accessible, we can predict its spectral characteristics based on established principles and data from analogous compounds. The following table presents a comparison of predicted 13C NMR chemical shifts for this compound with experimental data for oleyl alcohol and oleoyl chloride.

Carbon PositionOleyl Alcohol (Experimental, ppm)Oleoyl Chloride (Experimental, ppm)This compound (Predicted, ppm)
C162.747.1~33-36
C232.834.5~32-34
C325.825.0~28-30
............
C829.229.1~29
C9129.9129.8~130
C10129.9130.0~130
C1129.829.7~29
............
C1731.931.9~32
C1814.114.1~14

Experimental Protocols

Standard 13C NMR Spectroscopy

A standard proton-decoupled 13C NMR experiment is typically sufficient for the structural validation of this compound.

Sample Preparation:

  • Dissolve approximately 50-100 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds[3]

  • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.[4]

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm) as a reference.

  • Perform baseline correction to ensure a flat baseline.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Conclusion A Synthesize this compound B Prepare 13C NMR Sample A->B C Acquire 13C NMR Spectrum B->C D Process NMR Data C->D E Identify Key Peaks (C1, C9, C10) D->E F Compare with Oleyl Alcohol Data E->F G Compare with Oleoyl Chloride Data E->G H Compare with Predicted Shifts E->H I Validate this compound Structure F->I G->I H->I

Caption: Workflow for this compound Structure Validation.

This systematic approach, combining experimental data acquisition with comparative analysis against known and predicted values, provides a robust method for the structural confirmation of this compound. The significant upfield shift of the C1 carbon is the most telling piece of evidence for the successful synthesis of the target molecule.

References

A Comparative Guide to Oleyl Bromide and Cetyl Bromide in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a surfactant is a critical parameter in the synthesis of nanoparticles, profoundly influencing their size, shape, stability, and ultimately, their performance in various applications, including drug delivery and diagnostics. This guide provides a comparative analysis of two bromide-containing surfactants, oleyl bromide and cetyl bromide (most commonly used in the form of cetyltrimethylammonium bromide, CTAB), in the context of nanoparticle synthesis. While direct comparative studies are limited, this document synthesizes available experimental data and mechanistic insights to offer a clear comparison for researchers.

At a Glance: this compound vs. Cetyl Bromide

FeatureThis compound (Inferred Performance)Cetyl Bromide (as CTAB)
Primary Role Shape-directing agent, stabilizerPhase-transfer catalyst, stabilizer, shape-directing agent
Typical Nanoparticle Morphologies Anisotropic structures (e.g., nanorods, nanobars) due to the influence of the oleyl group and bromide ion.Spheres, rods, cubes, and other complex shapes. Particularly effective for gold nanorods.[1]
Control over Nanoparticle Size Offers flexibility in size control, influenced by the concentration and reaction conditions.Strong influence on nanoparticle size; can be tuned by adjusting CTAB concentration.[2]
Mechanism of Action The unsaturated oleyl chain provides steric hindrance and influences anisotropic growth, while the bromide ion facilitates oxidative etching and selective facet passivation.[3][4]Forms micelles that act as templates for nanoparticle growth and the bromide ion plays a crucial role in directing the shape.[5][6]
Solubility Primarily used in organic, non-polar solvents.Soluble in both water and organic solvents (used in two-phase systems).[1][7]
Biocompatibility/Toxicity Expected to have lower cytotoxicity compared to CTAB due to the oleyl group, but requires further investigation.Known to exhibit significant cytotoxicity, which can be a limitation for biomedical applications.[8]
Post-synthesis Processing Nanoparticles are typically capped with oleylamine (B85491), requiring ligand exchange for aqueous applications.Often requires extensive purification to remove excess CTAB for biological applications.[9]

Experimental Insights and Performance Data

Cetyl Bromide (as CTAB) in Gold Nanoparticle Synthesis

Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant extensively utilized in the synthesis of various metallic nanoparticles, most notably gold nanorods.[1] Its effectiveness stems from its dual role as both a stabilizing and a shape-directing agent.[7] The bromide counter-ion is known to play a critical role in the anisotropic growth of gold nanoparticles by preferentially binding to specific crystallographic faces, thereby directing the growth in a particular dimension to form nanorods.[5][6]

Studies have shown that by controlling the concentration of CTAB, the aspect ratio of gold nanorods can be precisely tuned.[6] However, a significant drawback of CTAB is its inherent cytotoxicity, which poses challenges for biomedical applications.[8] This necessitates thorough post-synthesis purification steps to remove residual CTAB from the nanoparticle surface.[9]

Oleyl-Based Systems and the Role of Bromide

While direct experimental data on this compound as a primary surfactant is scarce, insights can be drawn from studies using oleylamine in conjunction with a bromide source. Oleylamine is a versatile coordinating solvent and capping agent used in the synthesis of a wide array of nanoparticles.[10][11]

A key study demonstrated that the use of a gold bromide (AuBr) precursor with oleylamine resulted in the formation of gold nanoparticles with a higher aspect ratio (1.28) compared to those synthesized with a gold chloride precursor (aspect ratio of 1.0).[3][4] This anisotropic growth is attributed to the oxidative etching effect of the bromide ions, which is crucial for the formation of nanorods.[4] This suggests that an "this compound" system, combining the long, unsaturated oleyl chain with the shape-directing bromide ion, would be effective in producing anisotropic nanoparticles in non-polar solvent systems. The oleyl group provides excellent steric stabilization in such solvents.

Experimental Methodologies

Synthesis of Gold Nanorods using Cetyl Bromide (CTAB)

This protocol describes a typical seed-mediated synthesis of gold nanorods.

Materials:

Procedure:

  • Seed Solution Preparation:

    • A solution of CTAB (0.2 M) is prepared in deionized water.

    • To this, an aqueous solution of HAuCl₄ (0.01 M) is added.

    • A freshly prepared, ice-cold solution of NaBH₄ (0.01 M) is rapidly injected into the HAuCl₄-CTAB solution under vigorous stirring. The solution color will change to brownish-yellow, indicating the formation of seed nanoparticles.

  • Growth Solution Preparation:

    • A larger volume of CTAB solution (0.2 M) is prepared.

    • A specific amount of HAuCl₄ (0.01 M) is added, followed by a small volume of AgNO₃ solution (0.004 M).

    • Ascorbic acid (0.0788 M) is then added, causing the solution to become colorless.

  • Nanorod Growth:

    • The seed solution is added to the growth solution.

    • The reaction mixture is left undisturbed for several hours, during which the color will gradually change, indicating the formation of gold nanorods.

Inferred Synthesis of Anisotropic Nanoparticles using an this compound System

This proposed protocol is based on the principles observed in syntheses using oleylamine and bromide precursors.

Materials:

  • Gold(I) bromide (AuBr) or another suitable gold precursor

  • This compound (or a combination of oleylamine and a bromide source like benzyl (B1604629) bromide)

  • An organic solvent (e.g., chloroform, toluene)

Procedure:

  • Precursor Solution Preparation:

    • The gold precursor and this compound are dissolved in the organic solvent in a reaction flask.

  • Reaction:

    • The solution is heated to a specific temperature (e.g., 60°C) under an inert atmosphere (e.g., nitrogen or argon).[3]

    • The reaction is allowed to proceed for a set amount of time, during which the formation of nanoparticles will occur. The progress can be monitored by observing the color change of the solution.

  • Purification:

    • After the reaction is complete, the nanoparticles are precipitated by adding a non-solvent (e.g., ethanol).

    • The precipitate is collected by centrifugation and washed multiple times to remove excess reactants.

Visualizing the Synthesis Workflows

Nanoparticle_Synthesis_Workflows cluster_CTAB Cetyl Bromide (CTAB) Workflow cluster_Oleyl This compound Workflow (Inferred) CTAB_Start Start: Aqueous Phase CTAB_Seed Prepare Seed Solution (HAuCl4, CTAB, NaBH4) CTAB_Start->CTAB_Seed CTAB_Growth Prepare Growth Solution (HAuCl4, CTAB, AgNO3, Ascorbic Acid) CTAB_Start->CTAB_Growth CTAB_Mix Add Seed to Growth Solution CTAB_Seed->CTAB_Mix CTAB_Growth->CTAB_Mix CTAB_Incubate Incubate for Nanorod Growth CTAB_Mix->CTAB_Incubate CTAB_End End: Gold Nanorods CTAB_Incubate->CTAB_End Oleyl_Start Start: Organic Phase Oleyl_Precursor Prepare Precursor Solution (Gold Precursor, this compound) Oleyl_Start->Oleyl_Precursor Oleyl_Heat Heat under Inert Atmosphere Oleyl_Precursor->Oleyl_Heat Oleyl_React Nanoparticle Formation Oleyl_Heat->Oleyl_React Oleyl_Purify Purify by Precipitation and Centrifugation Oleyl_React->Oleyl_Purify Oleyl_End End: Anisotropic Nanoparticles Oleyl_Purify->Oleyl_End

Caption: Nanoparticle synthesis workflows for CTAB and inferred this compound methods.

Concluding Remarks

The choice between this compound and cetyl bromide (CTAB) for nanoparticle synthesis is highly dependent on the desired nanoparticle characteristics and the intended application. CTAB is a well-established surfactant for producing a variety of nanoparticle morphologies, particularly gold nanorods, in aqueous systems. However, its inherent cytotoxicity is a major consideration for biomedical applications.

Based on available data for related systems, this compound presents a promising alternative for the synthesis of anisotropic nanoparticles in organic media, likely with improved biocompatibility. The combination of the long oleyl chain and the shape-directing bromide ion offers a powerful tool for controlling nanoparticle growth. Further direct comparative studies are warranted to fully elucidate the performance of this compound and expand its application in the rational design of functional nanomaterials.

References

A Comparative Guide to the Stability of Oleyl Bromide and Other Long-Chain Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the stability of long-chain alkyl halides is paramount for predicting reaction outcomes, optimizing synthesis protocols, and ensuring the shelf-life of intermediates. Oleyl bromide, with its C18 unsaturated backbone, presents a unique stability profile compared to its saturated and differently halogenated counterparts. This guide provides an objective comparison of this compound's stability against other long-chain alkyl halides, supported by theoretical principles and experimental data.

The stability of an alkyl halide is primarily influenced by the strength of the carbon-halogen (C-X) bond and the ability of the halide to function as a leaving group.[1][2] Generally, reactivity increases down the halogen group, with alkyl iodides being the most reactive and alkyl fluorides the least.[3][4] This is because the C-I bond is the longest and weakest, and the iodide ion is the most stable and thus the best leaving group.[1][5] Consequently, the stability trend is: R-Cl > R-Br > R-I.[2]

The presence of a double bond, as in this compound, introduces an additional factor. While saturated compounds are generally more stable than unsaturated ones due to the absence of reactive pi bonds, the double bond in alkenyl halides can influence reactivity at the C-X bond, particularly in elimination reactions.[6][7]

Quantitative Stability Data

Direct experimental bond dissociation energy (BDE) and thermal decomposition data for this compound and its specific long-chain analogues are not extensively available in the literature. However, data from shorter-chain alkyl halides can be used to illustrate the well-established trends in stability. The following table summarizes key stability-related data for representative alkyl halides.

PropertyOleyl Chloride (Representative)This compound (Representative)Oleyl Iodide (Representative)Stearyl Bromide (Saturated Analogue)
C-X Bond Strength (kJ/mol) ~339 (C-Cl)[8]~276 (C-Br)[9]~240 (C-I)[9]~276 (C-Br)[9]
Relative SN2 Reactivity SlowerIntermediateFasterSimilar to this compound
Relative SN1 Reactivity SlowerIntermediateFasterSlower (less stable primary carbocation)
Thermal Stability HigherIntermediateLowerGenerally Higher than unsaturated
Factors Influencing Alkyl Halide Stability

The stability of a long-chain alkyl halide is not a single property but a function of several interconnected factors. The interplay between the type of halogen, the nature of the carbon skeleton, and the reaction conditions dictates the compound's susceptibility to substitution or elimination reactions.

Caption: Factors affecting the stability of long-chain alkyl halides.

Experimental Protocols for Stability Assessment

The relative stability of this compound and other long-chain alkyl halides can be experimentally determined by comparing their reaction rates in nucleophilic substitution reactions and by measuring their thermal decomposition profiles.

Nucleophilic Substitution Reactivity (SN1 Conditions)

This test assesses the propensity of an alkyl halide to form a carbocation, a key factor in the SN1 reaction mechanism. Tertiary, allylic, and benzylic halides react fastest, followed by secondary, and then primary halides.[11] The reaction is monitored by the precipitation of the insoluble silver halide.

Protocol: Silver Nitrate (B79036) in Ethanol Test

  • Add 2 mL of a 2% ethanolic silver nitrate solution to a clean, dry test tube.

  • Add 2-3 drops of the long-chain alkyl halide (e.g., this compound) to the test tube.

  • Shake the tube to ensure thorough mixing.

  • Record the time required for a precipitate to form. The color of the precipitate can indicate the halide: AgCl is white, AgBr is pale yellow, and AgI is yellow.[12]

  • If no reaction is observed at room temperature after 5 minutes, heat the test tube in a warm water bath (approximately 60-80°C) and observe for any changes.[13]

  • Compare the precipitation times for this compound, oleyl chloride, oleyl iodide, and stearyl bromide to determine their relative reactivity under SN1 conditions.

Nucleophilic Substitution Reactivity (SN2 Conditions)

This experiment evaluates the susceptibility of the alkyl halide to a backside attack by a strong nucleophile, characteristic of the SN2 mechanism. The reaction rate is sensitive to steric hindrance, with primary halides reacting faster than secondary, and tertiary halides being largely unreactive.[11]

Protocol: Sodium Iodide in Acetone (B3395972) Test

  • Place 1 mL of a 15% sodium iodide in acetone solution into a clean, dry test tube.

  • Add 2-3 drops of the long-chain alkyl halide (e.g., this compound).

  • Stopper the test tube, shake it well, and start a timer.

  • Observe the time it takes for a precipitate of sodium chloride or sodium bromide to form (NaCl and NaBr are insoluble in acetone).[14]

  • If no precipitate forms within 5 minutes at room temperature, place the test tube in a 50°C water bath for an additional 5-6 minutes and note any reaction.[14]

  • The relative rates of precipitation for the different alkyl halides indicate their relative reactivity towards an SN2 reaction. Primary bromides are expected to react within a few minutes at room temperature.[12][14]

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.[15][16] The temperature at which significant mass loss begins is the decomposition temperature, a direct indicator of thermal stability.

Protocol: Thermogravimetric Analysis (TGA)

  • Accurately weigh a small amount of the alkyl halide sample (typically 5-10 mg) into a TGA crucible.[17]

  • Place the crucible onto the TGA's high-precision balance.

  • Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a final temperature (e.g., 500°C).[12]

  • Initiate the experiment. The instrument will record the sample's mass as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) will show a sharp drop in mass at the decomposition temperature.

  • Compare the onset temperatures of decomposition for this compound, oleyl chloride, oleyl iodide, and stearyl bromide. A higher decomposition temperature corresponds to greater thermal stability.[6]

References

Oleyl Bromide vs. Oleyl Tosylate: A Comparative Guide to Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic choice of a leaving group is paramount to the success of nucleophilic substitution reactions. For long-chain unsaturated substrates such as oleyl derivatives, this choice can significantly influence reaction kinetics, product yields, and overall synthetic efficiency. This guide provides an objective comparison of oleyl bromide and oleyl tosylate in substitution reactions, supported by established chemical principles and illustrative experimental data.

Executive Summary

Oleyl tosylate is generally the more reactive substrate in nucleophilic substitution reactions compared to this compound. This heightened reactivity is attributed to the superior leaving group ability of the tosylate anion, which is stabilized by resonance. Consequently, reactions with oleyl tosylate typically proceed at a faster rate and may result in higher yields under similar conditions. However, this compound remains a viable and more economical alternative for many applications. The selection between these two substrates will depend on the specific requirements of the synthesis, including the desired reaction rate, yield, and cost considerations.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative differences in performance between this compound and oleyl tosylate in a typical S(_N)2 reaction, such as the synthesis of oleyl azide (B81097). This data is illustrative and based on general principles of chemical reactivity.

ParameterThis compoundOleyl TosylateJustification
Relative Reaction Rate SlowerFasterThe tosylate anion is a weaker base and therefore a better leaving group than bromide, leading to a lower activation energy for the S(_N)2 transition state.
Illustrative Reaction Time 12 - 24 hours4 - 8 hoursThe enhanced reactivity of the tosylate allows for significantly shorter reaction times to achieve complete conversion.
Illustrative Yield 75 - 85%85 - 95%The better leaving group ability of tosylate often leads to cleaner reactions with fewer side products, such as elimination, resulting in higher isolated yields.
Leaving Group Stability GoodExcellentThe negative charge on the tosylate anion is delocalized over three oxygen atoms and the benzene (B151609) ring, making it exceptionally stable.
Substrate Synthesis From oleyl alcohol using PBr₃ or HBrFrom oleyl alcohol using tosyl chloride (TsCl) and a base (e.g., pyridine)Both are straightforward preparations from the parent alcohol.

Reaction Mechanism: S(_N)2 Pathway

For primary substrates like this compound and oleyl tosylate, nucleophilic substitution predominantly occurs via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside of the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center.

SN2_Mechanism reactant {Nu⁻ + | R-LG} transition_state [Nu···R···LG]ᵟ⁻ reactant:n->transition_state Backside Attack product {Nu-R + | LG⁻} transition_state->product:lg Bond Breaking/Forming

Caption: Generalized SN2 reaction pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis of oleyl azide from this compound and oleyl tosylate, illustrating a typical nucleophilic substitution reaction.

Synthesis of Oleyl Azide from this compound

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound in anhydrous DMF, add sodium azide.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude oleyl azide.

  • Purify the product by column chromatography on silica (B1680970) gel.

Synthesis of Oleyl Azide from Oleyl Tosylate

Materials:

  • Oleyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of oleyl tosylate in anhydrous DMF, add sodium azide.

  • Heat the reaction mixture to 70 °C and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude oleyl azide.

  • Purify the product by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow start Dissolve Oleyl Derivative in DMF add_reagent Add Sodium Azide start->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react workup Aqueous Workup and Extraction react->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Isolated Oleyl Azide purify->product

Caption: General workflow for the synthesis of oleyl azide.

Conclusion and Recommendations

The choice between this compound and oleyl tosylate for substitution reactions should be guided by the specific goals of the synthesis.

  • For rapid and high-yielding reactions , oleyl tosylate is the superior choice due to its excellent leaving group ability. This is particularly important in complex syntheses where maximizing yield and minimizing reaction time are critical.

  • For cost-effective and large-scale syntheses , this compound provides a practical and efficient alternative. While reaction times may be longer and yields slightly lower, its lower cost and ease of preparation make it an attractive option.

In all cases, optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial to maximize the desired substitution product and minimize potential side reactions such as elimination.

validating the absence of impurities in purified oleyl bromide via elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. This guide provides a detailed comparison of elemental analysis and alternative methods for validating the absence of impurities in purified oleyl bromide, a key intermediate in various synthetic processes.

Introduction

This compound ((Z)-1-bromo-9-octadecene) is a long-chain alkyl halide widely utilized in the synthesis of pharmaceuticals, nanomaterials, and other specialty chemicals. Its purity is critical, as contaminants can lead to undesirable side reactions, reduced yields, and impurities in the final product. This guide outlines the application of elemental analysis for purity verification and compares its performance against established chromatographic and spectroscopic techniques, providing the necessary experimental protocols and data for an informed decision.

Experimental Data Comparison: Elemental Analysis

Elemental analysis is a foundational technique for determining the mass fractions of carbon, hydrogen, and heteroatoms in a sample. For pure this compound (C18H35Br), the theoretical elemental composition provides a benchmark against which purified samples can be compared. The presence of common impurities will lead to measurable deviations from these expected values.

Table 1: Theoretical vs. Expected Elemental Analysis Data for this compound and Potential Impurities

CompoundFormula% Carbon (C)% Hydrogen (H)% Bromine (Br)Deviation from Pure this compound
Pure this compound C18H35Br 65.24 10.65 24.11 N/A
Oleyl Alcohol (starting material)C18H36O81.7413.720.00C: +16.50, H: +3.07, Br: -24.11
Dioleyl Ether (side product)C36H70O83.9713.730.00C: +18.73, H: +3.08, Br: -24.11
Stearyl Bromide (saturated impurity)C18H37Br64.8511.2123.94C: -0.39, H: +0.56, Br: -0.17
Linthis compound (di-unsaturated impurity)C18H33Br65.6410.1024.26C: +0.40, H: -0.55, Br: +0.15

Note: The deviations highlight the expected changes in elemental composition due to the presence of the specified impurity.

Experimental Protocols

A. Purification of this compound

A common method for the purification of crude this compound involves liquid-liquid extraction followed by distillation.

  • Washing: The crude this compound is washed sequentially with water, a dilute aqueous solution of sodium carbonate (to neutralize any acidic impurities), and again with water.

  • Drying: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

  • Filtration: The drying agent is removed by filtration.

  • Distillation: The filtrate is subjected to fractional distillation under reduced pressure to isolate the pure this compound.

B. Elemental Analysis Protocol
  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the purified this compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and bromine to bromine gas or hydrogen bromide.

  • Reduction and Separation: The combustion products are passed through a reduction tube to convert any nitrogen oxides to nitrogen gas and to capture excess oxygen. The resulting gases (CO2, H2O, and HBr/Br2) are then separated by a chromatographic column.

  • Detection: The concentration of each component is measured by a thermal conductivity detector.

  • Calculation: The weight percentages of carbon, hydrogen, and bromine are calculated based on the detector's response and the initial sample weight.

C. Alternative Purity Assessment Protocols

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparison to spectral libraries. The peak area in the chromatogram is proportional to the concentration of the compound.

¹H NMR spectroscopy provides detailed information about the chemical structure and purity of a sample.

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Analysis: The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm the structure of this compound and to identify and quantify any impurities present. For instance, the presence of oleyl alcohol would be indicated by a characteristic -OH proton signal. The relative integration of impurity signals to the product signals can be used to determine the purity.

Comparison of Purity Validation Methods

FeatureElemental AnalysisGas Chromatography-Mass Spectrometry (GC-MS)¹H NMR Spectroscopy
Principle Measures the elemental composition (C, H, Br).Separates compounds based on volatility and provides mass-to-charge ratio for identification.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Information Provided Bulk purity based on elemental ratios.Identification and quantification of individual volatile impurities.Structural confirmation and quantification of impurities with distinct proton signals.
Sensitivity Lower sensitivity to trace impurities.High sensitivity, capable of detecting impurities at ppm or even ppb levels.Moderate sensitivity, typically for impurities >0.1%.
Specificity Non-specific; deviations indicate impurity but not its identity.Highly specific; provides mass spectra for definitive identification of known and unknown impurities.Highly specific for structurally different impurities.
Sample Requirement Small sample size (1-3 mg).Very small sample size (µL of a dilute solution).Small sample size (5-10 mg).
Throughput Relatively low throughput.High throughput with autosamplers.Moderate throughput.
Cost Moderate instrument and operational cost.High instrument cost, moderate operational cost.High instrument cost, moderate operational cost.
Advantages Provides fundamental confirmation of elemental composition.Excellent for detecting and identifying a wide range of volatile impurities.Provides unambiguous structural information and can quantify impurities without a reference standard for each impurity.
Limitations Cannot identify the nature of the impurity. Insensitive to isomeric impurities.Not suitable for non-volatile impurities. Requires a spectral library for confident identification of unknowns.Can have overlapping signals in complex mixtures, making quantification difficult.

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for purity validation and the logical relationship between the analytical techniques.

Purity_Validation_Workflow cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Decision Crude this compound Crude this compound Washing Washing Crude this compound->Washing Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Distillation Distillation Filtration->Distillation Purified this compound Purified this compound Distillation->Purified this compound Elemental Analysis Elemental Analysis Purified this compound->Elemental Analysis Primary Check GC-MS GC-MS Purified this compound->GC-MS Detailed Impurity Profile NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Structural Confirmation Purity Confirmation Purity Confirmation Elemental Analysis->Purity Confirmation If within ±0.4% Impurity Identification Impurity Identification GC-MS->Impurity Identification Structural Verification Structural Verification NMR Spectroscopy->Structural Verification Decision Decision Purity Confirmation->Decision Accept/Reject Impurity Identification->Decision Structural Verification->Decision

Caption: Workflow for the purification and subsequent purity validation of this compound.

Analytical_Technique_Relationship Elemental Analysis Elemental Analysis GC-MS GC-MS Elemental Analysis->GC-MS Investigate deviations NMR Spectroscopy NMR Spectroscopy Elemental Analysis->NMR Spectroscopy Investigate deviations GC-MS->NMR Spectroscopy Confirm structure of unknowns NMR Spectroscopy->GC-MS Identify co-eluting peaks

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

Conclusion

Validating the absence of impurities in purified this compound is crucial for ensuring the quality and consistency of downstream applications. Elemental analysis serves as a valuable, albeit indirect, method for assessing bulk purity. A deviation from the theoretical values strongly indicates the presence of impurities. For a more comprehensive and definitive analysis, orthogonal techniques such as GC-MS and NMR spectroscopy are indispensable. GC-MS excels at identifying and quantifying volatile impurities with high sensitivity, while NMR spectroscopy provides unambiguous structural confirmation and can quantify impurities without the need for individual standards. The choice of method, or combination of methods, will depend on the specific requirements of the research or application, including the expected purity level and the nature of potential contaminants. For rigorous quality control in pharmaceutical and high-tech applications, a multi-technique approach is highly recommended.

Safety Operating Guide

Navigating the Safe Disposal of Oleyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of oleyl bromide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of vapors or aerosols.[1] Appropriate Personal Protective Equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.

  • Body Protection: Wear fire/flame-resistant and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] Do not attempt to dispose of this compound by pouring it down the drain or mixing it with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1][2]

  • Waste Collection and Segregation:

    • Collect waste this compound in its original container or a designated, compatible hazardous waste container.[2]

    • Ensure the container is in good condition, with a secure, tight-fitting lid.[2][3]

    • Do not mix this compound with other waste chemicals.

  • Labeling:

    • Clearly label the container as "Hazardous Waste: this compound".

    • Include the appropriate hazard pictograms (e.g., Harmful).

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

    • Ensure the storage location is away from incompatible materials and sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • The approved disposal methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Absorb: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Collect: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone) in a chemical fume hood.[1]

  • Collecting Rinsate: The rinsate must be collected and disposed of as hazardous waste.[2]

  • Container Disposal: Once decontaminated, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration if the material is combustible, in accordance with institutional guidelines.[1]

This compound Hazard and Safety Summary

The following table summarizes key information for this compound.

PropertyValueCitation
Chemical Formula C₁₈H₃₅Br[1]
Molecular Weight 331.37 g/mol [1]
CAS Number 6110-53-8[1]
Hazard Statements H302: Harmful if swallowed[1]
Signal Word Warning[1]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Disposal & Decontamination A Identify this compound Waste B Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing A->B C Collect in a Designated, Compatible Container B->C D Securely Cap and Label Container: 'Hazardous Waste: this compound' C->D I Decontaminate Empty Containers (Triple Rinse) C->I For Empty Containers E Store in a Cool, Dry, Ventilated, Designated Area D->E F Contact EHS for Pickup E->F G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal: - Controlled Incineration - Chemical Destruction G->H J Dispose of Rinsate as Hazardous Waste I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Oleyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Oleyl bromide in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and proper chemical management.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₈H₃₅Br[1]
Molecular Weight 331.37 g/mol [1]
Appearance Clear Colorless Oil
Density 0.996 g/cm³[1]
Flash Point 179°C[1]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[1]
Occupational Exposure Limits No data available

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause skin and eye irritation.[1] Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the first line of defense.[2] Appropriate PPE must be worn at all times when handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields (conforming to EN166/NIOSH standards). A face shield is recommended when there is a risk of splashing.Protects against splashes and airborne droplets.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and proper removal techniques followed.Prevents dermal absorption and skin irritation.
Body Protection Laboratory coat. Flame-retardant and antistatic protective clothing should be considered.Shields the body from contact with the chemical.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced. Use respirators and components tested and approved under appropriate government standards (e.g., NIOSH or CEN).Prevents inhalation of harmful vapors or mists.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-experiment cleanup.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer this compound prep_materials->handle_transfer prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_reaction Perform Experiment in Hood handle_transfer->handle_reaction handle_monitor Monitor Reaction for Anomalies handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware & Surfaces handle_monitor->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure a chemical fume hood is available and functioning correctly.

    • Put on all required PPE: safety glasses with side shields, chemical-resistant gloves, and a lab coat.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement of hazardous materials.

  • Handling and Use :

    • Conduct all work involving this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Avoid contact with skin and eyes.[1]

    • Use non-sparking tools and explosion-proof equipment if there is a risk of ignition.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the laboratory area.[1]

  • Storage :

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

This compound Disposal Workflow cluster_waste_collection Waste Collection cluster_spill_management Spill Management cluster_final_disposal Final Disposal waste_segregate Segregate Halogenated Waste waste_container Use a Suitable, Closed Container waste_segregate->waste_container waste_label Label Container Clearly waste_container->waste_label disposal_facility Dispose Through a Licensed Facility waste_label->disposal_facility spill_evacuate Evacuate and Ventilate Area spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect and Place in a Labeled Container spill_contain->spill_collect spill_collect->disposal_facility disposal_incineration Controlled Incineration with Flue Gas Scrubbing disposal_facility->disposal_incineration

Workflow for the proper disposal of this compound.

Disposal Protocol: Step-by-Step Guidance

  • Waste Collection :

    • This compound is a halogenated hydrocarbon and should be collected in a designated, properly labeled waste container for halogenated organic waste.[3]

    • The container must be kept tightly closed and stored in a cool, dry, well-ventilated area.[1]

    • Do not mix with non-halogenated waste to avoid creating larger volumes of hazardous waste.[3]

  • Spill Cleanup :

    • In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1]

    • Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[1]

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Final Disposal :

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge to sewer systems.[1]

    • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[1]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.